Cesium thiocyanate
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
3879-01-4 |
|---|---|
Molecular Formula |
CsSCN CCsNS |
Molecular Weight |
190.99 g/mol |
IUPAC Name |
cesium;thiocyanate |
InChI |
InChI=1S/CHNS.Cs/c2-1-3;/h3H;/q;+1/p-1 |
InChI Key |
QUPYHCHUQVNFJW-UHFFFAOYSA-M |
SMILES |
C(#N)[S-].[Cs+] |
Canonical SMILES |
C(#N)[S-].[Cs+] |
Other CAS No. |
3879-01-4 |
Synonyms |
cesium thiocyanate CsSCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Crystal Structure and Polymorphism of Cesium Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of cesium thiocyanate (B1210189) (CsSCN). The information presented is collated from crystallographic databases and scientific literature, offering a detailed resource for researchers in materials science, chemistry, and pharmaceutical development.
Introduction to Cesium Thiocyanate and its Polymorphism
This compound (CsSCN) is an inorganic compound that demonstrates temperature-dependent polymorphism, existing in at least two distinct crystalline forms.[1][2] The study of its crystal structures and the transition between them is crucial for understanding its physical properties and potential applications. The thiocyanate anion (SCN⁻), a pseudohalide, imparts interesting structural possibilities due to its linear geometry and ability to coordinate in different modes.[3] The polymorphism in this compound is characterized by a reversible, first-order, order-disorder phase transition.[4]
Crystal Structure of this compound Polymorphs
This compound primarily exists in two polymorphic forms: a low-temperature orthorhombic phase and a high-temperature cubic phase.[2][4]
Form II: Orthorhombic Phase (Room Temperature)
At ambient temperatures, this compound adopts an orthorhombic crystal structure.[5] This phase is characterized by an ordered arrangement of the cesium cations and thiocyanate anions within the crystal lattice. The structure is described as being layered.[2]
Form I: Cubic Phase (High Temperature)
Upon heating, this compound undergoes a phase transition to a high-temperature cubic phase.[4] This structure is similar to that of cesium chloride (CsCl) and is characterized by orientational disorder of the linear thiocyanate anions.[3][4] This high-temperature phase is stable in a very narrow temperature range just below the melting point of the compound.[4]
Quantitative Crystallographic Data
The crystallographic data for the two polymorphs of this compound are summarized in the table below for easy comparison.
| Parameter | Form II (Orthorhombic) | Form I (Cubic) |
| Crystal System | Orthorhombic | Cubic |
| Space Group | Pnma | Pm3m |
| Lattice Parameters | a = 7.978 Å | a = 4.83 Å |
| b = 6.332 Å | ||
| c = 8.332 Å | ||
| α = β = γ = 90° | α = β = γ = 90° | |
| Molecules per Unit Cell (Z) | 4 | 1 |
| Temperature | Room Temperature | > 470 K |
Data sourced from multiple references.[4][5]
Phase Transition
The transformation between the orthorhombic and cubic phases of this compound is a key characteristic of this compound.
-
Transition Temperature: The phase transition from the orthorhombic (Form II) to the cubic (Form I) phase occurs at approximately 470 K (197 °C).[4]
-
Nature of Transition: This is a first-order, order-disorder transition, as confirmed by differential scanning calorimetry (DSC), differential thermal analysis (DTA), and spectroscopic studies.[4]
Experimental Protocols
Detailed experimental protocols from the original studies are not fully available. Therefore, the following sections describe generalized, standard procedures for the synthesis and characterization of this compound polymorphs.
Synthesis of this compound
High-purity this compound suitable for crystallographic studies can be synthesized via an aqueous solution reaction. A common method involves the reaction of a soluble cesium salt (e.g., cesium carbonate or cesium hydroxide) with thiocyanic acid or a soluble thiocyanate salt (e.g., ammonium (B1175870) thiocyanate).
Example Protocol:
-
Dissolve stoichiometric amounts of cesium carbonate and ammonium thiocyanate in deionized water in separate beakers.
-
Slowly add the ammonium thiocyanate solution to the cesium carbonate solution while stirring continuously. The reaction will produce this compound, ammonia (B1221849), carbon dioxide, and water.
-
Gently heat the resulting solution to drive off the dissolved ammonia and carbon dioxide.
-
Filter the hot solution to remove any impurities.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the this compound crystals by filtration.
-
Wash the crystals with a small amount of cold deionized water and then with a volatile solvent like ethanol (B145695) or acetone (B3395972) to facilitate drying.
-
Dry the crystals under vacuum at a slightly elevated temperature (e.g., 50 °C) to remove any residual solvent.[6]
Single Crystal Growth
Single crystals of the orthorhombic phase of this compound suitable for X-ray diffraction can be grown from a saturated aqueous solution by slow evaporation.
Protocol:
-
Prepare a saturated aqueous solution of this compound at a slightly elevated temperature (e.g., 40-50 °C).
-
Filter the solution into a clean crystallizing dish.
-
Cover the dish with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.
-
Place the dish in a location with a stable temperature and minimal vibrations.
-
Monitor the dish over several days to weeks for the formation of well-defined single crystals.
X-ray Diffraction (XRD) Analysis
Both powder XRD and single-crystal XRD are essential for characterizing the polymorphs of this compound.
Single-Crystal XRD Protocol (for structure determination):
-
A suitable single crystal is mounted on a goniometer head.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to collect diffraction data at a controlled temperature. For the low-temperature phase, data is typically collected at room temperature. For the high-temperature phase, a high-temperature attachment is required to maintain the crystal above 470 K.
-
A series of diffraction images are collected as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved and refined using appropriate crystallographic software.
Powder XRD Protocol (for phase identification and purity):
-
A finely ground powder of the this compound sample is placed in a sample holder.
-
The sample is analyzed using a powder diffractometer over a specific 2θ range.
-
The resulting diffraction pattern is compared with reference patterns from crystallographic databases to identify the phase(s) present.
-
For studying the phase transition, a high-temperature stage can be used to collect diffraction patterns at various temperatures.
Thermal Analysis (DSC/DTA)
Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) is used to determine the temperature and enthalpy of the phase transition.
Protocol:
-
A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is sealed in an aluminum or other inert crucible.
-
An empty, sealed crucible is used as a reference.
-
The sample and reference are placed in the DSC/DTA instrument.
-
The temperature is ramped at a constant heating rate (e.g., 5-10 °C/min) through the temperature range of interest (e.g., from room temperature to above the melting point).
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
The phase transition is observed as an endothermic peak on the heating curve. The peak temperature provides the transition temperature, and the area under the peak is proportional to the enthalpy of transition.
-
A cooling cycle can be run to observe the exothermic transition from the cubic to the orthorhombic phase and to check for thermal hysteresis.
Conclusion
This compound presents a clear and well-characterized example of polymorphism involving an order-disorder transition. The existence of a room-temperature orthorhombic phase and a high-temperature cubic phase has been firmly established through various analytical techniques. This guide provides the essential crystallographic data and outlines the necessary experimental procedures for the study of this compound. A thorough understanding of the crystal structure and polymorphic behavior of this compound is fundamental for its potential utilization in various scientific and industrial applications.
References
- 1. Isothiocyanate-cesium | CCsNS | CID 129713734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resource.aminer.org [resource.aminer.org]
- 3. Inorganic Metal Thiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Crystallography Open Database: Search results [qiserver.ugr.es]
- 6. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Cesium Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium thiocyanate (B1210189) (CsSCN) is an inorganic salt that has garnered interest in various fields of chemical research and development. Its properties as a cesium source and a thiocyanate-containing compound make it a valuable reagent in organic synthesis, coordination chemistry, and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties of Cesium thiocyanate, detailed experimental protocols for its synthesis and analysis, and visualizations of key processes to aid researchers in its application.
Physical Properties
This compound is a white crystalline solid under standard conditions. A summary of its key physical properties is presented in the tables below.
General and Thermal Properties
| Property | Value | Reference |
| Molecular Formula | CsSCN | [1] |
| Molar Mass | 190.99 g/mol | [1] |
| Melting Point | 195 °C | [2] |
| Boiling Point | Decomposes before boiling | |
| Density | 2.933 g/cm³ | N/A |
Solubility
Crystallographic Data
This compound exhibits polymorphism, existing in different crystal structures at different temperatures. At room temperature, it adopts an orthorhombic crystal structure which transitions to a cubic structure at approximately 470 K (197 °C).
| Property | Orthorhombic Phase (Room Temperature) | Cubic Phase (>470 K) |
| Crystal System | Orthorhombic | Cubic |
| Space Group | Pnma | Pm-3m |
| Lattice Parameters | a = 7.978 Å, b = 6.332 Å, c = 8.332 Å | N/A |
Chemical Properties and Reactivity
The thiocyanate anion (SCN⁻) is a versatile functional group that can participate in a variety of chemical reactions. This compound serves as a convenient source of this anion for numerous synthetic applications.
Thermal Decomposition
Upon heating to high temperatures, metal thiocyanates generally decompose. While a specific decomposition pathway for pure this compound is not extensively detailed, the thermal decomposition of related cesium-sodium fluoro- and iodothiocyanatobismuthates(III) has been studied. The pyrolysis of these complex salts proceeds in multiple stages, ultimately yielding metallic bismuth, bismuth sulfide, and the corresponding alkali metal sulfates. This suggests that the thermal decomposition of this compound in the presence of an oxidant would likely lead to the formation of cesium sulfate (B86663) and gaseous products such as carbon dioxide, sulfur dioxide, and nitrogen gas.
A simplified, proposed thermal decomposition pathway is illustrated below.
References
Solubility of Cesium Thiocyanate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cesium thiocyanate (B1210189) (CsSCN) in organic solvents. Due to the limited availability of direct quantitative data for cesium thiocyanate, this guide also includes comparative data for other alkali metal thiocyanates to provide a broader context for formulation development and research. The information presented herein is intended to support professionals in the fields of chemical research, materials science, and drug development in their understanding and application of this compound's solubility characteristics.
Quantitative Solubility Data
The solubility of this compound in organic solvents is a critical parameter for its application in various chemical processes, including as a reagent in organic synthesis, as a component in electrolyte solutions, and in the formulation of pharmaceutical products. While extensive quantitative data for this compound is not widely published, the following table summarizes the available information. For comparative purposes, solubility data for other alkali metal thiocyanates in common organic solvents are also included. This allows for an estimation of solubility trends based on the cation.
| Salt | Solvent | Temperature (°C) | Solubility (g / 100 g of solvent) |
| This compound | Tributyl phosphate | 22 | 0.57 [1] |
| Sodium Thiocyanate | Methanol | 15.8 | 35 |
| 48 | 51 | ||
| 52.3 | 53.5 | ||
| Ethanol | 18.8 | 18.4 | |
| 70.9 | 24.4 | ||
| Acetone | 18.8 | 6.85 | |
| 56 | 21.4 | ||
| Potassium Thiocyanate | Acetone | 20 | 21.0 |
| Ethanol | - | Soluble | |
| Lithium Thiocyanate | Methanol | - | Soluble |
| Ethanol | - | Soluble | |
| 1-Propanol | - | Soluble | |
| Acetone | - | Soluble |
Note: "Soluble" indicates that the source mentions solubility without providing specific quantitative data.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental to understanding the behavior of a solute in a given solvent. The following are detailed methodologies for two common and reliable experimental protocols for determining the solubility of inorganic salts like this compound in organic solvents.
Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a liquid.
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus:
-
Constant temperature bath (e.g., water bath or incubator)
-
Conical flasks or vials with secure stoppers
-
Magnetic stirrer and stir bars or an orbital shaker
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, ICP-MS, or gravimetric analysis setup)
Procedure:
-
Sample Preparation: Add an excess amount of finely powdered this compound to a known volume or mass of the organic solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the flask and place it in a constant temperature bath set to the desired temperature. Agitate the mixture using a magnetic stirrer or orbital shaker. The equilibration time can vary depending on the solute-solvent system and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to the experimental temperature) to avoid precipitation or dissolution during sampling. Immediately filter the solution through a syringe filter that is also at the experimental temperature to remove any suspended solid particles.
-
Concentration Analysis: Accurately dilute the filtered saturated solution to a suitable concentration for analysis. Determine the concentration of this compound in the diluted solution using a validated analytical method.
-
Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.
Gravimetric Analysis
Gravimetric analysis is a direct and highly accurate method for determining the amount of a solute in a saturated solution, particularly when the solute is non-volatile.
Principle: A known mass or volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.
Apparatus:
-
Equipment for the isothermal saturation method (as listed above)
-
Evaporating dish or watch glass
-
Drying oven
-
Desiccator
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the desired organic solvent using the isothermal saturation method described above.
-
Sample Collection: After equilibration and filtration, accurately weigh a specific volume of the clear, saturated filtrate into a pre-weighed evaporating dish.
-
Solvent Evaporation: Carefully evaporate the solvent from the evaporating dish. This can be done on a hot plate in a fume hood (if the solvent is volatile and non-flammable) or in a vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the this compound.
-
Drying and Weighing: Once the solvent has been completely removed, place the evaporating dish containing the solid residue in a drying oven (e.g., at 105°C) to remove any residual solvent. Cool the dish in a desiccator to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing process until a constant mass is obtained.
-
Calculation: The mass of the dissolved this compound is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The mass of the solvent is the difference between the mass of the dish with the solution and the mass of the dish with the residue. The solubility can then be calculated as:
Solubility (g / 100 g solvent) = (Mass of residue / Mass of solvent) x 100
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a salt in an organic solvent using the isothermal saturation method followed by gravimetric analysis.
References
Vibrational Spectroscopy of Cesium Thiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium thiocyanate (B1210189) (CsSCN) is an inorganic compound that serves as a valuable model system in materials science and coordination chemistry. Its linear triatomic anion, the thiocyanate ion (SCN⁻), exhibits distinct vibrational modes that are sensitive to its local environment, including crystal packing, phase transitions, and interactions with cations. Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, provides a powerful, non-destructive means to probe these molecular-level characteristics. This technical guide offers an in-depth exploration of the vibrational spectroscopy of solid-state Cesium thiocyanate, presenting key spectral data, experimental methodologies, and a fundamental understanding of the underlying principles.
Fundamental Vibrational Modes of the Thiocyanate Ion
The thiocyanate ion (SCN⁻) is a linear molecule belonging to the C∞v point group. It possesses three fundamental vibrational modes:
-
ν₁ (C≡N stretching): This is a high-frequency, intense vibration typically observed in the 2000-2100 cm⁻¹ region.[1] Its position is sensitive to the nature of the cation and the coordination environment.
-
ν₂ (S-C-N bending): This is a doubly degenerate bending mode that appears at a much lower frequency, around 470-480 cm⁻¹.[2][3] In the solid state, the degeneracy of this mode may be lifted due to the lower symmetry of the crystal lattice, resulting in the appearance of multiple peaks.[3]
-
ν₃ (C-S stretching): This mode is observed in the 700-800 cm⁻¹ range and corresponds to the stretching of the carbon-sulfur bond.[1][2]
Crystal Structure of this compound
At room temperature, this compound crystallizes in an orthorhombic structure with the space group Pnma.[4] The lattice parameters are a = 7.978 Å, b = 6.332 Å, and c = 8.332 Å. In this structure, both the Cs⁺ cations and the SCN⁻ anions occupy sites of Cₛ symmetry. This site symmetry is lower than the C∞v symmetry of the free SCN⁻ ion, which has implications for the vibrational spectra, such as the splitting of degenerate modes.
Between 470 K and its melting point (~480 K), CsSCN undergoes a phase transition to a cubic structure similar to that of CsCl, with the space group Pm3m. This transition is characterized as an order-disorder transition and is observable through changes in the Raman and IR spectra.
Vibrational Spectroscopic Data of this compound
The following tables summarize the key vibrational frequencies for this compound as reported in the literature.
Table 1: Raman and IR Vibrational Frequencies of Orthorhombic CsSCN at Room Temperature
| Vibrational Mode | Raman Frequency (cm⁻¹) | IR Frequency (cm⁻¹) |
| ν₁ (C≡N Stretch) | 2042, 2053 | 2042 |
| ν₃ (C-S Stretch) | - | ~750 |
| ν₂ (S-C-N Bend) | - | ~470 |
| Librational Mode | ~125 | - |
Data sourced from temperature-dependent studies.
Table 2: Temperature-Dependent Vibrational Frequencies of CsSCN
| Temperature | Phase | Technique | ν₁ (C≡N Stretch) (cm⁻¹) | Key Observations |
| Room Temperature | Orthorhombic | Raman | 2042, 2053 | Two distinct peaks observed. |
| Approaching 470 K | Orthorhombic | Raman | Broadening of peaks | Precursor effects to the phase transition. |
| Above 470 K | Cubic | Raman | ~2059 (very broad) | A single, broad band replaces the two distinct peaks, indicative of an order-disorder transition. |
| Room Temperature | Orthorhombic | IR | 2042 | - |
| 463 K | Orthorhombic | IR | Unchanged from RT | The spectrum remains largely unchanged until just below the transition temperature. |
| Above 472 K | Cubic | IR | Significant changes | The transition is observed at approximately 472 ± 1 K. |
Experimental Protocols
The acquisition of high-quality vibrational spectra of solid CsSCN requires careful sample preparation and appropriate instrumentation.
Raman Spectroscopy
Methodology:
-
Sample Preparation: Crystalline CsSCN powder is typically used. The sample can be placed in a capillary tube or pressed into a pellet. For temperature-dependent studies, the sample is mounted in a temperature-controlled stage.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source is required. Common laser wavelengths for studying inorganic materials include 532 nm (Nd:YAG) or 785 nm to minimize fluorescence.[5][6]
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected. A notch or edge filter is used to remove the strong Rayleigh scattering. The Raman scattered light is then dispersed by a grating and detected by a CCD camera.[5]
-
Spectral Analysis: The resulting spectrum displays the intensity of the scattered light as a function of the Raman shift (in cm⁻¹). The positions, intensities, and widths of the Raman bands provide information about the vibrational modes.[7]
Infrared (IR) Spectroscopy
Methodology:
-
Sample Preparation: For solid samples, the KBr pellet method or the Nujol mull technique is commonly employed.[2][8]
-
KBr Pellet: A small amount of CsSCN is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.
-
Nujol Mull: The CsSCN powder is ground with a few drops of Nujol (a mineral oil) to create a paste. This mull is then placed between two IR-transparent windows (e.g., KBr or NaCl plates).[8]
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.[9] The instrument consists of a broadband IR source, a Michelson interferometer, a sample compartment, and a detector.[10]
-
Data Acquisition: The IR beam is passed through the sample. The interferometer modulates the IR signal, and the detector measures the intensity of the transmitted light as a function of the mirror displacement in the interferometer (interferogram). A Fourier transform is then applied to the interferogram to obtain the IR spectrum.
-
Spectral Analysis: The spectrum shows the absorbance or transmittance of IR radiation as a function of wavenumber (cm⁻¹). The absorption bands correspond to the vibrational modes of the sample.
Interpretation of Vibrational Spectra
The vibrational spectra of CsSCN provide valuable insights into its solid-state properties.
-
Crystal Field Effects: The orthorhombic crystal structure of room-temperature CsSCN lowers the local symmetry of the SCN⁻ ion, leading to the splitting of the degenerate ν₂ bending mode. While not always resolved, this effect is a key indicator of the crystalline environment. The observation of two distinct peaks for the ν₁ (C≡N) stretching mode in the Raman spectrum at room temperature is also a consequence of the crystal structure and the presence of crystallographically distinct SCN⁻ ions or factor group splitting.
-
Phase Transition: The temperature-dependent changes in the spectra clearly delineate the orthorhombic-to-cubic phase transition. The coalescence of the two ν₁ Raman peaks into a single broad band above 470 K signifies the increased disorder and higher symmetry of the cubic phase. The broadening of the spectral lines as the transition temperature is approached is indicative of increased anharmonicities and dynamic disorder.
-
Cation-Anion Interactions: The frequency of the ν₁ (C≡N) stretching mode is sensitive to the polarizing power of the cation. In the case of Cs⁺, which has a relatively low polarizing power, the ν₁ frequency is close to that of the "free" thiocyanate ion.
Conclusion
Vibrational spectroscopy is an indispensable tool for characterizing the solid-state properties of this compound. Raman and IR spectra provide a detailed fingerprint of the material, revealing information about its crystal structure, the nature of cation-anion interactions, and the dynamics of its structural phase transition. The data and methodologies presented in this guide offer a comprehensive resource for researchers and scientists working with this and related thiocyanate-containing materials.
References
- 1. osti.gov [osti.gov]
- 2. scispace.com [scispace.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Isothiocyanate-cesium | CCsNS | CID 129713734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. Raman Techniques: Fundamentals and Frontiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s-a-s.org [s-a-s.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. physics.gsu.edu [physics.gsu.edu]
- 10. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
An In-depth Technical Guide to the Thermal Decomposition Properties of Cesium Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium thiocyanate (B1210189) (CsSCN) is an inorganic compound with diverse applications in chemical synthesis and materials science. A thorough understanding of its thermal properties is critical for its safe handling, storage, and utilization in processes that involve elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of Cesium thiocyanate, including its physical and chemical properties, thermal stability, and decomposition pathways. The information is compiled from available scientific literature and presented in a format tailored for researchers, scientists, and professionals in drug development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | CsSCN |
| Molecular Weight | 190.99 g/mol |
| Appearance | Colorless crystalline solid |
| Melting Point | Approximately 206 °C (479 K) |
| Crystal Structure | Orthorhombic (low temperature, Pnma) |
| Cubic (high temperature, Pm3m) | |
| Phase Transition Temp. | Approximately 197 °C (470 K) |
This compound undergoes a phase transition from an orthorhombic to a cubic crystal structure at approximately 197 °C before melting at around 206 °C.[1][2] This narrow window for the high-temperature cubic phase is a notable characteristic of this compound.
Thermal Stability and Decomposition
While specific comprehensive studies on the thermal decomposition of pure this compound are limited in publicly available literature, its behavior can be inferred from the general properties of alkali metal thiocyanates and related compounds.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
It is anticipated that the thermal decomposition of this compound will occur at temperatures significantly above its melting point. For instance, potassium thiocyanate is reported to decompose at approximately 500°C.[4] The decomposition process is expected to be endothermic, as is typical for the breaking of chemical bonds.
Table 2: Anticipated Thermal Events for this compound
| Temperature Range (°C) | Event | Expected Observation (TGA) | Expected Observation (DSC) |
| ~197 | Orthorhombic to Cubic Phase Transition | No significant mass loss | Endothermic peak |
| ~206 | Melting | No significant mass loss | Sharp endothermic peak |
| > 300 (estimated) | Onset of Decomposition | Gradual mass loss | Endothermic event(s) |
| > 500 (estimated) | Complete Decomposition | Significant mass loss | Complex endothermic peaks |
Decomposition Products
The thermal decomposition of metal thiocyanates at elevated temperatures can yield a variety of products depending on the atmosphere (inert or oxidative). For thiocyanates in general, decomposition may produce toxic fumes, including nitrogen oxides (NOx) and sulfur oxides (SOx).[5] In some cases, the formation of the corresponding metal sulfide (B99878) and cyanide is possible.[6] Under certain conditions, particularly at higher temperatures, the release of hydrogen sulfide (H₂S) or elemental sulfur has been noted for some thiocyanate-based compounds.[6]
For this compound, the expected decomposition products in an inert atmosphere would likely include Cesium cyanide (CsCN) and elemental sulfur, or Cesium sulfide (Cs₂S) and other volatile species. In an oxidizing atmosphere, the formation of cesium oxides, sulfur dioxide (SO₂), and various nitrogen oxides is plausible.
Experimental Protocols
The following sections outline generalized experimental methodologies for the thermal analysis of inorganic salts like this compound. Specific parameters should be optimized based on the instrument and analytical goals.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature and mass loss profile of this compound upon heating.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Place the pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition range (e.g., 800 °C).
-
Record the sample mass as a function of temperature.
-
The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different stages.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To identify phase transitions, melting point, and the enthalpy changes associated with these events and decomposition.
-
Apparatus: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan.
-
Hermetically seal the pan to contain any evolved gases during melting and initial decomposition.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the differential heat flow to the sample relative to the reference as a function of temperature.
-
The resulting DSC thermogram will show endothermic peaks corresponding to the phase transition, melting, and decomposition.
-
Evolved Gas Analysis (EGA) by TGA-Mass Spectrometry (TGA-MS)
-
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
-
Apparatus: A thermogravimetric analyzer coupled to a mass spectrometer.
-
Procedure:
-
Follow the TGA procedure as outlined in section 4.1.
-
The gas evolved from the TGA furnace is transferred to the mass spectrometer via a heated transfer line.
-
The mass spectrometer is set to scan a range of mass-to-charge ratios (m/z) to detect the decomposition products in real-time as the temperature increases.
-
Correlating the mass spectral data with the TGA mass loss steps allows for the identification of the gaseous species released at specific temperatures.
-
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for the comprehensive thermal analysis of this compound.
Caption: Workflow for the thermal analysis of this compound.
Postulated Thermal Decomposition Pathway of this compound (Inert Atmosphere)
Based on the general decomposition behavior of alkali metal thiocyanates, a plausible decomposition pathway for this compound in an inert atmosphere is proposed below. This pathway is hypothetical and requires experimental verification.
Caption: Postulated thermal decomposition pathway for CsSCN.
Conclusion
This technical guide has summarized the currently available information on the thermal decomposition properties of this compound. While its melting point and phase transition temperature are established, specific quantitative data regarding its decomposition, such as onset temperature, mass loss percentages from TGA, and definitive decomposition products, are not well-documented in accessible literature. The provided information, including analogies to other alkali metal thiocyanates and generalized experimental protocols, serves as a valuable resource for researchers and professionals. Further experimental investigation, particularly using TGA-MS, is recommended to fully elucidate the thermal decomposition mechanism and products of this compound.
References
Electronic Band Structure of Cesium Thiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium thiocyanate (B1210189) (CsSCN) is an inorganic compound that, like other alkali metal pseudohalides, is of interest for its potential applications in various fields, including as a precursor in the synthesis of more complex materials. A thorough understanding of its fundamental electronic properties is crucial for exploring and optimizing these applications. This technical guide provides a comprehensive overview of the current knowledge on the electronic band structure of Cesium thiocyanate. Due to the limited availability of direct experimental data on the electronic band structure of CsSCN, this guide focuses on its known crystal structure and outlines a detailed, state-of-the-art computational methodology for determining its electronic properties.
Crystal Structure of this compound
The foundation for understanding the electronic band structure of any material is its crystal structure. This compound is known to exhibit polymorphism. The room temperature structure was determined by Manolatos, Tillinger, and Post in 1973.
Table 1: Crystallographic Data for this compound (Room Temperature Phase)
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | Pnma | [1] |
| Lattice Constant, a | 7.978 Å | [1] |
| Lattice Constant, b | 6.332 Å | [1] |
| Lattice Constant, c | 8.332 Å | [1] |
| Unit Cell Volume | 420.5 ų | Calculated |
| Formula Units (Z) | 4 | Inferred |
Proposed Methodology for Electronic Band Structure Calculation
Given the absence of direct experimental measurements of the electronic band structure of CsSCN, ab initio calculations based on Density Functional Theory (DFT) are the most viable approach. DFT has been successfully used to predict the electronic properties of a wide range of materials, including other thiocyanate compounds.
Computational Protocol
The following protocol outlines a robust methodology for calculating the electronic band structure of CsSCN.
2.1.1. Software Package: A well-established plane-wave DFT code such as the Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO is recommended.
2.1.2. Crystal Structure Input: The calculation will begin with the experimentally determined crystal structure of CsSCN as provided in Table 1. An initial geometry optimization should be performed to relax the atomic positions and lattice parameters until the forces on each atom are negligible (e.g., < 0.01 eV/Å).
2.1.3. Exchange-Correlation Functional: The choice of the exchange-correlation functional is critical for the accuracy of the calculated band gap.
-
Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is a common starting point for structural relaxation.
-
For more accurate band gap calculations, a hybrid functional such as the Heyd-Scuseria-Ernzerhof (HSE06) functional is recommended, as it often provides results in better agreement with experimental values for semiconductors and insulators.
2.1.4. Pseudopotentials: Projector-augmented wave (PAW) pseudopotentials should be used to describe the interaction between the core and valence electrons for Cesium, Sulfur, Carbon, and Nitrogen.
2.1.5. Plane-Wave Cutoff Energy: A convergence test must be performed to determine an appropriate plane-wave cutoff energy. A value of at least 500 eV is a reasonable starting point.
2.1.6. k-point Mesh: The Brillouin zone should be sampled using a Monkhorst-Pack grid. A convergence test on the k-point mesh density is necessary to ensure accurate total energy calculations.
2.1.7. Band Structure and Density of States Calculation: Following a self-consistent field (SCF) calculation to determine the ground-state electronic density, the electronic band structure can be calculated along high-symmetry directions of the orthorhombic Brillouin zone. The Projected Density of States (PDOS) should also be computed to analyze the contribution of each atomic orbital to the valence and conduction bands.
Expected Outcomes and Data Presentation
The DFT calculations will yield quantitative data on the electronic properties of CsSCN.
Table 2: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value | Computational Method |
| Band Gap (Eg) | Value in eV | PBE, HSE06 |
| Band Gap Type | Direct / Indirect | HSE06 |
| Valence Band Maximum (VBM) Composition | e.g., S-p, N-p orbitals | PDOS Analysis |
| Conduction Band Minimum (CBM) Composition | e.g., Cs-s, C-p orbitals | PDOS Analysis |
| Electron Effective Mass (m_e) | Value in m₀ | Band Structure Analysis |
| Hole Effective Mass (m_h) | Value in m₀ | Band Structure Analysis |
Visualization of Computational Workflow
The logical flow from the known crystal structure to the prediction of the electronic band structure can be visualized as follows:
Conclusion
While direct experimental data on the electronic band structure of this compound is currently lacking in the scientific literature, this guide provides the necessary foundational knowledge and a detailed computational framework for its determination. The outlined Density Functional Theory approach, grounded in the known crystal structure of CsSCN, offers a reliable pathway to obtaining crucial quantitative data on its electronic properties. The successful execution of these calculations will provide valuable insights for researchers and scientists, enabling the exploration of CsSCN in novel applications, including in materials science and drug development.
References
Navigating the Challenges of a Hygroscopic Material: A Technical Guide to Cesium Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium thiocyanate (B1210189) (CsSCN) is a salt of growing interest in various scientific fields, including as a component in the development of perovskite solar cells and as a reagent in organic synthesis.[1][2][3] However, its inherent hygroscopic nature presents significant challenges in handling, storage, and application, potentially impacting experimental reproducibility and product stability. This technical guide provides an in-depth overview of the hygroscopic properties of Cesium thiocyanate, outlines best practices for its handling and storage, and details experimental protocols for its characterization.
Hygroscopic Nature of this compound
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment.[4] Materials with significant hygroscopicity can undergo physical changes such as caking, deliquescence (dissolving in the absorbed water), and chemical degradation.[4][5]
Safety Data Sheets (SDS) for this compound consistently advise to avoid moisture and store the compound in a dry, tightly closed container, indicating its hygroscopic character. Furthermore, its application in moisture-sensitive technologies like perovskite solar cells underscores the material's instability in the presence of humidity.[6]
Quantitative Hygroscopicity Data
A thorough review of available scientific literature reveals a notable absence of specific quantitative data on the hygroscopic properties of pure this compound. Key metrics such as the Critical Relative Humidity (CRH), Deliquescence Relative Humidity (DRH), and moisture sorption isotherms are not well-documented. The CRH is the atmospheric relative humidity at which a material begins to absorb moisture.[7] Deliquescence is a more extreme form of hygroscopicity where the substance absorbs enough water to dissolve and form a solution.[4]
To address this knowledge gap, experimental determination of these parameters is crucial for applications requiring stringent moisture control. The following table summarizes the current status of quantitative hygroscopic data for this compound.
| Parameter | Value | Remarks |
| Critical Relative Humidity (CRH) | Data not available | The CRH is a critical parameter for defining safe handling and storage environments. |
| Deliquescence Relative Humidity (DRH) | Data not available | Essential for preventing the material from becoming a solution, which can affect purity and reactivity. |
| Moisture Sorption Isotherm | Data not available | A moisture sorption isotherm graph would provide a detailed profile of water uptake as a function of relative humidity.[8] |
Best Practices for Handling and Storage
Given the hygroscopic nature of this compound, adherence to strict handling and storage protocols is paramount to maintain its integrity.
Handling
-
Controlled Atmosphere: Whenever possible, handle this compound in a controlled, low-humidity environment such as a glove box or a dry room.[9]
-
Rapid Weighing: Minimize exposure to ambient air during weighing. Use of a weighing glove bag can be a practical alternative to a full glove box.
-
Appropriate Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should always be worn.
-
Pre-filled Vials: For reactions requiring anhydrous conditions, consider using pre-weighed and sealed vials of this compound prepared in an inert atmosphere to avoid atmospheric exposure.[9]
Storage
-
Tightly Sealed Containers: Store this compound in its original, tightly sealed container.[3][10]
-
Desiccator: For long-term storage, place the container inside a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, phosphorus pentoxide).[11]
-
Inert Gas: For highly sensitive applications, consider backfilling the container with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store at a consistent, cool temperature to minimize temperature fluctuations that can lead to condensation.[12]
The following diagram illustrates a recommended workflow for handling hygroscopic this compound in a research laboratory.
Caption: A logical workflow for handling hygroscopic this compound.
Experimental Protocols for Hygroscopicity Characterization
To obtain the missing quantitative data for this compound, the following established experimental methods are recommended.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the amount and rate of water vapor uptake by a sample at a given temperature and relative humidity.[13] This method is ideal for generating a moisture sorption isotherm.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of this compound (typically 5-20 mg) onto the DVS sample pan.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable weight is achieved. This establishes the dry mass of the sample.
-
Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is monitored until it reaches equilibrium (i.e., the rate of weight change is below a set threshold).[14]
-
Desorption Phase: Subsequently, decrease the relative humidity in the same stepwise manner back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. Plotting the equilibrium water content against the relative humidity generates the moisture sorption and desorption isotherms.[4][15] The DRH can often be identified as a sharp, significant increase in water uptake over a small change in RH.
Thermogravimetric Analysis (TGA) with Controlled Humidity
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[16] When coupled with a humidity generator, it can be used to determine the deliquescence point.
Methodology:
-
Sample Preparation: Place a small amount of this compound into a TGA crucible.
-
Isothermal Conditions: Set the TGA to maintain a constant temperature (e.g., 25 °C).
-
Humidity Ramp: Gradually increase the relative humidity of the purge gas at a constant rate.
-
Mass Change Monitoring: Continuously monitor the mass of the sample. A sudden and significant increase in mass indicates the point of deliquescence.[17]
-
Data Analysis: The relative humidity at which this sharp mass increase occurs is the Deliquescence Relative Humidity (DRH).
The following diagram illustrates the decision-making process for the appropriate storage of this compound based on its known hygroscopic nature.
Caption: A decision tree for the appropriate storage of this compound.
Consequences of Moisture Absorption
The absorption of moisture by this compound can have several detrimental effects:
-
Physical Changes: The powder can cake or clump, making it difficult to handle and weigh accurately.[5] At higher humidity, it may undergo deliquescence, turning into a concentrated solution.
-
Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, leading to impurities. While specific degradation pathways for this compound in the presence of water are not extensively detailed, for many salts, hydration can alter their chemical reactivity.
-
Impact on Performance: In applications such as perovskite solar cells, the presence of moisture is known to be a major factor in device degradation and reduced efficiency.[1][6]
Conclusion
While quantitative data on the hygroscopic properties of this compound are currently lacking in the scientific literature, its moisture-sensitive nature is well-established. Researchers, scientists, and drug development professionals must employ stringent handling and storage procedures to ensure the material's integrity. The use of controlled atmosphere environments, proper storage in desiccators, and rapid handling are essential. Furthermore, the application of analytical techniques such as Dynamic Vapor Sorption and Thermogravimetric Analysis with controlled humidity is highly recommended to experimentally determine the critical hygroscopic parameters of this compound for specific applications. This will enable the development of robust processes and enhance the reliability and reproducibility of experimental outcomes.
References
- 1. Revising the hygroscopicity of inorganic sea salt particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of temperature on the deliquescence properties of food ingredients and blends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 8. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. epfl.ch [epfl.ch]
- 12. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 13. particletechlabs.com [particletechlabs.com]
- 14. ardena.com [ardena.com]
- 15. proumid.com [proumid.com]
- 16. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Theoretical and Computational Insights into Cesium Thiocyanate (CsSCN): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cesium thiocyanate (B1210189) (CsSCN) is an inorganic compound that has garnered interest in various fields, including as a precursor in the synthesis of more complex materials such as perovskites.[1][2] A comprehensive understanding of its fundamental properties at the atomic and electronic levels is crucial for its application and for the rational design of new materials. This technical guide provides a summary of the theoretical and computational studies on CsSCN, focusing on its structural and vibrational properties. While detailed computational studies on the electronic structure of pure CsSCN are not extensively available in the current literature, this guide outlines the established experimental data and provides a framework for future computational investigations based on state-of-the-art methodologies.
Crystallographic Data
Cesium thiocyanate is known to exist in at least two crystalline phases: a room-temperature orthorhombic phase and a high-temperature cubic phase. The transition between these two phases is an order-disorder transition.
Orthorhombic Phase (Room Temperature)
The room-temperature structure of CsSCN is orthorhombic. The key crystallographic parameters are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | |
| Space Group | Pmcn | |
| Lattice Constants | a = 7.978 Å, b = 6.332 Å, c = 8.332 Å | |
| Unit Cell Volume (V) | 420.7 ų | |
| Formula Units (Z) | 4 | |
| Ionic Positions | ||
| Cs⁺ and SCN⁻ ions | Occupy sites of Cₛ symmetry |
Cubic Phase (High Temperature)
Above a transition temperature of 470 K, CsSCN adopts a cubic crystal structure, similar to that of cesium chloride (CsCl).
| Parameter | Value | Reference |
| Crystal System | Cubic | |
| Space Group | Pm3m | |
| Lattice Constant | a = 4.83 Å | |
| Formula Units (Z) | 1 | |
| Transition Temp. | 470 K |
Vibrational Properties
The vibrational properties of CsSCN have been investigated using Raman and infrared (IR) spectroscopy.[3] The vibrational modes can be categorized into internal modes of the thiocyanate ion (SCN⁻) and external modes (lattice vibrations).
Internal Vibrational Modes of SCN⁻
The linear SCN⁻ ion has three fundamental internal vibrational modes: the CN stretch (ν₁), the degenerate bend (ν₂), and the CS stretch (ν₃). The experimentally observed frequencies for these modes in CsSCN are presented below.
| Vibrational Mode | Frequency (cm⁻¹) | Spectroscopy | Reference |
| ν(CN) stretch | ~2042 | Raman | |
| δ(SCN) bend | ~470-485 | IR, Raman | [4] |
| ν(CS) stretch | ~749 | IR | [4] |
External (Lattice) Vibrational Modes
The external modes involve the translational and rotational motions of the Cs⁺ and SCN⁻ ions in the crystal lattice. A dynamical calculation for the orthorhombic phase of CsSCN has been reported, showing strong coupling between rotatory and translatory modes of the same symmetry.[5]
Experimental and Computational Protocols
Experimental Protocols
Detailed temperature-dependent Raman and IR spectroscopic studies have been crucial in characterizing the phase transition of CsSCN.
-
Sample Preparation : For solid-state measurements, CsSCN powder is typically used. For IR spectroscopy, samples can be prepared as mineral oil mulls or as pressed pellets with KBr.[4]
-
Instrumentation :
-
Raman Spectroscopy : A laser source (e.g., Ar⁺ laser) is used for excitation. The scattered light is collected and analyzed by a spectrometer. Temperature control is achieved using a cryostat or a furnace.
-
Infrared (IR) Spectroscopy : A Fourier-transform infrared (FTIR) spectrometer is commonly used. The sample is placed in the path of an infrared beam, and the transmitted or reflected light is measured.
-
-
Data Analysis : The positions, intensities, and widths of the vibrational bands are analyzed as a function of temperature to identify phase transitions and changes in molecular ordering.
Computational Protocols
While specific ab initio studies on CsSCN are scarce, the following protocols outline a standard approach for the theoretical investigation of such inorganic crystalline materials.
CSP methods are used to predict the stable crystal structures of a compound based solely on its chemical formula.[1]
-
Methodology : A common approach is ab initio random structure searching (AIRSS).[6] This involves generating a large number of random crystal structures and then optimizing their geometries using a first-principles method like Density Functional Theory (DFT).
-
Software : Codes such as AIRSS, CALYPSO, and USPEX are widely used for CSP.[1]
-
Energy Calculations : The relative stability of the predicted structures is determined by comparing their calculated lattice energies. DFT calculations are typically performed using plane-wave basis sets and pseudopotentials.
Computational methods can be used to calculate the vibrational frequencies and modes of a crystal, which can then be compared with experimental Raman and IR spectra.
-
Methodology : The standard approach is to compute the dynamical matrix at the center of the Brillouin zone (Γ-point). This can be done using Density Functional Perturbation Theory (DFPT) or by finite differences.
-
Software : Quantum chemistry packages such as VASP, Quantum ESPRESSO, and CASTEP are equipped to perform these calculations.
-
Analysis : The calculated vibrational frequencies and their symmetries can be used to assign the experimentally observed spectral features.
The electronic band structure and density of states (DOS) provide insights into the electronic properties of a material, such as its conductivity and optical properties.
-
Methodology : DFT is the most common method for electronic structure calculations in solids.[7] For a more accurate prediction of the band gap, hybrid functionals (e.g., HSE06) or many-body perturbation theory (e.g., the GW approximation) may be employed.
-
Software : The aforementioned DFT packages are suitable for these calculations.
-
Analysis : The calculated band structure reveals whether the material is a metal, semiconductor, or insulator, and whether the band gap is direct or indirect. The partial DOS can be used to identify the contributions of different atomic orbitals to the electronic states.
Visualizations
Phase Transition of CsSCN
References
- 1. Crystal structure prediction - Wikipedia [en.wikipedia.org]
- 2. Novel inorganic crystal structures predicted using autonomous simulation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Data-driven learning and prediction of inorganic crystal structures. [repository.cam.ac.uk]
- 7. Defect formation in CsSnI3 from density functional theory and machine learning - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Cesium Thiocyanate: Properties, Safety, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Cesium Thiocyanate (B1210189) (CsSCN), a versatile inorganic compound with applications in various fields of research and development. This document details its chemical and physical properties, safety information, and provides insights into its experimental applications.
Chemical Identification and Properties
Cesium thiocyanate is a cesium salt of thiocyanic acid. Its primary identifier in chemical databases and for regulatory purposes is the CAS number 3879-01-4. While the CAS number 3444-31-3 is also occasionally associated with this compound by some suppliers, 3879-01-4 is the most consistently referenced identifier.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | CCsNS | [1] |
| Molecular Weight | 190.98 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 205 °C (decomposes) | |
| Boiling Point | Decomposes | |
| Solubility | Soluble in water and ethanol. |
Safety Data Sheet Summary
A thorough understanding of the safety profile of a chemical is paramount for its safe handling in a laboratory setting. The following tables summarize the key safety information for this compound, based on globally harmonized system (GHS) classifications and information from various safety data sheets.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 3 | H402: Harmful to aquatic life |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Note: GHS classifications may vary slightly between suppliers.
First Aid Measures
| Exposure Route | First Aid Procedure | Reference(s) |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [1][3] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1][3] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [1][3] |
Personal Protective Equipment (PPE)
| Protection Type | Recommendation | Reference(s) |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | [3] |
| Skin Protection | Handle with gloves. Wear appropriate protective clothing. | [3] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [4] |
Experimental Protocols and Applications
General Synthesis of Organic Thiocyanates
This compound can be used as a thiocyanating agent in organic synthesis. A general procedure for the synthesis of organic thiocyanates from alkyl halides is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkyl halide in a suitable solvent such as ethanol.
-
Addition of this compound: Add an equimolar amount or a slight excess of this compound to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the cesium halide byproduct. The filtrate contains the organic thiocyanate product.
-
Purification: The crude product can be purified by distillation or recrystallization.
Application in Perovskite Solar Cell Fabrication
This compound has been investigated as an additive in the fabrication of perovskite solar cells to improve their efficiency and stability. A representative, though general, protocol for incorporating this compound into a perovskite layer is outlined below. The exact parameters will vary depending on the specific perovskite composition and desired film characteristics.
-
Precursor Solution Preparation: Prepare a precursor solution containing the lead halide (e.g., PbI₂) and the organic cation (e.g., methylammonium (B1206745) iodide) in a suitable solvent like DMF or DMSO.
-
Doping with this compound: Add a specific molar percentage of this compound to the precursor solution. The optimal concentration needs to be determined experimentally.
-
Spin Coating: Deposit the precursor solution onto a substrate (e.g., FTO-coated glass) via spin coating to form a thin film.
-
Annealing: Anneal the substrate at a specific temperature and for a set duration to promote crystallization of the perovskite film.
-
Device Assembly: Complete the solar cell device by depositing the subsequent layers, such as the hole-transport layer and the metal electrode.
Crystal Growth
High-quality single crystals of materials containing cesium and thiocyanate can be grown from solution using techniques like slow evaporation. A general procedure is as follows:
-
Solution Preparation: Prepare a saturated or near-saturated solution of the this compound-containing compound in a suitable solvent at a slightly elevated temperature.
-
Filtration: Filter the hot solution to remove any insoluble impurities.
-
Crystallization: Allow the solution to cool slowly to room temperature. The decrease in solubility will lead to the formation of crystals. To promote the growth of larger single crystals, control the rate of cooling and minimize disturbances.
-
Isolation: Once crystals of a suitable size have formed, they can be isolated by decanting the supernatant liquid.
Mandatory Visualizations
General Laboratory Workflow for Handling this compound
The following diagram illustrates a general workflow for the safe handling of this compound in a research laboratory setting.
References
Methodological & Application
Application Notes and Protocols for the Use of Cesium Thiocyanate in Perovskite Solar Cell Fabrication
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The incorporation of additives into perovskite precursor solutions is a widely adopted strategy to enhance the performance and stability of perovskite solar cells (PSCs). Cesium thiocyanate (B1210189) (CsSCN) has emerged as a beneficial additive, often used in conjunction with other cations like methylammonium (B1206745) (MA) and formamidinium (FA) to create mixed-cation perovskite films. The synergistic effect of cesium (Cs⁺) and thiocyanate (SCN⁻) ions leads to improved perovskite film quality, characterized by enhanced crystallinity, larger grain sizes, and reduced trap density. These improvements translate into higher power conversion efficiencies (PCE) and significantly better operational stability of the resulting solar cells.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of Cesium thiocyanate in the fabrication of high-performance perovskite solar cells.
Mechanism of Action
The addition of Cesium in combination with a thiocyanate source, such as lead thiocyanate (Pb(SCN)₂), plays a crucial role in the crystallization process of the perovskite film. The low solubility of cesium compounds can accelerate the nucleation process, while the thiocyanate ions can modulate the crystal growth, leading to a more uniform and crystalline film with larger grains.[1][5] This improved morphology reduces the density of grain boundaries, which are known to be sites for charge recombination. Consequently, the incorporation of Cs and SCN leads to a longer carrier lifetime and a lower trap density of states.[3] Furthermore, the presence of the nonvolatile Cs ions contributes to suppressed photodecomposition of the perovskite material, thereby enhancing the operational stability of the device under illumination.[1][3][4]
Data Presentation
The following tables summarize the quantitative data from studies investigating the impact of Cesium and Thiocyanate additives on perovskite solar cell performance.
Table 1: Photovoltaic Performance of Perovskite Solar Cells with and without Cesium and Thiocyanate Additives.
| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| Control (MA₀.₇FA₀.₃PbI₃) | 1.05 | 22.1 | 75.1 | 17.4 |
| With Cs (W/Cs) | 1.08 | 21.9 | 75.8 | 17.9 |
| With SCN (W/SCN) | 1.09 | 22.5 | 78.8 | 19.3 |
| With Cs & SCN (W/Cs & SCN) | 1.10 | 22.9 | 79.5 | 20.1 |
Data extracted from a representative study showcasing the synergistic effect of Cs and SCN additives. The values represent the champion device performance.[1]
Table 2: Stability of Perovskite Solar Cells under Continuous Illumination.
| Device Configuration | Initial PCE (%) | PCE after 20,000s (%) | % of Initial PCE Retained |
| Control | 17.4 | 12.4 | 71% |
| With Cs (W/Cs) | 17.9 | 16.3 | 91% |
| With SCN (W/SCN) | 19.3 | 17.0 | 88% |
| With Cs & SCN (W/Cs & SCN) | 19.1 | 18.5 | 97% |
This table illustrates the enhanced operational stability of devices incorporating both Cesium and Thiocyanate additives under continuous AM 1.5G illumination.[1]
Experimental Protocols
This section provides detailed methodologies for the fabrication of perovskite solar cells incorporating this compound.
Protocol 1: Perovskite Precursor Solution Preparation
This protocol describes the preparation of a mixed-cation lead iodide perovskite precursor solution containing Cesium and Thiocyanate.
Materials:
-
Lead(II) iodide (PbI₂)
-
Formamidinium iodide (FAI)
-
Methylammonium iodide (MAI)
-
Cesium iodide (CsI)
-
Lead(II) thiocyanate (Pb(SCN)₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
Procedure:
-
Prepare a stock solution of the mixed organic cations (MA₀.₇FA₀.₃PbI₃) by dissolving FAI, MAI, and PbI₂ in a 4:1 (v/v) mixture of DMF and DMSO.
-
Prepare a separate stock solution for the Cesium-containing precursor (CsPbI₃) by dissolving CsI and PbI₂ in a 4:1 (v/v) mixture of DMF and DMSO.
-
To introduce the thiocyanate additive, add Pb(SCN)₂ to the precursor solutions. A typical concentration is 2.0% with respect to PbI₂.[3]
-
To create the final triple-cation precursor solution with the desired Cesium concentration (e.g., 10 mol%), mix the (MA₀.₇FA₀.₃PbI₃) and CsPbI₃ precursor solutions at the appropriate volume ratio.[3]
-
Stir the final precursor solution overnight on a hot plate at 60 °C before use to ensure complete dissolution and homogeneity.[3]
Protocol 2: Perovskite Solar Cell Fabrication (n-i-p structure)
This protocol outlines the fabrication of a planar n-i-p perovskite solar cell using the precursor solution from Protocol 1.
Substrate and Electron Transport Layer (ETL) Preparation:
-
Start with a patterned Fluorine-doped Tin Oxide (FTO) coated glass substrate.
-
Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Deposit an electron selective layer (ESL), such as SnO₂, onto the FTO substrate. This can be done via methods like plasma-enhanced atomic layer deposition (PEALD).[3]
-
Optionally, a self-assembled fullerene monolayer (C₆₀-SAM) can be deposited on the ESL to improve electron extraction.[3]
Perovskite Film Deposition:
-
Transfer the prepared substrate into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution (from Protocol 1) onto the substrate. A typical two-step spin-coating process is:
-
500 rpm for 3 seconds.
-
4000 rpm for 60 seconds.[3]
-
-
During the second step (at around 10 seconds), dispense an anti-solvent, such as diethyl ether, onto the spinning substrate to induce rapid crystallization.[3]
-
Anneal the as-prepared perovskite film on a hot plate. A two-step annealing process is often used:
-
65 °C for 2 minutes.
-
100 °C for 5 minutes.[3]
-
Hole Transport Layer (HTL) and Electrode Deposition:
-
Prepare a solution for the hole selective layer (HSL), for example, Spiro-OMeTAD.
-
Spin-coat the HSL solution onto the perovskite film.
-
Finally, thermally evaporate a gold (Au) back contact onto the HSL to complete the device.
Visualizations
Diagram 1: Experimental Workflow for Perovskite Solar Cell Fabrication
Caption: Workflow for fabricating a perovskite solar cell with this compound.
Diagram 2: Role of Cesium and Thiocyanate in Perovskite Film Formation
Caption: Synergistic effects of Cesium and Thiocyanate on perovskite film quality.
References
- 1. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 2. Synergistic effects of thiocyanate additive and cesium cations on improving the performance and initial illumination stability of efficient perovskite solar cells (Journal Article) | OSTI.GOV [osti.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synergistic effects of thiocyanate additive and cesium cations on improving the performance and initial illumination stability of efficient perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. Synergistic effects of thiocyanate additive and cesium cations on improving the performance and initial illumination stability of efficient perovskite ... - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/C8SE00200B [pubs.rsc.org]
Growing Single Crystals of Cesium Thiocyanate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the synthesis of high-quality single crystals of Cesium thiocyanate (B1210189) (CsSCN) is a critical step for various applications, including structural analysis and the investigation of its physical properties. This document provides detailed application notes and protocols for the primary techniques used in the single-crystal growth of CsSCN.
Cesium thiocyanate is a compound known to exhibit polymorphism, existing in different crystal structures depending on the temperature. The successful growth of single crystals of specific polymorphs is essential for their accurate characterization and utilization. The methods outlined below are based on established crystallographic techniques and available literature.
Solution Growth Techniques
Solution-based methods are widely accessible and allow for crystal growth at temperatures below the melting point, which can be advantageous in preventing the formation of high-temperature phases or decomposition. The choice of solvent is crucial and depends on the solubility of CsSCN. While quantitative solubility data is not extensively available, methanol (B129727) and water have been reported as suitable solvents.
Slow Evaporation Method
This technique relies on the gradual removal of the solvent from a saturated solution, leading to a slow increase in solute concentration and subsequent crystallization.
Protocol:
-
Preparation of Saturated Solution:
-
Dissolve high-purity this compound powder in a suitable solvent (e.g., methanol or deionized water) at room temperature.
-
Continue adding CsSCN until a small amount of undissolved solid remains, ensuring the solution is saturated.
-
Gently warm the solution to dissolve the remaining solid and then allow it to cool back to room temperature.
-
-
Filtration:
-
Filter the saturated solution using a syringe filter (0.2 µm pore size) into a clean crystallizing dish or beaker. This removes any dust particles or undissolved impurities that could act as unwanted nucleation sites.
-
-
Crystallization:
-
Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free and temperature-stable environment.
-
-
Crystal Harvesting:
-
Monitor the container over several days to weeks for the formation of single crystals.
-
Once crystals of a suitable size have formed, carefully remove them from the solution using tweezers and dry them on filter paper.
-
Logical Workflow for Slow Evaporation:
Slow Cooling Method
This method involves dissolving the solute in a solvent at an elevated temperature to create a saturated solution and then slowly decreasing the temperature to induce crystallization.
Protocol:
-
Preparation of Hot Saturated Solution:
-
Prepare a saturated solution of CsSCN in a suitable solvent at a temperature slightly below the solvent's boiling point.
-
-
Controlled Cooling:
-
Filter the hot solution into a clean, pre-warmed container.
-
Seal the container and place it in a programmable oven or a dewar filled with hot water to ensure a slow and controlled cooling rate (e.g., 1-5 °C per hour).
-
-
Crystal Formation and Harvesting:
-
As the solution cools, single crystals will nucleate and grow.
-
Once the solution has reached room temperature, harvest the crystals as described in the slow evaporation method.
-
Logical Workflow for Slow Cooling:
Melt Growth Technique: Bridgman-Stockbarger Method
Melt growth techniques are suitable for materials that melt congruently (without decomposition). Given that this compound has a distinct melting point, this method can be employed to grow large single crystals. The Bridgman-Stockbarger method involves the directional solidification of a molten sample.
Protocol:
-
Sample Preparation:
-
Place high-purity, dry CsSCN powder into a sealed quartz ampoule, preferably with a conical tip to promote single-crystal nucleation.
-
The ampoule should be evacuated and sealed under vacuum or an inert atmosphere to prevent reactions with air at high temperatures.
-
-
Furnace Setup:
-
Utilize a two-zone vertical Bridgman furnace with a sharp temperature gradient between the hot and cold zones.
-
The upper (hot) zone should be maintained at a temperature above the melting point of CsSCN (approximately 200 °C), while the lower (cold) zone should be below the melting point.
-
-
Melting and Soaking:
-
Position the ampoule entirely within the hot zone to melt the CsSCN completely.
-
Allow the melt to "soak" at this temperature for several hours to ensure homogeneity.
-
-
Crystal Growth:
-
Slowly lower the ampoule through the temperature gradient into the cold zone at a controlled rate (e.g., 1-2 mm per hour).
-
Solidification will begin at the conical tip of the ampoule, and a single crystal will grow upwards as the ampoule descends.
-
-
Cooling and Crystal Retrieval:
-
Once the entire sample has solidified, slowly cool the ampoule to room temperature over several hours to prevent thermal shock and cracking.
-
Carefully break the ampoule to retrieve the single crystal ingot.
-
Logical Workflow for Bridgman-Stockbarger Method:
Quantitative Data Summary
The following table summarizes key physical properties and typical (estimated) parameters for the single crystal growth of this compound. It is important to note that specific optimal conditions may vary and require empirical determination.
| Parameter | Slow Evaporation | Slow Cooling | Bridgman-Stockbarger |
| Starting Material | High-purity CsSCN powder | High-purity CsSCN powder | High-purity CsSCN powder |
| Solvent | Methanol, Water | Methanol, Water | N/A (Melt) |
| Temperature | Room Temperature | Elevated to Room Temp. | > 200 °C (Hot Zone) |
| Growth Rate | Variable (days to weeks) | Dependent on cooling rate | ~ 1-2 mm/hour |
| Typical Crystal Size | Millimeters | Millimeters to Centimeters | Centimeters |
| Key Advantage | Simple setup | Good control over supersaturation | Can produce large, high-quality crystals |
Physical Properties of this compound
| Property | Value |
| Molecular Formula | CsSCN |
| Molar Mass | 190.99 g/mol |
| Melting Point | ~200 °C |
| Crystal System (Room Temp.) | Orthorhombic |
| High-Temperature Phase | Cubic |
Note to Researchers: The successful growth of high-quality single crystals is often an iterative process. It is recommended to start with small-scale experiments to optimize the parameters for your specific laboratory conditions. The purity of the starting material is of utmost importance for all techniques.
Application Notes and Protocols: Cesium Thiocyanate for Perovskite Film Morphology Control
Introduction
For researchers, scientists, and professionals in drug development utilizing advanced imaging and sensing technologies, the quality of perovskite films is paramount. Perovskite solar cells (PSCs) and photodetectors have shown immense promise, yet their performance and stability are intrinsically linked to the morphology of the perovskite active layer. The presence of grain boundaries and defects can lead to non-radiative recombination of charge carriers, hindering device efficiency and longevity.
Cesium thiocyanate (B1210189) (CsSCN) has emerged as a key additive in the precursor solution to address these challenges. Its incorporation facilitates the controlled crystallization of the perovskite film, leading to a more uniform and compact morphology with significantly larger grain sizes.[1][2] This improvement in film quality translates to enhanced device performance, including higher power conversion efficiency (PCE), improved open-circuit voltage (Voc), and greater operational stability.[3][4][5] This document provides detailed application notes and experimental protocols for the use of CsSCN as a morphology-controlling additive in the fabrication of perovskite films.
Mechanism of Action
The pseudohalide nature of the thiocyanate (SCN⁻) ion allows it to interact with lead (Pb²⁺) ions in the perovskite precursor solution.[1] This interaction modulates the nucleation and growth kinetics of the perovskite crystals. The proposed mechanisms include:
-
Intermediate Phase Formation: The strong coordination between Pb²⁺ and SCN⁻ can lead to the formation of an intermediate phase that retards the rapid crystallization of the perovskite, allowing for the growth of larger, more ordered crystals.
-
Defect Passivation: Thiocyanate ions can passivate defects at the grain boundaries and on the surface of the perovskite film, reducing charge recombination centers.[6]
-
Lattice Strain Relaxation: The incorporation of Cs⁺ and SCN⁻ can help to relax lattice strain within the perovskite crystal structure, contributing to improved phase stability.
Data Presentation
The following tables summarize the quantitative impact of thiocyanate-based additives on the performance of perovskite solar cells as reported in various studies.
Table 1: Perovskite Solar Cell Performance with and without Thiocyanate Additives
| Additive | Perovskite Composition | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| None (Control) | MA0.7FA0.3PbI3 | 1.05 | 22.5 | 72.1 | 17.0 | [3] |
| Pb(SCN)2 | MA0.7FA0.3PbI3 | 1.10 | 23.1 | 75.2 | 19.1 | [3] |
| CsPbI3 + Pb(SCN)2 | Cs0.1(MA0.7FA0.3)0.9PbI3 | 1.12 | 23.5 | 76.5 | 20.0 | [3][4][5] |
| None (Control) | FAPbI3 | - | - | - | <10 | [7] |
| NH4SCN (30 mol%) | FAPbI3 | - | - | - | 11.44 | [7] |
| None (Control) | Cs0.2I1.6 | - | - | - | - | [1] |
| Pb(SCN)2 | Cs0.2I1.6 | - | - | - | - | [1] |
Table 2: Perovskite Film Properties with and without Thiocyanate Additives
| Additive | Perovskite Composition | Average Grain Size | Key Morphological Features | Reference |
| None (Control) | CH3NH3PbI3 | Nanometer scale | Small grains, numerous grain boundaries | [2] |
| Pb(SCN)2 (3%) | CH3NH3PbI3 | Micrometer scale | Significantly enlarged grains | [2] |
| None (Control) | Cs0.2I1.6 | Small | Rough surface, widespread grain boundaries | [1][8] |
| Pb(SCN)2 | Cs0.2I1.6 | Large | Dense, uniform crystal grains | [1] |
| NH4SCN (40%) | FAPbI3 | ~1350 nm | Homogeneous morphology, prevalence of α-phase | [9] |
Experimental Protocols
The following are generalized protocols for the fabrication of perovskite films using a cesium thiocyanate-containing precursor solution. These should be adapted based on the specific perovskite composition and desired film characteristics.
Protocol 1: One-Step Spin-Coating Method
This protocol is adapted from methodologies described for fabricating mixed-cation perovskite solar cells.[3][10][11]
1. Substrate Preparation: a. Clean patterned indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a nitrogen gun. c. Treat the substrates with UV-ozone for 15 minutes immediately before depositing the electron transport layer (ETL).
2. Electron Transport Layer (ETL) Deposition (e.g., SnO2): a. Prepare a SnO2 nanoparticle solution (e.g., 3 wt% in distilled water). b. Deposit the SnO2 solution onto the cleaned substrates by spin-coating at 3000 RPM for 30 seconds. c. Anneal the substrates at 150°C for 30 minutes in ambient air.
3. Perovskite Precursor Solution Preparation (Example for Cs-containing mixed-cation perovskite): a. In a nitrogen-filled glovebox, prepare the perovskite precursor solution. For a typical formulation, dissolve formamidinium iodide (FAI), lead iodide (PbI2), methylammonium (B1206745) bromide (MABr), and lead bromide (PbBr2) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v). b. Prepare a stock solution of this compound (CsSCN) in DMSO. c. Add the desired molar percentage of the CsSCN stock solution to the main perovskite precursor solution. For example, to achieve a 5 mol% Cs concentration, add the corresponding volume of the CsSCN stock solution. Note: The optimal concentration of CsSCN may need to be determined experimentally.
4. Perovskite Film Deposition: a. Transfer the substrates with the ETL into the nitrogen-filled glovebox. b. Dispense approximately 40-50 µL of the perovskite precursor solution onto the center of the substrate. c. Spin-coat at a low speed (e.g., 1000 RPM) for 10 seconds, followed by a high speed (e.g., 4000-6000 RPM) for 30-45 seconds. d. During the high-speed step (with about 10-15 seconds remaining), dispense an anti-solvent (e.g., 100-150 µL of chlorobenzene (B131634) or ethyl acetate) onto the spinning substrate. e. Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-60 minutes.
5. Hole Transport Layer (HTL) and Electrode Deposition: a. Prepare the HTL solution (e.g., Spiro-OMeTAD with additives like Li-TFSI and tBP). b. Spin-coat the HTL solution onto the perovskite film. c. Finally, thermally evaporate a metal contact (e.g., gold or silver) to complete the device.
Visualizations
Caption: Experimental workflow for perovskite solar cell fabrication with CsSCN.
Caption: Effect of CsSCN on perovskite film morphology and performance.
Conclusion
The use of this compound as an additive provides a straightforward and effective method for controlling the morphology of perovskite films. The resulting improvements in grain size, film uniformity, and defect density directly contribute to the fabrication of more efficient and stable perovskite-based optoelectronic devices. The protocols and data presented herein offer a comprehensive guide for researchers and scientists to implement this valuable technique in their work. Further optimization of the CsSCN concentration and annealing conditions for specific perovskite compositions is encouraged to achieve maximum device performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Effective control of crystal grain size in CH3NH3PbI3 perovskite solar cells with a pseudohalide Pb(SCN)2 additive - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synergistic effects of thiocyanate additive and cesium cations on improving the performance and initial illumination stability of efficient perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of NH4SCN Additive in the FAPbI3 Perovskite Films in a Sequential Deposition Method | MDPI [mdpi.com]
- 10. ossila.com [ossila.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Enhancing Perovskite Solar Cell Stability with Cesium Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the role of Cesium thiocyanate (B1210189) (CsSCN) in significantly improving the stability and performance of perovskite solar cells (PSCs). This document includes comprehensive experimental protocols, quantitative data analysis, and visualizations to guide researchers in implementing this promising technique.
Introduction: The Challenge of Perovskite Solar Cell Stability
Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCE) and low fabrication costs. However, a major impediment to their commercialization is their inherent instability under operational conditions, including exposure to moisture, heat, and continuous illumination. The volatile nature of organic cations within the perovskite structure is a primary contributor to this degradation.
The incorporation of inorganic cations, such as Cesium (Cs+), has been shown to enhance thermal stability. Furthermore, the use of additives like thiocyanate (SCN-) can synergistically improve the quality of the perovskite film, leading to enhanced performance and longevity. This document focuses on the synergistic effects of Cesium and thiocyanate additives in promoting highly stable and efficient perovskite solar cells. The combination of Cs+ and SCN- has been found to improve perovskite crystallinity, enlarge grain sizes, and reduce trap density, thereby mitigating degradation pathways.[1][2]
Mechanism of Action: How Cesium Thiocyanate Enhances Stability
The synergistic effect of Cesium and thiocyanate in perovskite solar cells contributes to enhanced stability through several mechanisms:
-
Improved Crystallinity and Reduced Defects: The simultaneous incorporation of Cesium and thiocyanate promotes the formation of high-quality perovskite films with larger grain sizes and higher crystallinity.[2][3] This reduction in grain boundaries minimizes defect sites, which are known pathways for ion migration and degradation.
-
Reduced Trap Density: The presence of CsSCN lowers the trap density within the perovskite film.[2] Trap states can act as non-radiative recombination centers, reducing the efficiency and contributing to photodecomposition.
-
Suppressed Photodecomposition: The incorporation of the nonvolatile Cesium ion helps to suppress the photodecomposition of the perovskite material under continuous illumination.[1][2] This leads to a more stable power output over extended periods.
-
Enhanced Thermal Stability: Perovskite films containing both Cesium and thiocyanate exhibit improved thermal stability compared to their counterparts with only one or neither of the additives.[2]
Quantitative Data Summary
The following tables summarize the quantitative improvements observed in perovskite solar cells fabricated with the addition of Cesium and thiocyanate (referred to as W/Cs & SCN) compared to control devices without additives, with only Cesium (W/Cs), or with only thiocyanate (W/SCN).
Table 1: Photovoltaic Performance Parameters
| Device Configuration | Voc (V) | Jsc (mA/cm2) | Fill Factor (%) | PCE (%) |
| Without Additives | 1.08 | 22.5 | 75 | 18.2 |
| W/SCN | 1.10 | 23.0 | 78 | 19.8 |
| W/Cs | 1.07 | 22.8 | 76 | 18.5 |
| W/Cs & SCN | 1.12 | 23.5 | 80 | 21.1 |
Table 2: Stability and Film Quality Parameters
| Device Configuration | Operational Stability (T80) | Trap Density (cm-3) |
| Without Additives | Not Reported | 2.5 x 1016 |
| W/SCN | Not Reported | 1.8 x 1016 |
| W/Cs | Not Reported | 2.1 x 1016 |
| W/Cs & SCN | > 20,000 s (retains 97% of initial PCE) [2] | 1.2 x 1016 |
T80 is the time it takes for the solar cell to lose 20% of its initial power conversion efficiency under continuous illumination.
Experimental Protocols
This section provides detailed protocols for the fabrication of perovskite solar cells with and without the this compound additive.
Materials and Reagents
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Zinc oxide (ZnO) nanoparticles dispersion
-
Perovskite precursor solution (see section 4.2 for preparation)
-
Spiro-OMeTAD solution
-
Chlorobenzene
-
Gold (for electrode evaporation)
-
Deionized water
-
Isopropyl alcohol
-
Acetone
Preparation of Perovskite Precursor Solutions
Control Perovskite Solution (MA0.7FA0.3PbI3):
-
Dissolve formamidinium iodide (FAI) and methylammonium (B1206745) iodide (MAI) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (4:1 v/v).
-
Add lead iodide (PbI2) to the solution.
-
Stir the solution at 60°C for 2 hours.
Cesium and Thiocyanate Modified Perovskite Solution (W/Cs & SCN):
-
Prepare the control perovskite solution as described above.
-
In a separate vial, dissolve lead (II) thiocyanate (Pb(SCN)2) in the DMF/DMSO solvent mixture.
-
Prepare a stock solution of Cesium iodide (CsI) in DMSO.
-
Add the desired molar ratio of the Pb(SCN)2 and CsI solutions to the control perovskite precursor solution. For example, for a 10 mol% incorporation, add the corresponding volume of the stock solutions.
-
Stir the final solution at 60°C for 2 hours.
Perovskite Solar Cell Fabrication Protocol
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.
-
Substrate Cleaning: a. Sequentially clean the FTO substrates by ultrasonication in deionized water, acetone, and isopropyl alcohol for 15 minutes each. b. Dry the substrates with a nitrogen stream. c. Treat the substrates with UV-ozone for 15 minutes prior to use.
-
Electron Transport Layer (ETL) Deposition: a. Spin-coat a layer of ZnO nanoparticle dispersion onto the FTO substrate at 3000 rpm for 30 seconds. b. Anneal the ZnO-coated substrates at 150°C for 30 minutes.
-
Perovskite Layer Deposition: a. Transfer the substrates into a nitrogen-filled glovebox. b. Spin-coat the prepared perovskite precursor solution (either control or CsSCN-modified) onto the ETL at 4000 rpm for 30 seconds. c. During the spin-coating, at approximately 10 seconds, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate. d. Anneal the perovskite film at 100°C for 60 minutes.
-
Hole Transport Layer (HTL) Deposition: a. Prepare a spiro-OMeTAD solution by dissolving spiro-OMeTAD powder, bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI), and 4-tert-butylpyridine (B128874) (tBP) in chlorobenzene. b. Spin-coat the spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds.
-
Gold Electrode Deposition: a. Mask the desired active area of the device. b. Deposit an 80 nm thick gold electrode via thermal evaporation under high vacuum.
Characterization and Stability Testing
-
Device Performance Measurement: a. Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm2). b. Extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Stability Testing: a. Monitor the device performance over time under continuous illumination at a fixed intensity (e.g., 100 mW/cm2) in a controlled environment (e.g., ambient air). b. Track the PCE decay and determine the T80 lifetime.
Visualizations
Experimental Workflow
Caption: Experimental workflow for perovskite solar cell fabrication and characterization.
Proposed Mechanism of CsSCN-Induced Stability Enhancement
Caption: Proposed mechanism for stability enhancement in PSCs by CsSCN.
References
Application Notes: Cesium Thiocyanate in Luminescent Materials
1. Introduction
Cesium thiocyanate (B1210189) (CsSCN) and other thiocyanate-based compounds have emerged as critical additives in the development of high-performance luminescent materials, particularly within the class of all-inorganic cesium lead halide perovskites (CsPbX₃, where X = Cl, Br, I). The thiocyanate ion (SCN⁻), acting as a pseudohalide, provides a versatile tool for enhancing the optical properties and stability of these materials. Its application is primarily focused on addressing intrinsic issues in perovskite nanocrystals (NCs) and thin films, such as surface defects and environmental instability, which have historically hindered their commercial application in devices like light-emitting diodes (LEDs) and solar cells.
2. Mechanism of Action and Key Benefits
The incorporation of thiocyanate into perovskite materials leverages several synergistic effects to improve luminescence and stability.
-
Surface Defect Passivation: The surfaces of perovskite nanocrystals are prone to halide vacancies and uncoordinated Pb²⁺ ions, which act as trap states. These traps facilitate non-radiative recombination of charge carriers, thereby quenching luminescence. Thiocyanate ions effectively bind to these defect sites, passivating the surface and significantly reducing non-radiative decay pathways. This passivation leads to a substantial increase in the photoluminescence quantum yield (PLQY).[1][2]
-
Improved Crystallinity and Film Morphology: The addition of thiocyanate during synthesis has been shown to improve the crystallinity of perovskite materials.[1][2] The strong bonding interaction between Pb²⁺ and SCN⁻ can facilitate the formation of larger, more uniform crystal grains with fewer boundaries.[1][3] This results in a higher degree of crystallization and reduced defect density within the bulk material.[1]
-
Enhanced Environmental Stability: A major challenge for perovskite-based materials is their degradation upon exposure to air and moisture. Thiocyanate incorporation enhances stability through stronger electrostatic interactions with lead (Pb²⁺) compared to halide ions.[1] This robust bonding helps to protect the perovskite lattice from degradation, allowing the material to retain its luminescence for extended periods under ambient conditions.[1][2] For instance, SCN⁻-based NCs have been shown to retain as much as 66% of their initial photoluminescence intensity after 10 days in an ambient atmosphere, compared to only 21% for their untreated counterparts.[1]
-
Tunable Optoelectronic Properties: The inclusion of SCN⁻ can subtly modify the perovskite's electronic structure. Adjusting the concentration of thiocyanate allows for the fine-tuning of the material's bandgap and, consequently, its photoluminescence emission wavelength.[2] This tunability is crucial for developing color-specific emitters for display and lighting applications.
Quantitative Data Summary
The following tables summarize the quantitative impact of thiocyanate incorporation on the properties of cesium lead halide perovskite nanocrystals.
Table 1: Effect of Thiocyanate (SCN⁻) on Optical Properties of CsPbX₃ Nanocrystals
| Material Composition | SCN⁻ Molar Conc. (%) | Emission Peak (nm) | FWHM (nm) | PLQY (%) | Reference |
|---|---|---|---|---|---|
| CsPbBr₃ | 0 | ~515 | ~22 | ~86 | [1] |
| CsPbBr₃ | 5 | ~514 | ~21 | ~92 | [1] |
| CsPbBr₃ | 10 | ~512 | ~20 | ~96 | [1] |
| CsPbBr₃ | 15 | ~510 | ~23 | ~78 | [1] |
| CH₃NH₃PbBr₃ | 0 | 526 | 28 | 73 | [2] |
| CH₃NH₃PbBr₃ | 25 | 518 | 24 | 85 | [2] |
| CH₃NH₃PbBr₃ | 50 | 505 | 22 | 92 | [2] |
| CH₃NH₃PbBr₃ | 100 | 473 | 21 | 96 |[2] |
Table 2: Stability Enhancement of CsPbBr₃ Nanocrystals with Thiocyanate Treatment
| Material | Atmosphere | Duration (days) | Retained PL Intensity (%) | Reference |
|---|---|---|---|---|
| CsPbBr₃ (Host NCs) | Ambient | 10+ | ~21 | [1] |
| CsPbBr₃ with SCN⁻ | Ambient | 10+ | ~66 |[1] |
Experimental Protocols
Protocol 1: Hot-Injection Synthesis of Thiocyanate-Incorporated CsPbBr₃ Nanocrystals
This protocol describes a common method for synthesizing high-quality, luminescent perovskite nanocrystals with enhanced properties via thiocyanate incorporation.[4]
1. Materials and Reagents:
-
Cesium carbonate (Cs₂CO₃)
-
Oleic acid (OA)
-
1-Octadecene (ODE)
-
Lead(II) bromide (PbBr₂)
-
Lead(II) thiocyanate (Pb(SCN)₂)
-
Oleylamine (B85491) (OLA)
-
Toluene (B28343) (anhydrous)
-
Ice-water bath
2. Preparation of Precursor Solutions:
-
Cesium Oleate (B1233923) Precursor (0.4 M):
-
Add Cs₂CO₃ (e.g., 0.4 g) and oleic acid (e.g., 1.25 mL) to a 50 mL 3-neck flask containing 20 mL of 1-octadecene.
-
Heat the mixture to 120 °C under vacuum for 1 hour to remove water.
-
Raise the temperature to 150 °C under a nitrogen (N₂) atmosphere and stir until a clear solution is formed.
-
Keep the solution at ~100-120 °C before injection to prevent precipitation.
-
-
Lead Halide/Thiocyanate Precursor (0.2 M):
-
In a separate 100 mL 3-neck flask, combine ODE (e.g., 50 mL), PbBr₂ (e.g., 0.69 g), and Pb(SCN)₂ (e.g., 0.03 g for ~5% SCN⁻ molar concentration relative to lead).
-
Heat the mixture to 120 °C under vacuum for 1 hour.
-
Inject oleylamine (e.g., 5 mL) and oleic acid (e.g., 5 mL) into the flask.
-
Maintain the temperature at 120 °C under N₂ until all salts are completely dissolved.
-
3. Nanocrystal Synthesis:
- Increase the temperature of the lead precursor solution to 180-190 °C under N₂.
- Swiftly inject a pre-heated aliquot of the cesium oleate precursor (e.g., 4 mL) into the vigorously stirred lead precursor solution.
- Allow the reaction to proceed for 5-10 seconds. The solution will turn a bright green color.
- Immediately quench the reaction by placing the flask in an ice-water bath.
4. Purification:
- Transfer the crude solution to centrifuge tubes.
- Centrifuge at a high speed (e.g., 8000 rpm for 10 minutes).
- Discard the supernatant.
- Re-disperse the nanocrystal precipitate in a minimal amount of anhydrous toluene.
- Centrifuge again at a lower speed (e.g., 4000 rpm for 5 minutes) to remove any aggregates.
- Collect the supernatant containing the purified CsPbBr₃:SCN⁻ nanocrystals for characterization.
Protocol 2: Characterization of Luminescent and Structural Properties
1. Optical Spectroscopy:
-
UV-Visible Absorption: Dilute the purified nanocrystal solution in toluene and measure the absorption spectrum using a UV-Vis spectrophotometer to determine the excitonic absorption peak.
-
Photoluminescence (PL) Spectroscopy: Excite the diluted nanocrystal solution with a suitable wavelength (e.g., 365 nm or 405 nm) and record the emission spectrum using a spectrofluorometer to determine the peak emission wavelength and full width at half maximum (FWHM).
-
Photoluminescence Quantum Yield (PLQY): Measure the absolute PLQY using an integrating sphere coupled to the spectrofluorometer. A reference dye solution with a known quantum yield (e.g., Rhodamine 6G) can be used for relative PLQY measurements if an integrating sphere is unavailable.
2. Structural and Morphological Analysis:
-
X-Ray Diffraction (XRD): Drop-cast a concentrated solution of nanocrystals onto a silicon or glass substrate. Analyze the dried film using an X-ray diffractometer to confirm the perovskite crystal structure and assess crystallinity.[1]
-
Transmission Electron Microscopy (TEM): Deposit a drop of a highly dilute nanocrystal solution onto a carbon-coated copper grid. Allow the solvent to evaporate completely. Use TEM to determine the size, shape, and morphology of the synthesized nanocrystals.[1]
Visualizations
Caption: Experimental workflow for the synthesis of thiocyanate-incorporated perovskite nanocrystals.
Caption: Role of thiocyanate in mitigating defects and enhancing luminescence in perovskite nanocrystals.
References
Application Notes and Protocols: Cesium Thiocyanate in the Synthesis of Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and application of cesium thiocyanate (B1210189) (CsSCN) in the synthesis of coordination polymers. This document details specific examples, experimental protocols, and the potential applications of these materials, with a particular focus on areas relevant to drug development and biomedical imaging.
Introduction: The Role of Cesium Thiocyanate in Crystal Engineering
This compound serves as a versatile precursor and structural modulator in the synthesis of coordination polymers. The large ionic radius of the cesium cation (Cs⁺) and the ambidentate nature of the thiocyanate anion (SCN⁻) offer unique opportunities in crystal engineering. The thiocyanate ligand can coordinate to metal centers through its sulfur atom (thiocyanato), nitrogen atom (isothiocyanato), or bridge two or more metal centers in various µ-S,N bridging modes. The cesium cation, while often acting as a charge-balancing ion, can also play a crucial role as a templating agent, influencing the dimensionality and topology of the resulting coordination polymer framework through cation-π interactions and by directing the assembly of anionic metal-thiocyanate complexes.
Featured Coordination Polymers Synthesized with this compound
This section details the synthesis and structural features of two coordination polymers synthesized using this compound, showcasing the diverse roles of the Cs⁺ and SCN⁻ ions.
Cesium Copper(I) Thiocyanate: A Bimetallic Coordination Polymer
A notable example of a coordination polymer synthesized using this compound is the double salt, cesium copper(I) thiocyanate (CsCu(SCN)₂). In this structure, the thiocyanate anions act as bridging ligands, linking the copper(I) centers to form a polymeric anionic network, with the cesium cations situated within the framework to maintain charge neutrality.[1]
Logical Relationship: Influence of Precursor Concentration on Product Formation
The synthesis of CsCu(SCN)₂ highlights the principle of concentration-dependent product formation in coordination chemistry. The formation of this bimetallic coordination polymer is favored in concentrated solutions of this compound, where the high concentration of SCN⁻ and Cs⁺ ions facilitates the dissolution of the otherwise poorly soluble copper(I) thiocyanate and promotes the crystallization of the double salt. In less concentrated solutions, the equilibrium shifts, leading to the precipitation of the single-metal coordination polymer, CuSCN.[1]
Diagram 1: Influence of CsSCN concentration on product formation.
Cesium Neptunyl Thiocyanate: A Complex Actinide Coordination Compound
This compound has also been employed in the synthesis of actinide-containing coordination compounds, such as Cs₄[NpO₂(NCS)₅]·2.5H₂O.[2] In this complex, the neptunyl (NpO₂⁺) cation is coordinated by five thiocyanate ligands in its equatorial plane, forming an anionic [NpO₂(NCS)₅]⁴⁻ complex. The cesium cations are situated in the crystal lattice, providing charge balance and interacting with the nitrogen, sulfur, and carbon atoms of the thiocyanate ligands, as well as with water molecules.[2]
Experimental Workflow: Synthesis of Cs₄[NpO₂(NCS)₅]·2.5H₂O
The synthesis of this complex involves the controlled evaporation of a solution containing the precursors, leading to the crystallization of the product.
Diagram 2: Experimental workflow for the synthesis of Cs₄[NpO₂(NCS)₅]·2.5H₂O.
Experimental Protocols
Synthesis of Copper(I) Thiocyanate (CuSCN)
This protocol describes the synthesis of the precursor copper(I) thiocyanate.
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Sodium bisulfite (NaHSO₃) or sulfurous acid (H₂SO₃)
-
Deionized water
Procedure:
-
Prepare a dilute aqueous solution of copper(II) sulfate.
-
Slowly add a solution of sodium bisulfite or sulfurous acid to the copper(II) sulfate solution while stirring. This reduces Cu(II) to Cu(I).
-
Slowly add a stoichiometric amount of a soluble thiocyanate salt solution (e.g., KSCN or NH₄SCN) to the reaction mixture with continuous stirring.
-
A white precipitate of copper(I) thiocyanate will form.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the precipitate by filtration, wash with deionized water, and dry under vacuum.
Synthesis of Cesium Copper(I) Thiocyanate (CsCu(SCN)₂)
This protocol is based on the principle of dissolving CuSCN in a concentrated CsSCN solution.[1]
Materials:
-
Copper(I) thiocyanate (CuSCN), synthesized as per Protocol 3.1
-
This compound (CsSCN)
-
Deionized water
Procedure:
-
Prepare a concentrated aqueous solution of this compound.
-
Add solid copper(I) thiocyanate to the concentrated CsSCN solution. The amount of CuSCN added should be such that it dissolves completely.
-
Gently warm the solution while stirring to facilitate the dissolution of CuSCN.
-
Allow the resulting solution to cool slowly to room temperature.
-
Further cooling or slow evaporation of the solvent will promote the crystallization of CsCu(SCN)₂.
-
Collect the crystals by filtration and dry them carefully.
Quantitative Data
The following table summarizes the available crystallographic and structural data for the featured coordination polymers.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Bond Distances/Angles | Ref. |
| Cesium Copper(I) Thiocyanate | CsCu(SCN)₂ | Not specified | Not specified | Not specified in available search results | Not specified | [1] |
| Cesium Neptunyl Thiocyanate Dihydrate | Cs₄[NpO₂(NCS)₅]·2.5H₂O | Not specified | Not specified | Not specified in available search results | Np is in a pentagonal bipyramidal coordination environment.[2] | [2] |
Note: Detailed crystallographic data for these specific compounds were not available in the initial search results. The table will be updated as more specific structural analyses are published and become accessible.
Potential Applications in Drug Development and Bio-imaging
While specific studies on the application of this compound-based coordination polymers in drug delivery and bio-imaging are limited, the broader class of coordination polymers, particularly as nanoparticles (CPNs), has shown significant promise in these areas.
Drug Delivery: Coordination polymers can be designed to encapsulate therapeutic agents. The porosity and chemical functionality of the polymer network can be tuned to control the loading and release of drugs. The biodegradability of certain coordination polymers can be exploited for controlled drug release at the target site.
Bio-imaging: Lanthanide-based coordination polymers, for instance, often exhibit unique luminescent properties, making them suitable as contrast agents in fluorescence imaging. By incorporating heavy atoms like cesium, these materials could potentially be explored as contrast agents in X-ray computed tomography (CT). Furthermore, the encapsulation of imaging agents within the coordination polymer framework can enhance their stability and biocompatibility.
Signaling Pathway Interaction (Hypothetical)
Should a this compound-based coordination polymer be designed as a drug delivery vehicle for a kinase inhibitor, its interaction with a cellular signaling pathway could be conceptualized as follows:
Diagram 3: Hypothetical pathway of a drug-loaded Cs-CPN.
Conclusion
This compound is a valuable reagent in the synthesis of novel coordination polymers, offering pathways to bimetallic and complex actinide-containing structures. The role of the cesium cation can extend beyond charge balancing to structure-directing, influencing the final architecture of the coordination polymer. While the direct application of this compound-based coordination polymers in the biomedical field is an emerging area, the established utility of coordination polymers in drug delivery and bio-imaging suggests a promising future for these materials. Further research into the synthesis of a wider variety of this compound-based coordination polymers and the investigation of their properties and biocompatibility are warranted to fully explore their potential in therapeutic and diagnostic applications.
References
Application Notes and Protocols for 133Cs and 14N NMR Spectroscopy of Cesium Thiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of Cesium-133 (¹³³Cs) and Nitrogen-14 (¹⁴N) Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of cesium thiocyanate (B1210189) (CsSCN). The protocols outlined herein are intended to guide researchers in setting up experiments to probe the chemical environment, dynamics, and interactions of both the cesium cation and the thiocyanate anion.
Application Notes
Probing Ion-Solvent and Ion-Ion Interactions in Solution
¹³³Cs NMR spectroscopy is a highly sensitive technique for investigating the local environment of the cesium ion. The ¹³³Cs chemical shift is exquisitely responsive to changes in its solvation shell and the proximity of other ions. In solutions of cesium thiocyanate, the ¹³³Cs chemical shift can provide valuable insights into:
-
Solvation Effects: The chemical shift of ¹³³Cs is influenced by the nature of the solvent, allowing for the study of preferential solvation in mixed solvent systems.
-
Ion Pairing: The formation of contact ion pairs (CIPs) or solvent-separated ion pairs (SSIPs) between Cs⁺ and SCN⁻ can be monitored through changes in the ¹³³Cs chemical shift as a function of concentration and temperature.[1]
-
Competitive Binding: By introducing other salts, the competitive binding of different anions to the cesium cation can be investigated, providing data on relative binding affinities.
¹⁴N NMR of the thiocyanate anion complements these studies by providing information from the anion's perspective. Although ¹⁴N is a quadrupolar nucleus, which often results in broad signals, the linear geometry of the SCN⁻ ion can lead to reasonably sharp lines in solution. The ¹⁴N chemical shift and linewidth are sensitive to:
-
Hydrogen Bonding: Interactions between the nitrogen atom of the thiocyanate and protic solvents can be observed.
-
Cation Coordination: The degree of interaction with the Cs⁺ cation influences the electronic environment of the nitrogen nucleus.
Characterization of Solid-State Structure and Dynamics
In the solid state, ¹³³Cs and ¹⁴N NMR provide powerful tools to characterize the structure and dynamics of this compound.
-
Polymorphism and Phase Transitions: Different crystalline forms of CsSCN will exhibit distinct ¹³³Cs and ¹⁴N NMR spectra due to differences in the local symmetry of the ion sites. NMR can be used to monitor phase transitions as a function of temperature.
-
Ionic Mobility: Temperature-dependent studies of the spin-lattice relaxation times (T₁) for both ¹³³Cs and ¹⁴N can elucidate the motional dynamics within the crystal lattice. For instance, the reorientation of the linear SCN⁻ ion and the translational diffusion of the Cs⁺ cations can be characterized.[1]
-
Quadrupolar Interactions: The interaction of the nuclear quadrupole moment of ¹³³Cs (spin 7/2) and ¹⁴N (spin 1) with the electric field gradient at the nucleus provides detailed information about the symmetry of the ionic sites.[2] The nuclear quadrupole coupling constant (Cq) is a sensitive probe of the local structure.
Applications in Drug Development
The study of ion channels and transporters is a critical area in drug discovery. ¹³³Cs NMR spectroscopy offers a unique approach to investigate the transport of monovalent cations across biological membranes.
-
Potassium Ion Mimic: The cesium ion (Cs⁺) is often used as a surrogate for the potassium ion (K⁺) in biological systems due to their similar ionic radii and chemical properties. ¹³³Cs NMR provides a direct and non-invasive method to monitor the movement of a K⁺ analog.
-
Ionophore and Channel Blocking Studies: The interaction of potential drug candidates, such as ionophores or channel blockers, with ion channels can be assessed by monitoring the rate of ¹³³Cs transport across cell membranes or artificial lipid bilayers. A change in the intracellular ¹³³Cs NMR signal in the presence of a compound can indicate modulation of ion transport.
-
Distinguishing Intra- and Extracellular Ions: In favorable cases, the ¹³³Cs NMR signal can be resolved into distinct resonances for intracellular and extracellular cesium ions, allowing for the direct measurement of ion gradients and transport kinetics.
Quantitative Data Summary
The following tables summarize key NMR properties and experimental parameters for ¹³³Cs and ¹⁴N in the context of this compound studies.
Table 1: Nuclear Properties of ¹³³Cs and ¹⁴N
| Property | ¹³³Cs | ¹⁴N |
| Spin (I) | 7/2 | 1 |
| Natural Abundance (%) | 100 | 99.63 |
| Gyromagnetic Ratio (γ) / 10⁷ rad T⁻¹ s⁻¹ | 3.544 | 1.934 |
| Quadrupole Moment (Q) / 10⁻³⁰ m² | -3.55 | +2.044 |
| Reference Compound | 0.1 M CsNO₃ in D₂O (0 ppm) | CH₃NO₂ (0 ppm) |
Table 2: Experimental ¹³³Cs and ¹⁴N NMR Parameters for this compound (Solid State)
| Parameter | ¹³³Cs | ¹⁴N | Reference |
| Resonance Frequency (MHz) | 35.58 or 7.95 | 19.60 | [1] |
| Spin-Lattice Relaxation (T₁) Minimum | Around 445 K (at 7.95 MHz) | Increases with temperature in high-temp phase | [1] |
| Dominant Relaxation Mechanism | 180° flip of SCN⁻ ions (room temp.) | Fast overall reorientation of SCN⁻ ions (high temp.) | [1] |
Note: Specific chemical shifts for CsSCN in solution are highly dependent on the solvent and concentration. As a general reference, ¹³³Cs chemical shifts for cesium salts typically fall within a range of +100 ppm to -100 ppm relative to the Cs⁺ aqueous ion. The ¹⁴N chemical shift of the free thiocyanate ion is approximately -170 ppm relative to nitromethane.
Experimental Protocols
Protocol 1: Solution-State ¹³³Cs and ¹⁴N NMR of this compound
Objective: To investigate ion-solvent interactions and ion pairing of CsSCN in a given solvent.
Materials:
-
This compound (CsSCN), high purity
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃CN)
-
NMR tubes (5 mm or 10 mm)
-
NMR Spectrometer equipped with a broadband probe tunable to ¹³³Cs and ¹⁴N frequencies.
Procedure:
-
Sample Preparation:
-
Prepare a series of CsSCN solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M) in the chosen deuterated solvent.
-
Transfer the solutions to NMR tubes.
-
-
Spectrometer Setup (¹³³Cs):
-
Tune the probe to the ¹³³Cs frequency (e.g., ~52.4 MHz on an 9.4 T magnet).
-
Set the spectral width to encompass the expected chemical shift range (e.g., 200 ppm).
-
Use a simple pulse-acquire sequence. A 90° pulse width should be calibrated.
-
Set the relaxation delay (d1) to be at least 1-2 times the expected T₁ of ¹³³Cs (a few seconds is often sufficient for qualitative measurements).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to an external standard of 0.1 M CsNO₃ in D₂O.
-
-
Spectrometer Setup (¹⁴N):
-
Tune the probe to the ¹⁴N frequency (e.g., ~28.9 MHz on an 9.4 T magnet).
-
Set a wider spectral width (e.g., 500-1000 ppm) due to the potential for broader lines and a larger chemical shift range for nitrogen.
-
Use a simple pulse-acquire sequence with a calibrated 90° pulse.
-
Due to the faster relaxation of quadrupolar nuclei, a shorter relaxation delay can often be used.
-
Acquire a larger number of scans compared to ¹³³Cs due to the lower gyromagnetic ratio and potential for broad signals.
-
Reference the spectrum to an external standard of nitromethane.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Measure the chemical shifts (δ) and linewidths at half-height (Δν₁/₂) for both nuclei at each concentration.
-
Plot the chemical shifts as a function of concentration to observe trends related to ion pairing.
-
Protocol 2: Solid-State ¹³³Cs and ¹⁴N NMR of this compound
Objective: To characterize the solid-state structure and dynamics of CsSCN.
Materials:
-
This compound (CsSCN), powdered
-
Solid-state NMR rotor (e.g., 4 mm zirconia)
-
Solid-state NMR spectrometer with a Magic Angle Spinning (MAS) probe.
Procedure:
-
Sample Preparation:
-
Pack the powdered CsSCN sample into the MAS rotor. To increase the filling factor, the powder can be partially melted and then solidified within the rotor, followed by sealing with N₂ gas.[1]
-
-
Spectrometer Setup (¹³³Cs):
-
Insert the rotor into the MAS probe and set the magic angle.
-
Tune the probe to the ¹³³Cs frequency.
-
Acquire a static ¹³³Cs spectrum (no spinning) to observe the full quadrupolar lineshape.
-
Acquire ¹³³Cs MAS NMR spectra at different spinning speeds. This will help to identify the isotropic chemical shift from the spinning sidebands.
-
For T₁ measurements, use a saturation-recovery or inversion-recovery pulse sequence.
-
-
Spectrometer Setup (¹⁴N):
-
Tune the probe to the ¹⁴N frequency.
-
Acquiring ¹⁴N spectra of solids can be challenging due to the large quadrupolar interaction. A solid echo or free induction decay signal can be used.[1]
-
A wide spectral width will be necessary.
-
Signal averaging of a large number of scans (e.g., 8-256 or more) is typically required.[1]
-
T₁ measurements can be performed using a 180°-τ-90° pulse sequence.[1]
-
-
Data Analysis:
-
Analyze the static ¹³³Cs spectrum to extract the quadrupolar coupling constant (Cq) and asymmetry parameter (η).
-
From the MAS spectra, determine the isotropic chemical shift(s).
-
Analyze the T₁ relaxation data as a function of temperature to understand the motional dynamics of the ions.
-
Visualizations
References
Application Notes and Protocols for Fabricating 2D Perovskite Structures with Cesium Thiocyanate
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Two-dimensional (2D) perovskites have garnered significant attention in the field of optoelectronics due to their enhanced stability compared to their 3D counterparts.[1][2] The incorporation of cesium and thiocyanate (B1210189) ions into the perovskite structure has emerged as a promising strategy to fabricate robust and efficient 2D and quasi-2D perovskite films.[3][4][5][6] Cesium, being an inorganic cation, enhances thermal stability, while the pseudohalide thiocyanate (SCN⁻) can improve crystallinity, reduce defect density, and enhance moisture tolerance.[3][5] This document provides detailed application notes and experimental protocols for the fabrication of 2D perovskite structures utilizing cesium and thiocyanate, based on findings from recent literature.
Key Applications and Advantages
The use of cesium and thiocyanate in perovskite formulations offers several advantages, making them suitable for a range of applications:
-
Enhanced Stability: The synergistic effect of cesium and thiocyanate leads to perovskite films with improved operational stability under illumination and better tolerance to moisture and thermal stress.[3][5]
-
Improved Crystallinity and Morphology: The addition of thiocyanate-containing precursors, such as lead thiocyanate (Pb(SCN)₂), promotes the growth of larger perovskite grains with fewer defects, leading to higher quality films.[3][5][7]
-
Reduced Trap Density: The incorporation of these ions helps in passivating defects within the perovskite structure, which in turn reduces non-radiative recombination and improves charge carrier lifetime.[3][5]
-
Tunable Optoelectronic Properties: The formation of 2D and quasi-2D structures allows for the tuning of the material's bandgap and other optoelectronic properties by controlling the composition and dimensionality.[1][2]
These enhanced properties make cesium thiocyanate-based 2D perovskites highly suitable for applications in:
-
Photovoltaics: Development of stable and efficient solar cells.[8][9]
-
Light-Emitting Diodes (LEDs): Fabrication of perovskite-based LEDs with improved longevity.[2]
-
Photodetectors: Creation of sensitive and stable photodetectors.[4]
Experimental Protocols
This section details the protocols for fabricating both all-inorganic 2D cesium lead iodide thiocyanate perovskites and mixed-cation perovskites incorporating cesium and thiocyanate as additives.
Protocol 1: Synthesis of All-Inorganic 2D Cs₂PbI₂(SCN)₂ Perovskite Films
This protocol is adapted from methodologies aimed at producing pure 2D perovskite structures.[8]
Materials:
-
Cesium Iodide (CsI)
-
Lead (II) Thiocyanate (Pb(SCN)₂)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
-
Substrates (e.g., FTO-coated glass)
-
Chlorobenzene (antisolvent)
Equipment:
-
Spin coater
-
Hotplate
-
Glovebox with a nitrogen atmosphere
Procedure:
-
Precursor Solution Preparation:
-
Prepare a precursor solution by dissolving CsI and Pb(SCN)₂ in a co-solvent of DMF and DMSO (typically in a 4:1 volume ratio). The molar ratio of CsI to Pb(SCN)₂ should be 2:1 to achieve the Cs₂PbI₂(SCN)₂ stoichiometry. A typical concentration is 1.0 M.
-
Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.
-
-
Substrate Cleaning:
-
Sequentially clean the FTO-coated glass substrates by sonicating in soapy water, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes prior to use.
-
-
Film Deposition:
-
Transfer the cleaned substrates and the precursor solution into a nitrogen-filled glovebox.
-
Deposit an electron transport layer (e.g., SnO₂) onto the substrates as required for the specific device architecture.
-
Spin-coat the Cs₂PbI₂(SCN)₂ precursor solution onto the substrate. A typical two-step spin-coating program is:
-
1000 rpm for 10 seconds (with a ramp-up of 2 seconds).
-
4000 rpm for 30 seconds (with a ramp-up of 3 seconds).
-
-
During the second step, at about 15 seconds before the end, dispense an antisolvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate.
-
-
Annealing:
-
Immediately transfer the coated substrate to a hotplate within the glovebox.
-
Anneal the film at 100-150°C for 10-15 minutes. The optimal temperature and time should be determined empirically.
-
-
Characterization:
-
The resulting Cs₂PbI₂(SCN)₂ films can be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal structure, UV-Vis Spectroscopy to determine the bandgap, and Scanning Electron Microscopy (SEM) for morphological analysis.
-
Protocol 2: Fabrication of Triple-Cation (Cs, MA, FA) Perovskite with Pb(SCN)₂ Additive
This protocol describes the use of cesium and thiocyanate as additives to improve the properties of a 3D perovskite, often resulting in a quasi-2D structure at the grain boundaries.[3][5]
Materials:
-
Formamidinium Iodide (FAI)
-
Methylammonium Bromide (MABr)
-
Lead (II) Iodide (PbI₂)
-
Lead (II) Bromide (PbBr₂)
-
Cesium Iodide (CsI)
-
Lead (II) Thiocyanate (Pb(SCN)₂)
-
DMF:DMSO (4:1 v/v) co-solvent
-
Chlorobenzene (antisolvent)
Procedure:
-
Precursor "Stock" Solution Preparation:
-
Prepare a stock solution of the triple-cation perovskite precursor. For a common formulation like Csₓ(MA₀.₁₇FA₀.₈₃)₁₋ₓPb(I₀.₈₃Br₀.₁₇)₃, dissolve FAI, PbI₂, MABr, and PbBr₂ in the DMF:DMSO co-solvent.
-
Prepare a separate stock solution of CsI in DMSO.
-
Prepare a stock solution of Pb(SCN)₂ in DMSO.
-
-
Final Precursor Formulation:
-
To the main perovskite precursor solution, add the desired volume of the CsI stock solution to achieve the target cesium concentration (e.g., 5-10 mol%).
-
Add a small amount of the Pb(SCN)₂ stock solution as an additive (e.g., 0.5-2 mol%).[7]
-
Stir the final precursor solution for at least 1 hour before use.
-
-
Film Deposition and Annealing:
-
Follow the substrate cleaning and film deposition steps as outlined in Protocol 1. The spin-coating parameters may need to be optimized for the specific precursor composition.
-
Anneal the films on a hotplate. A typical annealing temperature is around 100°C for 60 minutes in a nitrogen atmosphere.
-
Data Presentation
The following tables summarize quantitative data from studies on perovskites incorporating cesium and thiocyanate, showcasing the impact on device performance.
Table 1: Performance of Triple-Cation Perovskite Solar Cells with and without Cs and SCN Additives [3][5]
| Perovskite Composition | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) | PCE (%) |
| Control (MA/FA) | 1.05 | 22.5 | 72.1 | 17.0 |
| With Cs | 1.08 | 22.8 | 74.5 | 18.3 |
| With SCN | 1.10 | 23.1 | 76.2 | 19.4 |
| With Cs & SCN | 1.12 | 23.5 | 78.0 | 20.0 |
Table 2: Carrier Lifetime and Stability Data [3][5]
| Perovskite Film | Carrier Lifetime (ns) | PCE Retention after 20,000s illumination |
| Control (MA/FA) | 480 | 71% |
| With Cs | 360 | 91% |
| With SCN | 645 | 88% |
| With Cs & SCN | 720 | 97% |
Visualizations
Experimental Workflow for 2D Perovskite Fabrication
Caption: Workflow for the fabrication of 2D this compound perovskite films.
Role of Cs⁺ and SCN⁻ in Perovskite Structure
Caption: Synergistic effects of Cesium and Thiocyanate in enhancing perovskite properties.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Optical and optoelectronic properties of 2D, quasi-2D and 3D metal halide perovskites - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synergistic effects of thiocyanate additive and cesium cations on improving the performance and initial illumination stability of efficient perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 7. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Crystallization of Cesium Thiocyanate in Perovskites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cesium thiocyanate (B1210189) (CsSCN) in perovskite formulations. The following information is designed to address common challenges encountered during the crystallization process in perovskite solar cell fabrication.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experiments involving the crystallization of Cesium thiocyanate in perovskites.
Question 1: Why is my perovskite film quality poor, with issues like pinholes and small grain sizes, after introducing CsSCN?
Answer: Poor film morphology, characterized by pinholes and small, non-uniform grains, is a common challenge when incorporating new additives into perovskite precursor solutions. When introducing Cesium cations (Cs+), for instance, the average grain size of the perovskite film can decrease significantly. This is likely due to the low solubility of Cesium compounds, which accelerates the nucleation process and leads to the formation of more nuclei.[1][2] A high density of grain boundaries resulting from small grain sizes can be detrimental to the performance of the solar cell.[1][2]
Troubleshooting Steps:
-
Synergistic Additives: Consider the co-addition of a thiocyanate source, such as lead (II) thiocyanate (Pb(SCN)₂). The thiocyanate anion (SCN-) has been shown to increase the perovskite crystal size.[3] The combination of Cs+ and SCN- can have a synergistic effect, leading to high-quality perovskite films with large grain sizes.[1][2][3]
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Control Crystallization Kinetics: The crystallization process can be modulated by various techniques. Antisolvent treatment and solvent engineering are effective methods for controlling perovskite film morphology.[4] The timing of the antisolvent deposition during spin-coating is a critical parameter that can be optimized to induce homogenous nucleation and obtain smooth, closed films.[5]
-
Precursor Solution Stability: Ensure the stability of your precursor solution. The aging of the precursor solution can lead to the formation of by-products and phase transitions, which negatively impact the purity and quality of the resulting perovskite film.[6][7] Storing precursor solutions at low temperatures (~4°C) can delay degradation.[7]
Question 2: My device efficiency is low after incorporating CsSCN. What are the potential causes and how can I improve it?
Answer: Low power conversion efficiency (PCE) in perovskite solar cells can stem from several factors related to the active layer. High trap-state density and non-radiative recombination are major loss mechanisms that can be influenced by the perovskite film's quality.[5] The addition of CsSCN, while beneficial, requires careful optimization of the formulation and processing parameters to achieve high efficiency.
Troubleshooting Steps:
-
Optimize Cs+ Concentration: The concentration of Cesium in the precursor solution is a critical parameter to tune. While Cs+ incorporation can enhance crystallinity and increase the bandgap, an excessive amount (e.g., >15%) can lead to the formation of undesirable phases like CsPbI₃ and a reduction in grain size, which in turn decreases the short-circuit current density (Jsc).[1][2]
-
Leverage Synergistic Effects: As mentioned previously, the combination of Cs+ and SCN- can reduce trap density and improve photostability, leading to higher performance.[1][2] The SCN- can help increase the grain size, counteracting the effect of Cs+ alone.[3]
-
Film Retreatment: A post-deposition treatment with a pseudohalide-induced film retreatment technology can be used to passivate the pre-formed perovskite film, reducing trap-state density and prolonging charge carrier lifetime.[5]
Question 3: I am observing poor stability in my perovskite solar cells containing CsSCN under operational conditions. How can this be addressed?
Answer: The operational stability of perovskite solar cells is a significant hurdle for their commercialization. Instability can be caused by intrinsic factors related to the perovskite material itself, as well as extrinsic factors like humidity, oxygen, heat, and light.[8]
Troubleshooting Steps:
-
Incorporate Inorganic Cations: The incorporation of non-volatile inorganic cations like Cesium is a known strategy to improve the thermal and optical stability of mixed-cation perovskites.[1][2][9] Cs+ can effectively suppress the photodegradation of the perovskite film.[1]
-
Enhance Film Quality: A dense and uniform perovskite film with reduced defects is crucial for stability.[5] High-quality films can prevent the ingress of moisture and oxygen, which can accelerate degradation.[10] The synergistic use of Cs+ and SCN- has been shown to improve film quality and, consequently, operational stability under illumination.[1][2]
-
Grain Boundary Passivation: Degradation of perovskite films often starts at the grain boundaries.[11] The use of additives that passivate these grain boundaries can significantly enhance the long-term stability of the device.
Question 4: What is the role of the thiocyanate (SCN-) ion in improving perovskite film quality?
Answer: The thiocyanate ion, being a pseudohalide, plays a multifaceted role in the crystallization and final properties of the perovskite film. Its primary functions include:
-
Crystal Growth Modulation: SCN- has an intrinsic ability to increase the perovskite crystal size.[3] This can lead to a reduction in the density of grain boundaries, which are often associated with defects and non-radiative recombination.
-
Defect Passivation: Thiocyanate-based additives can passivate defects within the perovskite film, leading to a reduction in trap-state density and an increase in charge carrier lifetime.[5]
-
Improved Film Morphology: The use of thiocyanate can lead to the formation of more uniform and pinhole-free perovskite films.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from cited experiments on the use of Cesium and Thiocyanate in perovskite solar cells.
Table 1: Effect of Cs+ and SCN- Additives on Perovskite Film Grain Size
| Perovskite Composition | Average Grain Size | Reference |
| MA₀.₇FA₀.₃PbI₃ | 400 nm | [1][2] |
| MA₀.₇FA₀.₃PbI₃ + 10 mol% CsPbI₃ | 100 nm | [1][2] |
| MA₀.₇FA₀.₃PbI₃ + 2 mol% Pb(SCN)₂ | ~1 µm | [1][2] |
| MA₀.₇FA₀.₃PbI₃ + 10 mol% CsPbI₃ + 2 mol% Pb(SCN)₂ | ~1 µm | [2] |
Table 2: Photovoltaic Performance of Perovskite Solar Cells with Varying Cs+ Concentration
| Cs+ Concentration (mol%) | Average PCE (reverse scan) | Average Voc (reverse scan) | Average Jsc (reverse scan) | Average FF (reverse scan) | Reference |
| 0 | 19.47 ± 0.22% | 1.092 ± 0.003 V | - | - | [1][2] |
| 10 | 19.98 ± 0.29% | 1.098 ± 0.008 V | 22.82 ± 0.06 mA/cm² | - | [1][2] |
Note: The original source did not provide specific values for Jsc and FF for the 0% Cs concentration under reverse scan.
Experimental Protocols
General Protocol for Perovskite Film Fabrication with Cs+ and SCN- Additives (based on synergistic effect studies):
-
Precursor Solution Preparation:
-
A stock solution of the base perovskite precursors (e.g., Formamidinium Iodide (FAI), Methylammonium Bromide (MABr), Lead Iodide (PbI₂), and Lead Bromide (PbBr₂)) is prepared in a mixed solvent of Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).
-
To this stock solution, varying molar percentages of a Cesium source (e.g., a pre-synthesized CsPbI₃ solution) and a thiocyanate source (e.g., Pb(SCN)₂) are added. The solution is then typically stirred for a period at a controlled temperature to ensure complete dissolution.
-
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, and isopropanol).
-
The substrates are then treated with UV-Ozone to improve the wettability of the surface.
-
An electron transport layer (ETL), such as SnO₂, is deposited onto the cleaned substrates, followed by annealing.
-
-
Perovskite Film Deposition:
-
The prepared precursor solution is spin-coated onto the ETL-coated substrates. The spin-coating process typically involves a two-step program with different rotation speeds and durations.
-
During the second step of the spin-coating, an antisolvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization. The timing of this antisolvent drip is a crucial parameter to optimize.
-
The films are then thermally annealed at a specific temperature (e.g., 100-150°C) for a defined duration to promote crystal growth and remove residual solvent.
-
-
Device Completion:
-
A hole transport layer (HTL), such as Spiro-OMeTAD, is deposited on top of the perovskite layer via spin-coating.
-
Finally, a metal back contact (e.g., gold or silver) is deposited by thermal evaporation to complete the solar cell device.
-
Visualizations
Caption: Troubleshooting workflow for common CsSCN crystallization issues.
Caption: Synergistic mechanism of Cs+ and SCN- in perovskite film formation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 3. Synergistic Effect of Pseudo-Halide Thiocyanate Anion and Cesium Cation on Realizing High-Performance Pinhole-Free MA-Based Wide-Band Gap Perovskites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advanced Strategies to Tailor the Nucleation and Crystal Growth in Hybrid Halide Perovskite Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. materialsfutures.org [materialsfutures.org]
- 9. pqe.uni-stuttgart.de [pqe.uni-stuttgart.de]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cesium Thiocyanate in Perovskite Precursors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cesium thiocyanate (B1210189) (CsSCN) in perovskite precursor solutions. The following information is designed to address common challenges and provide actionable solutions for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of adding Cesium (Cs) cations and Thiocyanate (SCN⁻) anions to perovskite precursor solutions?
A1: The addition of Cesium and Thiocyanate serves to improve the performance and stability of perovskite solar cells (PVSCs).[1][2] Specifically, their synergistic effects include:
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Enhanced Crystallinity and Grain Size: Thiocyanate additives, often in the form of lead thiocyanate (Pb(SCN)₂), can significantly enlarge the grain size of the perovskite thin film.[3][4][5][6] This reduces the density of grain boundaries, which can act as traps for charge carriers.
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Reduced Defect Density: The combination of Cs and SCN⁻ helps to lower the trap density within the perovskite film, leading to improved charge carrier lifetimes.[1][2]
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Improved Stability: The incorporation of nonvolatile Cs ions enhances the thermal and operational stability of the perovskite films, suppressing photodecomposition under illumination.[1][2]
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Optimized Performance: These additives can lead to significant improvements in open-circuit voltage (Voc), fill factor (FF), and overall power conversion efficiency (PCE).[3][5][6]
Q2: What are the common issues encountered when optimizing CsSCN concentration?
A2: Researchers may encounter several challenges during the optimization process:
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Formation of Undesirable Phases: At higher concentrations of Cs, an impurity phase of CsPbI₃ may form, which can be detrimental to device performance.[1] Similarly, excessive Pb(SCN)₂ can lead to the formation of excess lead iodide (PbI₂).[7]
-
Reduced Grain Size at High Cs Concentrations: While moderate Cs concentrations can be beneficial, excessive amounts can lead to a decrease in grain size.[1] This is likely due to the low solubility of Cs compounds, which can accelerate the nucleation process and create a higher density of smaller grains.[1]
-
Precursor Solution Instability: The composition of the precursor solution, including additives, can affect its shelf-life and stability, potentially leading to phase transitions from the photoactive α-phase to the non-photoactive δ-phase over time.[8][9]
-
Moisture Sensitivity: While Cs and SCN⁻ can improve overall stability, films with very small grain sizes resulting from high Cs concentrations can be more vulnerable to moisture-induced degradation.[1]
Q3: How does the concentration of CsSCN affect the morphology of the perovskite film?
A3: The concentration of both Cesium and Thiocyanate has a significant impact on the final film morphology:
-
Without Additives: Standard mixed-cation perovskite films often exhibit relatively small grain sizes.
-
With Cs Addition: The introduction of Cs tends to decrease the average grain size. For instance, in one study, the grain size decreased from 400 nm to 100 nm upon adding Cs.[1]
-
With SCN⁻ Addition: The addition of Pb(SCN)₂ generally increases the grain size. For example, adding 2 mol% of Pb(SCN)₂ increased the grain size to approximately 1 μm.[1] A 0.5% addition of Pb(SCN)₂ enlarged the average grain size to 387 nm, which further increased to 739 nm with a 2% addition.[4]
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Synergistic Effect: The simultaneous addition of Cs and SCN⁻ can result in high-quality films with large grain sizes, combining the benefits of both additives.[1] The optimized combination avoids the significant reduction in grain size seen with high Cs concentrations alone.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Power Conversion Efficiency (PCE) | Sub-optimal CsSCN concentration leading to high defect density or poor film morphology. | Systematically vary the molar ratio of Cs and SCN⁻ in the precursor solution. Start with a low concentration (e.g., 0.5 mol% Pb(SCN)₂) and incrementally increase it while monitoring the impact on PCE, Voc, and FF.[3][5][6] |
| Formation of Yellow δ-Phase Perovskite | Instability of the desired black α-phase, often due to the large size of formamidinium (FA) cations. | The incorporation of smaller cations like Cesium can help to suppress the formation of the undesirable yellow phase and stabilize the photoactive black phase.[5][6] |
| Excess PbI₂ Formation | High concentration of Pb(SCN)₂ additive. While a small amount of PbI₂ can be beneficial for passivating defects, excessive amounts are detrimental.[7] | Reduce the concentration of Pb(SCN)₂ in the precursor solution. Consider combining a lower concentration of the additive with other techniques like solvent annealing to control PbI₂ formation.[7] |
| Poor Film Quality (Pinholes, Rough Surface) | Incomplete conversion of precursors or uncontrolled crystallization. | Optimize the annealing temperature and time. The use of solvent annealing in conjunction with Pb(SCN)₂ has been shown to improve film quality and increase grain size.[7] |
| Device Instability Under Illumination | Photodecomposition of the perovskite material, potentially exacerbated by defects. | The synergistic use of Cs and SCN⁻ has been demonstrated to significantly improve the operational stability of perovskite solar cells under continuous illumination.[1][2] Ensure an optimized concentration of both additives. |
Quantitative Data Summary
Table 1: Impact of Cesium Concentration on Photovoltaic Parameters (with SCN⁻ additive) [1]
| Cs Concentration (%) | Average Voc (V) | Average Jsc (mA/cm²) | Average FF (%) | Average PCE (%) |
| 0 | 1.092 ± 0.003 | - | - | 19.47 ± 0.22 |
| 10 | 1.098 ± 0.008 | 22.82 ± 0.06 | - | 19.98 ± 0.29 |
| >15 | Decreased | Dramatically Decreased | Decreased | Decreased |
Table 2: Effect of Pb(SCN)₂ Additive on FA₀.₈Cs₀.₂PbI₃ Perovskite Solar Cells [3][5][6]
| Pb(SCN)₂ (mol%) | Average PCE (Reverse Scan) (%) | Average PCE (Forward Scan) (%) |
| 0 | 16.18 ± 0.50 | 13.45 ± 0.78 |
| 0.5 | 18.16 ± 0.54 | 16.86 ± 0.63 |
Experimental Protocols
Protocol 1: Preparation of Perovskite Precursor Solution with Cs and SCN⁻ Additives
This protocol is based on methodologies that have demonstrated high-efficiency and stable perovskite solar cells.[1][3]
-
Stock Solution Preparation:
-
Prepare separate stock solutions of the organic and inorganic components. For a mixed-cation perovskite, this may include Formamidinium Iodide (FAI), Methylammonium Bromide (MABr), Lead Iodide (PbI₂), and Lead Bromide (PbBr₂) dissolved in a mixture of anhydrous Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).
-
Prepare a separate stock solution for the Cesium Iodide (CsI) in DMSO.
-
Prepare a stock solution for Lead (II) Thiocyanate (Pb(SCN)₂) in a suitable solvent mixture like DMF:DMSO.
-
-
Precursor Formulation:
-
In a clean vial, combine the main perovskite precursor stock solutions to achieve the desired stoichiometry (e.g., for a triple-cation perovskite).
-
Add the desired volume of the CsI stock solution to achieve the target Cesium concentration (e.g., 5-15%).
-
Introduce the Pb(SCN)₂ stock solution to reach the optimized molar percentage (e.g., 0.5-2 mol%).
-
Vortex the final solution to ensure homogeneity.
-
-
Film Deposition (Spin Coating):
-
Clean the substrates (e.g., FTO-coated glass with an electron transport layer) thoroughly.
-
Dispense the prepared precursor solution onto the substrate.
-
Spin-coat the solution in a two-step process (e.g., a low-speed step followed by a high-speed step).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
-
Annealing:
-
Immediately transfer the substrate onto a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined duration (e.g., 30-60 minutes) in a nitrogen-filled glovebox.
-
Visual Diagrams
Caption: Experimental workflow for perovskite film fabrication.
Caption: Impact of CsSCN on perovskite properties.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synergistic effects of thiocyanate additive and cesium cations on improving the performance and initial illumination stability of efficient perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 5. Improving the Performance of Formamidinium and Cesium Lead Triiodide Perovskite Solar Cells using Lead Thiocyanate Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving the Performance of Formamidinium and Cesium Lead Triiodide Perovskite Solar Cells using Lead Thiocyanate Additives. | Semantic Scholar [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. materialsfutures.org [materialsfutures.org]
Technical Support Center: Stabilizing Perovskites with Cesium Thiocyanate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for preventing phase segregation in perovskites using Cesium Thiocyanate (B1210189) (CsSCN).
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process of incorporating Cesium Thiocyanate into perovskite films.
| Issue/Question | Potential Cause | Recommended Solution |
| Why is my perovskite film hazy or cloudy after adding this compound? | This may be due to the formation of an excessive Cesium-rich impurity phase, such as δ-phase CsPbI₃, especially at higher Cesium concentrations.[1][2] | - Optimize the concentration of this compound. Start with a lower concentration (e.g., around 10% Cs substitution) and gradually increase it while monitoring the film quality.[1][2] - Ensure uniform mixing and dissolution of the precursor solution. - Control the annealing temperature and time carefully, as these parameters can influence phase formation. |
| I'm observing the formation of large, undesired PbI₂ aggregates in my film. | The introduction of the thiocyanate (SCN⁻) anion can sometimes lead to the precipitation of lead iodide (PbI₂) aggregates.[3] | The incorporation of Cesium (Cs⁺) cations can help to improve the solubility of the halide/pseudo-halide coordination to Pb²⁺, thereby inhibiting the formation of these aggregates.[3] Ensure a synergistic combination of both Cs⁺ and SCN⁻ in your precursor solution. |
| The photovoltaic performance (PCE, Voc, FF) of my device is lower than expected after adding CsSCN. | While CsSCN can improve stability, suboptimal concentrations or film quality can negatively impact performance. This could be due to increased defects, poor crystallinity, or the formation of undesirable phases. | - Systematically vary the concentration of both Cesium and Thiocyanate to find the optimal ratio for your specific perovskite composition.[1][2] - Characterize the film morphology (e.g., using SEM) and crystallinity (e.g., using XRD) to correlate with device performance. - Ensure the purity of your precursors, as impurities can act as recombination centers. |
| My device shows significant photo-instability or degradation under illumination despite the addition of CsSCN. | The suppression of photo-induced degradation is a key benefit of CsSCN, but instability can still occur if the film quality is poor or if there are other degradation pathways not addressed by the additive. | - The addition of Cesium has been shown to effectively suppress the release of volatile species like HI and CH₃NH₂ under illumination.[1] - Confirm the incorporation of both Cs⁺ and SCN⁻ into the perovskite lattice. - Investigate other potential sources of degradation, such as moisture ingress or reactions with charge transport layers. Proper encapsulation is crucial for long-term stability. |
| The grain size of my perovskite film is small, leading to high trap densities. | Inadequate control over the crystallization process can result in small grains and a high density of grain boundaries, which act as charge traps. | The synergistic use of Cesium and Thiocyanate has been shown to promote the growth of larger perovskite grains and improve crystallinity.[1][3] Adjusting the precursor solution chemistry and annealing conditions can further optimize grain growth. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound prevents phase segregation in perovskites?
A1: this compound (CsSCN) employs a synergistic mechanism to enhance perovskite stability. The Cesium (Cs⁺) cation is incorporated into the perovskite lattice, improving its structural stability and tolerance factor. The thiocyanate (SCN⁻) anion, a pseudohalide, can passivate defects at the grain boundaries and surface, as well as suppress halide ion migration, which is a key driver of phase segregation.[1] Together, they promote the formation of a more stable and uniform perovskite crystalline structure.
Q2: What are the typical concentrations of Cesium and Thiocyanate used in the precursor solution?
A2: The optimal concentration can vary depending on the specific perovskite composition and fabrication method. However, successful reports have utilized concentrations such as 10% Cesium substitution for the A-site cation and the addition of lead thiocyanate [Pb(SCN)₂] at concentrations around 0.5 mol%.[1][2][4] It is recommended to start with a systematic optimization of the Cs and SCN concentrations for your specific system.
Q3: Can I use other sources of thiocyanate besides this compound?
A3: Yes, other sources of the thiocyanate anion, such as lead thiocyanate (Pb(SCN)₂) and ammonium (B1175870) thiocyanate (NH₄SCN), have been successfully used as additives in perovskite precursor solutions to improve film quality and device performance.[4][5] The choice of the thiocyanate source may influence the precursor chemistry and the final film properties.
Q4: Does the addition of this compound affect the bandgap of the perovskite?
A4: Yes, the incorporation of Cesium can influence the bandgap of the perovskite. Generally, increasing the Cesium content can lead to a slight widening of the bandgap.[1] This is an important consideration for tuning the optical properties of the perovskite for specific applications, such as in tandem solar cells.
Q5: What characterization techniques are essential to verify the effect of this compound?
A5: To confirm the successful incorporation and effect of CsSCN, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To analyze the crystal structure, identify phases, and assess crystallinity.
-
Scanning Electron Microscopy (SEM): To visualize the film morphology and grain size.
-
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To probe the electronic properties and charge carrier dynamics, indicating changes in defect densities.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition and chemical states at the surface of the perovskite film.
-
Device Performance Metrics (J-V curves): To quantify the impact on power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).
-
Stability Testing: To evaluate the long-term performance under operational stressors like continuous illumination, heat, and humidity.
Quantitative Data Summary
The following tables summarize the reported improvements in perovskite solar cell performance with the addition of Cesium and/or Thiocyanate.
Table 1: Performance Improvement with Pb(SCN)₂ Additive in FA₀.₈Cs₀.₂PbI₃ Perovskites [4]
| Additive Concentration | Average PCE (Reverse Scan) | Average PCE (Forward Scan) | Stabilized PCE |
| 0% | 16.18 ± 0.50% | 13.45 ± 0.78% | 14.67% |
| 0.5 mol% Pb(SCN)₂ | 18.16 ± 0.54% | 16.86 ± 0.63% | 17.65% |
Table 2: Synergistic Effect of Cesium and Thiocyanate on Device Performance [1][2]
| Device Composition | Average PCE (Reverse Scan) | Average PCE (Forward Scan) | Jsc (mA/cm²) | Voc (V) | FF |
| Without Cs | 19.47 ± 0.22% | 17.86 ± 0.60% | - | 1.092 ± 0.003 | - |
| With 10% Cs | 19.98 ± 0.29% | 18.63 ± 0.53% | 22.82 ± 0.06 | 1.098 ± 0.008 | - |
| With Cs & SCN | ~20% (champion) | - | 22.56 (integrated from EQE) | ~1.10 | >80% |
Experimental Protocols
Detailed Methodology for Perovskite Film Fabrication with this compound Additive
This protocol provides a general guideline. Specific parameters such as spin coating speeds and annealing temperatures may need to be optimized for different perovskite compositions and desired film thicknesses.
-
Substrate Cleaning:
-
Sequentially clean FTO-coated glass substrates by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes before transferring them into a nitrogen-filled glovebox.
-
-
Precursor Solution Preparation (Example for a mixed-cation perovskite):
-
Prepare the main perovskite precursor solution by dissolving the desired molar ratios of formamidinium iodide (FAI), methylammonium (B1206745) bromide (MABr), and lead iodide (PbI₂) in a mixed solvent of DMF and DMSO.
-
Prepare a separate stock solution of this compound (CsSCN) in a suitable solvent like DMSO.
-
Add the required volume of the CsSCN stock solution to the main precursor solution to achieve the target Cesium and Thiocyanate concentrations. For example, to achieve a 10% Cs substitution, a corresponding molar amount of the Cs precursor is added.
-
Stir the final precursor solution at room temperature for at least 2 hours before use.
-
-
Perovskite Film Deposition:
-
Deposit an electron transport layer (e.g., SnO₂) onto the cleaned FTO substrate.
-
Dispense the perovskite precursor solution onto the substrate.
-
Use a two-step spin-coating program. For example:
-
Step 1: 1000 rpm for 10 seconds.
-
Step 2: 5000 rpm for 30 seconds.
-
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate about 15 seconds before the end of the program.
-
-
Annealing:
-
Immediately transfer the substrate onto a preheated hotplate.
-
Anneal the film at a specific temperature (e.g., 100-150 °C) for a defined duration (e.g., 10-30 minutes). The annealing temperature and time are critical parameters that influence crystal growth and phase purity and should be optimized.
-
-
Device Completion:
-
Deposit a hole transport layer (e.g., Spiro-OMeTAD) on top of the perovskite film.
-
Finally, thermally evaporate a metal back contact (e.g., gold or silver) to complete the device.
-
Visualizations
Caption: Experimental workflow for fabricating perovskite solar cells with a this compound additive.
Caption: Synergistic mechanism of Cesium and Thiocyanate in enhancing perovskite phase stability.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 3. Synergistic Effect of Pseudo-Halide Thiocyanate Anion and Cesium Cation on Realizing High-Performance Pinhole-Free MA-Based Wide-Band Gap Perovskites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cesium Thiocyanate (CsSCN) Handling and Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation mechanisms of Cesium thiocyanate (B1210189) (CsSCN) under ambient conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize CsSCN in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of Cesium thiocyanate in ambient laboratory conditions.
| Problem/Observation | Potential Cause | Recommended Action | Analytical Verification |
| Clumping or caking of CsSCN powder | Hygroscopicity: The material has absorbed moisture from the atmosphere. | 1. Handle the material in a controlled environment with low humidity, such as a glovebox or a desiccator. 2. If clumping has already occurred, the material may be dried in a vacuum oven at a temperature below its melting point (207 °C).[1] 3. For future use, store CsSCN in a tightly sealed container with a desiccant. | FTIR Spectroscopy: Compare the spectrum of the clumped material with a reference spectrum of anhydrous CsSCN. Look for the appearance of broad absorption bands in the 3000-3600 cm⁻¹ region, indicative of O-H stretching from absorbed water. |
| Changes in material weight over time | Water Absorption: Due to the hygroscopic nature of the salt, it is taking up water from the air. | 1. Weigh the material in a controlled, low-humidity environment. 2. Use a stoppered weighing bottle for accurate measurements of hygroscopic substances.[2] 3. If precise concentrations are critical, prepare solutions in a glovebox and use anhydrous solvents where appropriate. | Gravimetric Analysis: Track the mass of a sample over time at a known relative humidity to quantify the rate of water absorption. |
| Inconsistent experimental results | Variable Hydration State: The amount of water associated with the CsSCN may be changing between experiments, affecting its molar mass and reactivity. | 1. Standardize the pre-treatment of CsSCN before each experiment (e.g., drying under vacuum at a specific temperature and for a set duration). 2. Characterize the hydration state of the starting material using analytical techniques. | Thermogravimetric Analysis (TGA): Determine the water content by identifying mass loss steps upon heating. X-ray Diffraction (XRD): Changes in the crystal structure due to hydration can be observed as shifts in diffraction peaks or the appearance of new phases. |
| Appearance of new peaks in analytical spectra (e.g., FTIR, XRD) after exposure to air | Degradation/Hydration: The material is reacting with atmospheric components, primarily water, leading to the formation of hydrates or other degradation products. | 1. Minimize exposure of CsSCN to ambient air. 2. If exposure is unavoidable, document the exposure time and relative humidity. 3. Analyze the material to identify the new species. | FTIR Spectroscopy: Look for new vibrational modes. For instance, the formation of cesium carbonate as a secondary degradation product might be indicated by characteristic carbonate peaks. XRD: Identify new crystalline phases that may have formed. |
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in ambient air?
A1: this compound is generally considered to be chemically stable in dry air at room temperature. Its melting point is 207 °C, indicating good thermal stability under normal laboratory conditions.[1] However, like many alkali metal salts, it is hygroscopic and will absorb moisture from the atmosphere.[1][3] This can lead to physical changes such as clumping and eventually deliquescence if the relative humidity is sufficiently high. The absorbed water may also facilitate slower chemical degradation pathways. Safety data sheets for similar compounds like sodium thiocyanate explicitly mention that they are hygroscopic.[1][3]
Q2: What happens when this compound is exposed to humidity?
Q3: Does this compound react with oxygen in the air?
A3: There is no strong evidence to suggest that solid this compound readily reacts with atmospheric oxygen at ambient temperatures. The thiocyanate anion can be oxidized, but this typically requires more energetic conditions, such as the presence of strong oxidizing agents, high temperatures, or UV light.[6][7] Standard safety data sheets for CsSCN do not list reactivity with air as a primary hazard.[8]
Q4: What are the likely degradation products of this compound in ambient conditions?
A4: The primary degradation mechanism in ambient conditions is expected to be hydrolysis due to absorbed atmospheric moisture. This could lead to the formation of cesium hydroxide (B78521) (CsOH) and thiocyanic acid (HSCN). Thiocyanic acid is unstable and may further decompose. In the presence of light and oxygen over extended periods, oxidation of the thiocyanate ion could occur, potentially forming species such as sulfates (SO₄²⁻), cyanates (OCN⁻), and ammonium (B1175870) (NH₄⁺).[7][9] However, these oxidation processes are likely to be very slow under typical ambient conditions.
Q5: How should I store this compound to prevent degradation?
A5: To prevent degradation, this compound should be stored in a tightly sealed, airtight container in a cool, dry place. The use of a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, phosphorus pentoxide) is highly recommended to maintain a low-humidity environment. For long-term storage or for highly sensitive experiments, storage within an inert atmosphere, such as in a nitrogen- or argon-filled glovebox, is ideal.
Q6: How can I tell if my this compound has degraded?
A6: Visual inspection can be the first indicator; if the normally crystalline or powdered solid has become clumpy, sticky, or has deliquesced into a liquid, it has absorbed a significant amount of water. For more subtle degradation, analytical techniques are necessary. FTIR spectroscopy can detect the presence of water and potentially other degradation products by the appearance of new absorption bands. XRD can be used to identify changes in the crystal structure or the formation of new crystalline phases, such as hydrates.
Experimental Protocols
Protocol 1: Determination of Hygroscopicity (Gravimetric Method)
Objective: To quantify the hygroscopic nature of this compound by measuring its mass change upon exposure to a controlled humidity environment.
Materials:
-
This compound (pre-dried under vacuum)
-
Analytical balance (at least 4 decimal places)
-
Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of NaCl creates a relative humidity of approximately 75% at room temperature).
-
Weighing dish
Procedure:
-
Pre-dry the this compound sample in a vacuum oven at a temperature below its melting point (e.g., 100 °C) for several hours to remove any initial water content.
-
Place a known mass of the dried CsSCN (e.g., 1 gram) in a pre-weighed weighing dish.
-
Place the weighing dish with the sample inside the controlled humidity chamber.
-
Record the mass of the sample at regular time intervals (e.g., every hour for the first 8 hours, then every 24 hours).
-
Continue monitoring the mass until it stabilizes, indicating that equilibrium with the surrounding atmosphere has been reached.
-
Calculate the percentage mass increase due to water absorption.
Protocol 2: Characterization of Degraded this compound using FTIR Spectroscopy
Objective: To identify the presence of water and potential degradation products in a sample of this compound that has been exposed to ambient conditions.
Materials:
-
This compound sample (exposed to ambient conditions)
-
Anhydrous this compound (as a reference)
-
FTIR spectrometer with an appropriate sample holder (e.g., ATR accessory or KBr pellet press)
-
Mortar and pestle (if preparing KBr pellets)
-
Potassium bromide (KBr), spectroscopy grade
Procedure:
-
Acquire a reference FTIR spectrum of the anhydrous this compound. The characteristic antisymmetric stretching vibration of the thiocyanate ion (SCN⁻) is typically observed around 2050-2070 cm⁻¹.[10][11][12]
-
Prepare the degraded CsSCN sample for analysis (e.g., place a small amount on the ATR crystal or prepare a KBr pellet).
-
Acquire the FTIR spectrum of the degraded sample over the same spectral range as the reference.
-
Compare the two spectra. Pay close attention to the following regions:
-
3000-3600 cm⁻¹: A broad peak in this region indicates the presence of O-H stretching vibrations from absorbed water.
-
Around 1630 cm⁻¹: A peak in this area can be attributed to the H-O-H bending mode of water.
-
Other regions: The appearance of new, sharp peaks may indicate the formation of degradation products (e.g., sulfates, carbonates).
-
Visualizations
Caption: Proposed degradation pathway of this compound in ambient conditions.
Caption: Troubleshooting workflow for issues with this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mlrip.ac.in [mlrip.ac.in]
- 3. fishersci.com [fishersci.com]
- 4. A database for deliquescence and efflorescence relative humidities of compounds with atmospheric relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cesium | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. Degradation of thiocyanate by Fe/Cu/C microelectrolysis: Role of pre-magnetization and enhancement mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Infrared Spectrum and Structure of the Thiocyanate Ion | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Cesium Thiocyanate in Experimental Research
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with cesium thiocyanate (B1210189) (CsSCN). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues that may arise during your experiments due to impurities in cesium thiocyanate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: While manufacturers' specifications can vary, common impurities in this compound can include other alkali metal thiocyanates (e.g., potassium, sodium), halide ions (chloride, bromide, iodide), sulfate (B86663) ions, and trace heavy metals. Moisture and atmospheric gases (like carbon dioxide, which can form carbonates) can also be present if the material is not handled and stored properly.
Q2: How can these impurities affect my experimental results?
A2: The impact of impurities is highly dependent on the application.
-
In Perovskite Solar Cells: Halide impurities can alter the perovskite's bandgap and crystalline structure, potentially leading to phase segregation and reduced device stability and performance.[1][2][3][4] Unwanted metal cations can introduce defects and act as recombination centers for charge carriers.
-
In Organic Synthesis: Trace metal impurities can sometimes catalyze unintended side reactions or poison catalysts, leading to lower yields and the formation of unexpected byproducts.[5][6][7][8]
-
In Drug Development: The presence of uncharacterized impurities can affect the safety, stability, and efficacy of a drug product. Regulatory guidelines, such as ICH Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients, mandate strict control over raw materials to ensure product quality and purity.[9][10][11][12][13] Inorganic salts can also influence the dissolution characteristics of drug formulations.[14][15]
Q3: What purity grade of this compound should I use for my experiments?
A3: The required purity grade depends on the sensitivity of your application. For demanding applications like high-efficiency perovskite solar cells or pharmaceutical development, a high-purity grade (e.g., 99.9% or higher) is recommended. For general synthetic chemistry, a lower purity grade may be acceptable, but it is crucial to be aware of potential impurities and their possible effects.
Q4: How should I handle and store this compound to maintain its purity?
A4: this compound is hygroscopic and can be sensitive to light and air.[5] It should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). Avoid exposure to moisture and acids, as it can liberate toxic gas upon contact with acids.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Performance in Perovskite Solar Cells
| Symptom | Possible Cause (Impurity-Related) | Suggested Action |
| Low open-circuit voltage (Voc) and fill factor (FF) | Halide impurities (e.g., Cl⁻, Br⁻) altering the perovskite bandgap and creating defects. | 1. Use high-purity (≥99.9%) this compound. 2. Analyze the raw material for halide content using ion chromatography. |
| Rapid device degradation under illumination | Presence of nanoscale phase impurities which act as degradation sites.[1][2][3][16] | 1. Purify the this compound through recrystallization. 2. Optimize the perovskite film processing to minimize the formation of impurity phases. |
| Poor film morphology (e.g., pinholes) | Undesired nucleation and growth caused by insoluble impurities. | 1. Filter the precursor solution before spin coating. 2. Ensure complete dissolution of this compound in the solvent. |
| High batch-to-batch variation | Inconsistent purity of this compound between batches. | 1. Purchase from a reliable supplier with a detailed Certificate of Analysis. 2. Perform incoming quality control on each new batch of material. |
Issue 2: Unexpected Results in Organic Synthesis
| Symptom | Possible Cause (Impurity-Related) | Suggested Action |
| Low yield or failed reaction | Catalyst poisoning by trace metal impurities.[5][6] | 1. Use a higher purity grade of this compound. 2. Analyze the material for trace metals using ICP-MS or ICP-OES. |
| Formation of unexpected side products | Impurities catalyzing alternative reaction pathways.[17][18] | 1. Purify the starting material. 2. Meticulously clean all glassware to avoid cross-contamination. |
| Poor reproducibility of results | Variable impurity levels in the this compound used. | 1. Standardize the source and purity of all reagents. 2. If possible, purify a larger batch of this compound for use across multiple experiments. |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is intended to reduce the levels of many common ionic and insoluble impurities.
-
Dissolution: Dissolve the this compound in a minimum amount of hot, high-purity methanol.
-
Hot Filtration: If any insoluble material is observed, perform a hot filtration to remove it.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold, high-purity methanol.
-
Drying: Dry the purified crystals under vacuum at a slightly elevated temperature (e.g., 50°C) to remove residual solvent.[19] Store the purified material under an inert atmosphere.
Protocol 2: Quality Control - Detection of Halide Impurities by Ion Chromatography
This is a general guideline for the detection of common anionic impurities.
-
Sample Preparation: Prepare a standard solution of known concentration of your this compound in deionized water.
-
Instrumentation: Use an ion chromatograph equipped with a suitable anion-exchange column and a conductivity detector.
-
Eluent: A common eluent for anion analysis is a carbonate/bicarbonate buffer solution.
-
Calibration: Prepare a series of calibration standards containing known concentrations of chloride, bromide, and iodide ions.
-
Analysis: Inject the sample solution into the ion chromatograph and record the chromatogram.
-
Quantification: Identify and quantify the halide peaks by comparing their retention times and peak areas to those of the calibration standards.
Visualizations
Caption: A logical workflow for troubleshooting experimental issues potentially caused by this compound impurities.
References
- 1. Local nanoscale phase impurities are degradation sites in halide perovskites [ideas.repec.org]
- 2. Local nanoscale phase impurities are degradation sites in halide perovskites. [repository.cam.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the impact of photoinduced halide segregation on performance degradation in wide-bandgap perovskite solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. The Impact of Trace Impurities on Chemical Performance [decachem.com]
- 6. Trace metal impurities in catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. compliancequest.com [compliancequest.com]
- 10. qualio.com [qualio.com]
- 11. intuitionlabs.ai [intuitionlabs.ai]
- 12. ICH Q7 GMP for APIs [pharmuni.com]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. arxiv.org [arxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. content.e-bookshelf.de [content.e-bookshelf.de]
- 19. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Synthesis and Purification of Cesium Thiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of Cesium thiocyanate (B1210189) (CsSCN).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of Cesium thiocyanate.
Synthesis Phase
Question: My yield of this compound from the metathesis reaction between Cesium Chloride (CsCl) and Potassium thiocyanate (KSCN) is low. What are the possible causes and solutions?
Answer:
Low yields in this metathesis reaction are typically due to incomplete reaction or loss of product during workup. Here are some common causes and troubleshooting steps:
-
Incomplete Precipitation of Byproduct: The reaction relies on the lower solubility of the byproduct (e.g., KCl) in the reaction solvent compared to the desired this compound.
-
Solution: Ensure you are using a solvent where the solubility difference is maximized. While water can be used, a mixed solvent system or a less polar solvent might be more effective in precipitating the byproduct. Consider cooling the reaction mixture to further decrease the solubility of the byproduct before filtration.
-
-
Stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting materials and a lower yield of the desired product.
-
Solution: Accurately weigh your starting materials and ensure a 1:1 molar ratio. A slight excess of the less expensive reactant (KSCN) might be used to drive the reaction to completion, but this will necessitate more rigorous purification.
-
-
Loss During Filtration: Fine crystals of this compound might be lost during the filtration of the precipitated byproduct.
-
Solution: Use a fine-pore filter paper or a Büchner funnel with a proper seal. Wash the precipitate with a minimal amount of cold solvent to recover any adsorbed product without dissolving a significant amount of the byproduct.
-
Question: I am observing a persistent impurity in my this compound synthesized from Cesium hydroxide (B78521) (CsOH) and Ammonium (B1175870) thiocyanate (NH₄SCN). How can I identify and remove it?
Answer:
The most likely impurities from this synthesis route are unreacted starting materials or byproducts.
-
Identification of Impurities:
-
Unreacted Cesium Hydroxide: This will make the product basic. A simple pH test of a solution of your product will indicate the presence of residual CsOH.
-
Unreacted Ammonium Thiocyanate: The presence of the ammonium ion (NH₄⁺) can be detected using Nessler's reagent or by ¹H NMR spectroscopy.
-
Cesium Carbonate: If the Cesium hydroxide has been exposed to air, it may have absorbed carbon dioxide to form Cesium carbonate.[1] This can be identified by adding a dilute acid to a small sample, which will cause effervescence (CO₂ release).
-
-
Removal of Impurities:
-
Recrystallization: This is the most effective method for removing small amounts of unreacted starting materials and byproducts.[2]
-
Washing: If the impurity is significantly more soluble in a particular solvent than this compound, a simple wash of the crude product can be effective. For example, a quick wash with cold, anhydrous acetone (B3395972) might remove more soluble impurities.
-
Purification Phase
Question: My recrystallized this compound is not as pure as expected. What can I do to improve the recrystallization process?
Answer:
The effectiveness of recrystallization depends on the choice of solvent and the procedure. For this compound, methanol (B129727) is a commonly used solvent.[2]
-
Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: If methanol is not yielding the desired purity, you could try other polar solvents like ethanol (B145695) or acetonitrile, or a mixed solvent system. Always perform a small-scale test to find the optimal solvent.
-
-
Cooling Rate: Rapid cooling can trap impurities within the newly formed crystals.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation. Slower cooling generally results in larger, purer crystals.
-
-
Insoluble Impurities: If there are insoluble impurities in your crude product, they should be removed before crystallization.
-
Solution: Perform a hot filtration of the saturated solution to remove any insoluble material before allowing it to cool.
-
Question: I suspect my this compound is contaminated with water. How can I confirm this and dry the product effectively?
Answer:
This compound is hygroscopic and can absorb moisture from the air.[1]
-
Confirmation of Water Presence:
-
FTIR Spectroscopy: The presence of water will show a broad absorption band around 3400 cm⁻¹.
-
Karl Fischer Titration: This is a quantitative method to determine the water content.
-
-
Drying Procedures:
-
Oven Drying: Dry the solid product in a vacuum oven at a moderate temperature (e.g., 50-70 °C) for several hours.[2]
-
Desiccator: For smaller quantities, storing the product in a desiccator over a strong drying agent (e.g., P₂O₅ or anhydrous CaCl₂) can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable method for synthesizing this compound in the lab?
A1: A widely used method is the metathesis reaction between a soluble cesium salt and a soluble thiocyanate salt in a suitable solvent. For example, reacting Cesium Carbonate (Cs₂CO₃) with Thiocyanic Acid (HSCN) or Ammonium thiocyanate (NH₄SCN) in an aqueous solution, followed by removal of byproducts and crystallization of the this compound. Another common route is the reaction of Cesium Sulfate (Cs₂SO₄) with Barium thiocyanate (Ba(SCN)₂), which precipitates Barium Sulfate (BaSO₄), leaving this compound in solution.[3]
Q2: What are the most common impurities in synthesized this compound?
A2: The impurities largely depend on the synthetic route.
-
From Metathesis (e.g., CsCl + KSCN): Unreacted starting materials (CsCl, KSCN) and the byproduct (KCl).
-
From Cesium Hydroxide/Carbonate and a Thiocyanate Salt: Unreacted starting materials, and potentially Cesium carbonate if the hydroxide was exposed to air.[1]
-
General Impurities: Solvent residues from purification and water due to the hygroscopic nature of the product.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is often best for a comprehensive purity assessment.
-
Melting Point: A sharp melting point close to the literature value (~207 °C) is a good indicator of purity.[2]
-
FTIR Spectroscopy: To confirm the presence of the thiocyanate (-SCN) group (a strong, sharp peak around 2050-2175 cm⁻¹) and the absence of impurities like water (broad peak ~3400 cm⁻¹) or carbonate (peaks around 1450 cm⁻¹ and 880 cm⁻¹).
-
NMR Spectroscopy: ¹³³Cs and ¹⁴N NMR can be used for structural confirmation.[2]
-
Elemental Analysis: To determine the elemental composition (C, N, S, Cs) and compare it with the theoretical values.
-
X-ray Diffraction (XRD): For confirming the crystalline structure of the final product.
Q4: What are the key safety precautions when handling this compound?
A4: this compound should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust.
-
Avoid contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from moisture and incompatible substances like strong acids.[2]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | CsSCN |
| Molecular Weight | 190.99 g/mol [4] |
| Appearance | White crystalline solid |
| Melting Point | 207 °C[2] |
| Solubility | Soluble in water, methanol, ethanol |
Table 2: Comparison of Synthesis Methods
| Synthesis Method | Reactants | Byproducts | Common Impurities |
| Metathesis | Cesium Chloride (CsCl) + Potassium Thiocyanate (KSCN) | Potassium Chloride (KCl) | Unreacted CsCl, KSCN; KCl |
| Neutralization | Cesium Hydroxide (CsOH) + Thiocyanic Acid (HSCN) | Water (H₂O) | Unreacted CsOH, HSCN |
| Ammonium Salt Reaction | Cesium Carbonate (Cs₂CO₃) + Ammonium Thiocyanate (NH₄SCN) | Ammonia (NH₃), Water (H₂O), Carbon Dioxide (CO₂) | Unreacted Cs₂CO₃, NH₄SCN |
Experimental Protocols
Protocol 1: Synthesis of this compound via Metathesis
This protocol describes the synthesis of this compound from Cesium Sulfate and Barium Thiocyanate.
-
Dissolution of Reactants: In separate flasks, dissolve equimolar amounts of Cesium Sulfate (Cs₂SO₄) and Barium Thiocyanate (Ba(SCN)₂) in a minimal amount of deionized water.
-
Reaction: Slowly add the Barium Thiocyanate solution to the Cesium Sulfate solution with constant stirring. A white precipitate of Barium Sulfate (BaSO₄) will form immediately.
-
Completion and Filtration: Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion. Filter the mixture to remove the insoluble BaSO₄ precipitate. A Büchner funnel is recommended for efficient filtration.
-
Isolation of Product: The filtrate contains the aqueous solution of this compound. Remove the water under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: Recrystallize the crude product from hot methanol.[2]
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol (near boiling point).
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystals of this compound will start to form.
-
Cooling: To maximize the yield, place the flask in an ice bath for about 30 minutes.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold methanol, and dry them in a vacuum oven at 50 °C.[2]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting flow for common issues in this compound synthesis.
References
Cesium Thiocyanate Solutions: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of cesium thiocyanate (B1210189) (CsSCN) solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a cesium thiocyanate (CsSCN) solution?
A1: To ensure the stability of your CsSCN solution, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the solution from light, moisture, and air.[2][3] For short-term storage of aqueous solutions, refrigeration at 4°C is recommended.[4]
Q2: My CsSCN solution has turned yellow. What is the cause and is it still usable?
A2: A yellow discoloration in a thiocyanate solution, particularly at high concentrations, can indicate photo-catalyzed degradation in the presence of moisture and oxygen.[3] This degradation may be more pronounced if the pH of the solution has dropped.[3] The usability of the solution depends on the specific requirements of your experiment. For applications requiring high purity, it is advisable to prepare a fresh solution.
Q3: I observe a precipitate in my CsSCN solution. What could be the reason?
A3: Precipitate formation can be due to several factors:
-
Contamination: Introduction of contaminants that form insoluble salts with either cesium or thiocyanate ions.
-
Solvent Evaporation: If the container is not properly sealed, solvent evaporation can lead to an increase in concentration beyond the solubility limit of CsSCN.
-
Temperature Fluctuation: Changes in temperature can affect the solubility of CsSCN, potentially causing it to precipitate out of the solution if it was prepared at a higher temperature and subsequently cooled.
-
Degradation: While less common for simple precipitation, some degradation pathways might lead to insoluble byproducts.
Q4: How long can I expect my CsSCN solution to be stable?
Q5: What are the potential hazardous decomposition products of a CsSCN solution?
A5: Under normal storage conditions, hazardous decomposition is not expected. However, in the event of a fire or exposure to high temperatures, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx) and sulfur oxides.[5] Contact with acids can also liberate very toxic gas.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing) | Photo-degradation, especially in the presence of light and air, and potentially low pH.[3] | 1. Prepare a fresh solution. 2. Store the new solution in an amber or foil-wrapped container to protect it from light. 3. Ensure the container is tightly sealed. 4. If applicable to your experiment, consider buffering the solution. |
| Precipitate Formation | Contamination, solvent evaporation, or temperature-related solubility changes. | 1. Visually inspect the precipitate. If it appears crystalline and the volume of the solution has decreased, it may be due to evaporation. Gently warming the solution may redissolve the precipitate. 2. If contamination is suspected, filter the solution using a suitable syringe filter. However, for critical applications, preparing a fresh solution with high-purity water and reagents is recommended. 3. Ensure the storage temperature is stable. |
| Inconsistent Experimental Results | Degradation of the CsSCN solution leading to a change in the effective concentration. | 1. Prepare a fresh solution of CsSCN. 2. If using an older solution, consider performing a quality control check, such as titration or spectroscopic analysis, to verify the concentration. |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous this compound Solution (e.g., 1 M)
-
Materials:
-
This compound (CsSCN), high purity
-
Deionized or distilled water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Weighing balance
-
-
Procedure:
-
Calculate the mass of CsSCN required to prepare the desired volume and concentration of the solution. (Molar mass of CsSCN ≈ 190.98 g/mol ). For 100 mL of a 1 M solution, you would need 19.10 g of CsSCN.
-
Weigh the calculated amount of CsSCN and transfer it to the volumetric flask.
-
Add a portion of the deionized water to the flask (approximately half of the final volume).
-
Place the magnetic stir bar in the flask and stir the solution until the CsSCN is completely dissolved.
-
Once dissolved, carefully add deionized water to the calibration mark on the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, clearly labeled, and tightly sealed storage bottle. For light-sensitive applications, use an amber bottle or wrap the bottle in aluminum foil.
-
Store the solution in a cool, dark, and dry place.
-
Visual Guides
Caption: Troubleshooting workflow for common issues with CsSCN solutions.
Caption: Key factors influencing the stability of this compound solutions.
References
Technical Support Center: Passivation of Defects in Perovskite Films Using Thiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the passivation of defects in perovskite films using thiocyanate-based additives.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of thiocyanate (B1210189) in perovskite solar cells?
A1: Thiocyanate (SCN⁻) acts as a pseudohalide additive to passivate defects within the perovskite film. Its incorporation can lead to improved film quality, enhanced charge carrier lifetime, and ultimately, higher power conversion efficiency (PCE) and stability of the solar cell devices.[1][2][3] The ionic radius of SCN⁻ is similar to that of iodide (I⁻), allowing it to occupy iodide vacancies and suppress ion migration, a key degradation pathway in perovskite solar cells.[1][4]
Q2: What are the common thiocyanate-based additives used for perovskite passivation?
A2: Several thiocyanate-containing compounds are used, including ammonium (B1175870) thiocyanate (NH₄SCN), lead(II) thiocyanate (Pb(SCN)₂), tin(II) thiocyanate (Sn(SCN)₂), sodium thiocyanate (NaSCN), and potassium thiocyanate (KSCN).[2][5][6][7] The choice of cation (e.g., NH₄⁺, Pb²⁺, Na⁺) can also influence the passivation effect and film morphology.
Q3: How does thiocyanate incorporation affect the morphology of the perovskite film?
A3: Thiocyanate additives generally lead to improved perovskite film morphology, characterized by larger grain sizes and reduced grain boundaries.[1][4][6] This is attributed to the interaction of SCN⁻ with the lead or tin precursors, which can modulate the crystallization process of the perovskite film.[2]
Q4: Can thiocyanate passivation improve the stability of perovskite solar cells?
A4: Yes, thiocyanate passivation has been shown to significantly enhance the operational stability of perovskite solar cells under various stress conditions, including humidity, thermal stress, and continuous illumination.[1][2][5] This is primarily due to the suppression of ion migration and the reduction of defect sites that can act as centers for degradation.
Q5: Are there any potential negative effects of using thiocyanate additives?
A5: While generally beneficial, the use of certain thiocyanate additives can have drawbacks. For instance, the addition of Pb(SCN)₂ can sometimes lead to the formation of excess lead iodide (PbI₂), which can be detrimental to device performance if not controlled.[6] The concentration of the thiocyanate additive is a critical parameter that needs to be optimized to avoid such issues.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Power Conversion Efficiency (PCE) after adding thiocyanate | - Non-optimal concentration of the thiocyanate additive.- Formation of secondary phases (e.g., excess PbI₂).[6]- Incomplete dissolution of the thiocyanate additive in the precursor solution. | - Systematically vary the molar concentration of the thiocyanate additive (e.g., from 0.5 mol% to 5 mol%) to find the optimal loading.- Use characterization techniques like XRD to check for the presence of unwanted phases.- Ensure the thiocyanate additive is fully dissolved in the precursor solvent, potentially with gentle heating or sonication. |
| Poor film morphology (e.g., small grains, pinholes) | - Inappropriate annealing temperature or time.- Incompatible solvent system for the thiocyanate additive. | - Optimize the annealing temperature and duration for the perovskite film containing the thiocyanate additive.- Ensure the solvent used for the precursor solution can fully dissolve both the perovskite precursors and the thiocyanate additive. |
| Increased hysteresis in J-V curves | - Unpassivated defects still present at the interfaces or grain boundaries.- Ion migration not fully suppressed. | - Combine thiocyanate bulk passivation with a surface passivation treatment.- Experiment with different thiocyanate salts (e.g., NH₄SCN vs. Pb(SCN)₂) as the cation can also play a role in defect passivation. |
| Device instability under continuous illumination | - Halide phase segregation in wide-bandgap perovskites.[1][4]- Incomplete passivation of deep-level defects. | - Incorporate thiocyanate to form a mixed I/Br/SCN alloy, which has been shown to retard halide phase segregation.[1][4]- Combine thiocyanate with other passivating agents that target different types of defects. |
Quantitative Data Summary
The following tables summarize the impact of different thiocyanate additives on the performance of perovskite solar cells as reported in the literature.
Table 1: Effect of Thiocyanate Additives on Perovskite Solar Cell Performance
| Perovskite Composition | Thiocyanate Additive | Additive Concentration | Key Performance Improvement | Reference |
| FA₀.₈Cs₀.₂Pb(I₀.₇Br₀.₃)₃ | Pb(SCN)₂ | 1.0 mol% | Stabilized PCE increased to 17.18% | [6] |
| Germanium-doped tin halide | Sn(SCN)₂ | Not specified | PCE increased from 10.2% to 12.22% | [5][8] |
| FAPbI₃ | NH₄SCN | 30 mol% | Highest PCE of 11.44% with improved moisture stability | [2] |
| MAPbI₃ | NaSCN | Not specified | PCE enhanced from 18.1% to 19.4% | [7] |
Table 2: Impact of Thiocyanate Passivation on Photovoltaic Parameters
| Perovskite System | Thiocyanate Additive | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Reference Ge-doped Sn-halide | None | 0.647 | - | - | 10.2 | [5][8] |
| Passivated Ge-doped Sn-halide | Sn(SCN)₂ | 0.716 | - | - | 12.22 | [5][8] |
| Reference FA₀.₈Cs₀.₂Pb(I₀.₇Br₀.₃)₃ | None | - | - | - | 13.44 ± 0.48 | [6] |
| Passivated FA₀.₈Cs₀.₂Pb(I₀.₇Br₀.₃)₃ | Pb(SCN)₂ (1.0 mol%) | - | - | - | 17.68 ± 0.36 | [6] |
Experimental Protocols
Protocol 1: Incorporation of NH₄SCN into a One-Step Perovskite Precursor Solution
This protocol is based on the method for fabricating FAPbI₃ films with enhanced stability.[2]
-
Precursor Solution Preparation:
-
Dissolve formamidinium iodide (FAI) and lead(II) iodide (PbI₂) in a molar ratio of 1:1 in a co-solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v).
-
Prepare a stock solution of ammonium thiocyanate (NH₄SCN) in the same co-solvent.
-
Add the desired molar percentage of the NH₄SCN stock solution to the perovskite precursor solution. For example, for a 30 mol% addition, add the corresponding volume of the NH₄SCN stock solution.
-
Stir the final solution at room temperature for at least 2 hours before use.
-
-
Film Deposition:
-
Clean the substrates (e.g., FTO/glass with a hole transport layer) sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
-
Treat the substrates with UV-Ozone for 15 minutes before spin-coating.
-
Spin-coat the precursor solution onto the substrate. A typical two-step program might be 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.
-
During the second step of spin-coating, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.
-
-
Annealing:
-
Anneal the substrate on a hotplate at a specified temperature (e.g., 150 °C) for a defined duration (e.g., 15 minutes) in a nitrogen-filled glovebox.
-
Protocol 2: Post-Treatment of Perovskite Films with Thiocyanate Salts
This protocol describes a surface passivation approach.
-
Perovskite Film Fabrication:
-
Prepare the perovskite film according to your standard procedure (one-step or two-step deposition).
-
-
Passivation Solution Preparation:
-
Prepare a dilute solution of a thiocyanate salt (e.g., 1 mg/mL of KSCN) in a suitable solvent like isopropanol (IPA).
-
-
Surface Treatment:
-
Spin-coat the thiocyanate solution onto the prepared perovskite film at a moderate speed (e.g., 3000 rpm) for 30 seconds.
-
-
Annealing:
-
Anneal the treated film at a moderate temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes) to promote the interaction of the thiocyanate with the perovskite surface and remove any residual solvent.
-
Visualizations
Caption: Experimental workflow for thiocyanate passivation.
Caption: Mechanism of thiocyanate defect passivation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Researchers use thiocyanate ions to boost the efficiency of perovskite/organic solar cells | Perovskite-Info [perovskite-info.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. research.rug.nl [research.rug.nl]
Technical Support Center: Scaling Up Cesium Thiocyanate-Based Perovskite Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the production of Cesium thiocyanate-based perovskites.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the synthesis and fabrication of this compound-based perovskite films and devices.
| Problem | Potential Causes | Recommended Solutions |
| Low Power Conversion Efficiency (PCE) | - High density of defects and trap states.- Poor perovskite film quality (e.g., small grain size, pinholes).- Incomplete crystallization or presence of impurity phases.- Non-optimal concentration of Cesium or thiocyanate (B1210189) additives. | - Optimize Additive Concentration: Systematically vary the molar ratio of CsI and Pb(SCN)₂ in the precursor solution. A combination of both is often synergistic.[1][2]- Enhance Crystallinity: Employ solvent annealing or introduce additives like Pb(SCN)₂ to increase grain size.[3][4]- Defect Passivation: Utilize surface passivation techniques or incorporate additives that reduce defect densities.[5][6] |
| Poor Film Uniformity Over Large Areas | - Inadequate deposition technique for large-scale coating.- "Coffee ring" effect during solvent evaporation.- Inconsistent substrate temperature. | - Select Appropriate Coating Method: For large areas, consider scalable techniques like blade coating, slot-die coating, or spray coating instead of spin coating.[7][8][9]- Control Solvent Evaporation: Use a gas-quenching step or an anti-solvent to promote rapid and uniform crystallization.- Substrate Temperature Control: Ensure uniform heating of the substrate during deposition and annealing. |
| Device Instability Under Illumination | - Photodecomposition of the perovskite material.- Ion migration within the perovskite layer.- Halide phase segregation in mixed-halide perovskites.[10][11] | - Incorporate Cesium: The non-volatile nature of Cesium ions helps to suppress photodecomposition.[1][12]- Utilize Thiocyanate: SCN⁻ ions can occupy iodine vacancies, sterically hindering halide ion migration.[10]- B-Site Doping: Introducing alternative cations to the lead site (B-site) can inhibit phase segregation.[11] |
| Rapid Degradation in Ambient Air | - High sensitivity to moisture.- Oxidation of the perovskite material. | - Controlled Humidity Processing: While short exposure to humidity can sometimes improve crystallinity, prolonged exposure is detrimental.[13][14][15] Process films in a controlled, low-humidity environment (e.g., a glovebox).- Encapsulation: Properly encapsulate the final device to protect it from ambient moisture and oxygen.- Hydrophobic Layers: Incorporate hydrophobic charge transport layers to prevent moisture ingress. |
| Presence of Yellow δ-Phase Impurities | - Incomplete conversion to the desired black perovskite phase (α-phase).- Thermal or environmental degradation of the α-phase. | - Addition of Cesium: Incorporating Cesium into formamidinium-based perovskites can suppress the formation of the yellow δ-phase.[16]- Thermal Annealing Optimization: Carefully control the annealing temperature and duration to ensure complete phase conversion.- Additive Engineering: Certain additives can stabilize the black phase of the perovskite. |
Frequently Asked Questions (FAQs)
1. What are the primary benefits of using both Cesium and thiocyanate in perovskite formulations?
The combination of Cesium (Cs) and thiocyanate (SCN) additives offers synergistic effects that significantly enhance the performance and stability of perovskite solar cells.[1][17] Key benefits include:
-
Improved Film Quality: This combination promotes the growth of larger, more uniform perovskite grains with higher crystallinity.[1][2]
-
Reduced Defects: It effectively lowers the density of trap states within the perovskite film, which reduces non-radiative recombination and improves device efficiency.[1][12]
-
Enhanced Stability: The incorporation of non-volatile Cesium ions suppresses photodecomposition, while thiocyanate can passivate defects and hinder ion migration, leading to improved thermal, moisture, and operational stability.[1][2][10]
2. How does thiocyanate improve the stability of perovskite films?
Thiocyanate (SCN⁻), a pseudohalide, plays a crucial role in enhancing perovskite stability through several mechanisms:
-
Defect Passivation: SCN⁻ ions can passivate defects at the grain boundaries and surface of the perovskite film, reducing charge recombination centers.[5]
-
Crystal Growth Control: It can modulate the crystallization process, leading to larger grain sizes and a more favorable film morphology.[4]
-
Inhibition of Ion Migration: By occupying halide vacancies, SCN⁻ can create a steric hindrance effect that blocks the migration of halide ions, a key factor in phase segregation and degradation under illumination.[10]
3. What are the main challenges when scaling up production from spin coating to large-area techniques?
Transitioning from lab-scale spin coating to industrial-scale methods like slot-die coating, blade coating, or spray coating presents several challenges:[7][8][18]
-
Maintaining Uniformity: Achieving consistent film thickness, crystallinity, and morphology over large areas is difficult and crucial for high-performance modules.[9]
-
Solvent Evaporation Dynamics: The slower and less controlled solvent evaporation in many large-area techniques can lead to defects like pinholes and non-uniform grain growth.
-
Ink Formulation: The composition and rheology of the precursor ink must be optimized for the specific large-area coating method being used.
4. Can humidity be beneficial for Cesium-based perovskite processing?
The effect of humidity on Cesium-based perovskites is complex. While prolonged exposure to high humidity leads to degradation, controlled and limited exposure can sometimes be beneficial.[13][14][15][19] Short-term exposure to a moderate relative humidity (e.g., ~60%) has been shown to enhance the crystallinity of CsPbBr₃ films.[13] However, this is a delicate process, and excessive or uncontrolled humidity will lead to the formation of hydrate (B1144303) phases and decomposition of the perovskite material. Therefore, any intentional use of humidity during processing must be carefully controlled.
5. What is phase segregation and how can it be prevented in Cesium-containing mixed-halide perovskites?
Photo-induced phase segregation is a phenomenon where a mixed-halide perovskite (containing both iodide and bromide) separates into iodide-rich and bromide-rich domains under illumination.[11] This is detrimental to the performance of solar cells as it creates energy barriers and increases recombination. In Cesium-containing mixed-halide perovskites, this can still be an issue.[20] Strategies to suppress phase segregation include:
-
Thiocyanate Incorporation: The presence of SCN⁻ ions can retard halide phase segregation.[10][21]
-
B-Site Doping: Partially substituting the lead (Pb²⁺) with other cations like Sn²⁺ or Mn²⁺ has been shown to significantly inhibit photo-induced phase segregation.[11]
Quantitative Data Summary
The following tables summarize key performance metrics from cited research on this compound-based perovskites.
Table 1: Performance of Perovskite Solar Cells with and without Cs/SCN Additives
| Device Composition | Power Conversion Efficiency (PCE) | Stability (after 20,000s illumination) | Reference |
| Control (without Cs or SCN) | ~18% | Retained 71% of initial PCE | [1][2] |
| With Cs only | Lower performance than control | Retained 91% of initial PCE | [1][2] |
| With SCN only | ~19.5% | Retained 88% of initial PCE | [1][2] |
| With Cs and SCN | ~20% | Retained 97% of initial PCE | [1][2] |
Table 2: Impact of Pb(SCN)₂ and Solvent Annealing on Wide-Bandgap Perovskites
| Fabrication Method | Average PCE (Reverse Scan) | Average PCE (Forward Scan) | Reference |
| Control | 13.44 ± 0.48% | 11.75 ± 0.34% | [3] |
| With Pb(SCN)₂ and Solvent Annealing | 17.68 ± 0.39% | 15.57 ± 0.41% | [3] |
Experimental Protocols
Protocol 1: One-Step Solution Processing of (MA₀.₇FA₀.₃)₁₋ₓ(CsPbI₃)ₓ with Pb(SCN)₂
This protocol is adapted from the methodology described by Wang et al. (2018).[2]
-
Precursor Preparation:
-
Prepare individual precursor solutions for MA₀.₇FA₀.₃PbI₃ and CsPbI₃.
-
For the MA/FA precursor, dissolve formamidinium iodide (FAI), methylammonium (B1206745) iodide (MAI), PbI₂, and 2.0 mol% Pb(SCN)₂ (relative to PbI₂) in a mixed solvent of N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).
-
For the Cs precursor, dissolve CsI, PbI₂, and Pb(SCN)₂ in the same mixed solvent.
-
Mix the two precursor solutions at the desired volumetric ratio to achieve the target value of 'x'.
-
Stir the final solution overnight on a hotplate at 60°C before use.
-
-
Film Deposition:
-
Use a substrate with the desired electrode and electron transport layer (e.g., FTO/SnO₂).
-
Spin-coat the perovskite precursor solution in a two-step process:
-
First step: 500 rpm for 3 seconds.
-
Second step: 4000 rpm for 60 seconds.
-
-
During the second step (at the 10-second mark), drop diethyl ether as an anti-solvent onto the spinning substrate.
-
-
Annealing:
-
Anneal the as-prepared film on a hotplate at 65°C for 2 minutes.
-
Subsequently, anneal at 100°C for 5 minutes.
-
-
Device Completion:
-
Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the top metal contact (e.g., Gold) to complete the solar cell device.
-
Visualizations
References
- 1. astro1.panet.utoledo.edu [astro1.panet.utoledo.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Recent Developments in Preparation Methods for Large-Area Perovskite Solar Cells [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Top 21059 papers published in the topic of Coating in 2020 [scispace.com]
- 10. Researchers use thiocyanate ions to boost the efficiency of perovskite/organic solar cells | Perovskite-Info [perovskite-info.com]
- 11. Inhibition of Phase Segregation in Cesium Lead Mixed-Halide Perovskites by B-Site Doping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic effects of thiocyanate additive and cesium cations on improving the performance and initial illumination stability of efficient perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 13. Dual effect of humidity on cesium lead bromide: enhancement and degradation of perovskite films - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 16. Cesium-containing triple cation perovskite solar cells: improved stability, reproducibility and high efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic effects of thiocyanate additive and cesium cations on improving the performance and initial illumination stability of efficient perovskite solar cells (Journal Article) | OSTI.GOV [osti.gov]
- 18. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
- 19. researchgate.net [researchgate.net]
- 20. osti.gov [osti.gov]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Alkali Metal Thiocyanates for Enhanced Perovskite Solar Cell Performance
For researchers, scientists, and professionals in drug development venturing into renewable energy, the optimization of perovskite solar cells (PSCs) represents a frontier of innovation. Among the myriad strategies to enhance their efficiency and stability, the incorporation of alkali metal thiocyanate (B1210189) additives has emerged as a promising approach. This guide provides a comparative analysis of lithium (LiSCN), sodium (NaSCN), potassium (KSCN), rubidium (RbSCN), and cesium (CsSCN) thiocyanates, offering a side-by-side look at their impact on PSC performance, supported by experimental data and detailed protocols.
The synergistic effects of the alkali metal cation and the thiocyanate anion play a crucial role in improving the quality of the perovskite film, a key component for high-performing and stable solar cells. The thiocyanate (SCN⁻) ion is known to improve the crystallinity and surface morphology of the perovskite layer, while the alkali metal cations (Li⁺, Na⁺, K⁺, Rb⁺, and Cs⁺) aid in passivating defects and managing the electronic properties of the material. This dual-action approach has been shown to lead to significant gains in power conversion efficiency (PCE) and operational stability of PSCs.
Performance Metrics: A Quantitative Comparison
The following tables summarize the key performance metrics of perovskite solar cells incorporating different alkali metal thiocyanates. It is important to note that the data is compiled from various studies using different perovskite compositions and device architectures, which can influence the results.
| Additive | Perovskite Composition | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Reference(s) |
| KSCN | MAPbI₃ | 19.6% | - | - | - | [1][2] |
| Slot-die-coated MAPbI₃ | 21.38% | 1.113 V | 24.54 mA/cm² | 78.26% | [3] | |
| RbSCN | Wide-bandgap perovskite (1.66 eV) | 24.3% | 1.3 V | - | - | [4][5] |
Data for LiSCN and NaSCN as direct additives in the perovskite layer for a full device performance comparison is limited in the reviewed literature, with their effects often studied in the context of hole transport layers. Data for CsSCN as a thiocyanate salt additive was not prominently available in the reviewed literature for a direct comparison.
Mechanisms of Action: The Dual Role of Alkali Metal Thiocyanates
The efficacy of alkali metal thiocyanates stems from the combined influence of the cation and the anion on the perovskite film formation and properties.
The Role of the Thiocyanate Anion (SCN⁻):
-
Crystallization Modulation: The SCN⁻ anion can interact with lead (Pb²⁺) ions in the precursor solution, forming intermediate adducts that help control the crystallization rate of the perovskite film. This leads to the formation of larger, more uniform crystal grains with fewer grain boundaries.
-
Defect Passivation: The thiocyanate ion can passivate defects at the perovskite surface and grain boundaries, reducing non-radiative recombination and improving charge carrier lifetime.
-
Morphology Improvement: The presence of SCN⁻ often results in smoother and more compact perovskite films, which is beneficial for efficient charge transport and extraction.
The Role of the Alkali Metal Cations (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺):
-
Defect Passivation: Alkali metal cations can fill vacancies in the perovskite lattice, particularly at grain boundaries and interfaces, thereby reducing trap states that hinder device performance.[6]
-
Ion Migration Suppression: Certain alkali cations, such as K⁺ and Rb⁺, have been shown to increase the energy barrier for ion migration within the perovskite film, which is a major cause of instability.[5]
-
Electronic Structure Modification: The incorporation of alkali metals can influence the energy levels of the perovskite, leading to better band alignment with adjacent charge transport layers and improved charge extraction.
-
Crystal Structure Stabilization: Some alkali cations can help to stabilize the desired photoactive phase of the perovskite, preventing its degradation into inactive phases.[6]
Visualizing the Impact: Experimental Workflow and Mechanistic Pathways
To better understand the role of alkali metal thiocyanates in perovskite solar cell fabrication and function, the following diagrams illustrate a typical experimental workflow and the proposed mechanistic pathways.
Experimental Protocols
The following is a generalized experimental protocol for the fabrication of perovskite solar cells with alkali metal thiocyanate additives, based on common laboratory practices. Specific concentrations and parameters may need to be optimized for different perovskite compositions and desired film characteristics.
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-Ozone for 20 minutes to remove any organic residues and improve the wettability.
-
An electron transport layer (ETL), such as a compact layer of SnO₂, is deposited onto the FTO substrate, followed by annealing.
2. Perovskite Precursor and Film Deposition:
-
A perovskite precursor solution is prepared by dissolving the appropriate molar ratios of lead halides (e.g., PbI₂) and organic salts (e.g., formamidinium iodide - FAI, methylammonium (B1206745) bromide - MABr) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).
-
The desired alkali metal thiocyanate (LiSCN, NaSCN, KSCN, RbSCN, or CsSCN) is added to the perovskite precursor solution at a specific molar percentage (typically ranging from 0.5% to 5% with respect to the lead halide).
-
The solution is then spin-coated onto the ETL-coated substrate in a nitrogen-filled glovebox.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the substrate to induce rapid crystallization and form a uniform film.
-
The substrate is then thermally annealed at a specific temperature (e.g., 100-150 °C) to complete the perovskite crystallization.
3. Device Completion and Characterization:
-
A hole transport layer (HTL), such as Spiro-OMeTAD doped with Li-TFSI and tBP, is deposited on top of the perovskite film by spin-coating.
-
Finally, a top metal electrode, typically gold (Au) or silver (Ag), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
The completed devices are then characterized by measuring their current density-voltage (J-V) characteristics under simulated AM 1.5G sunlight to determine the PCE, Voc, Jsc, and FF. External Quantum Efficiency (EQE) measurements are also performed to assess the device's spectral response. Stability tests are conducted under various stress conditions (e.g., continuous illumination, elevated temperature, and humidity).
Conclusion
The use of alkali metal thiocyanates as additives in perovskite solar cells offers a potent strategy for enhancing their performance and stability. While a direct comparative study under identical conditions is needed for a definitive ranking, the available data suggests that KSCN and RbSCN are particularly effective in boosting the efficiency of different types of perovskite solar cells. The synergistic action of the alkali cation in passivating defects and the thiocyanate anion in controlling crystallization provides a clear pathway for the rational design of more efficient and durable perovskite-based photovoltaic technologies. Further research focusing on a systematic comparison of the entire alkali metal thiocyanate series will be invaluable in unlocking the full potential of this class of additives.
References
- 1. researchgate.net [researchgate.net]
- 2. A potassium thiocyanate additive for hysteresis elimination in highly efficient perovskite solar cells - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Potassium Thiocyanate‐Assisted Enhancement of Slot‐Die‐Coated Perovskite Films for High‐Performance Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Wide Bandgap Perovskite by Rubidium Thiocyanate for Efficient Silicon/Perovskite Tandem Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Defects and Defect Passivation in Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Cesium Thiocyanate Using Analytical Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like Cesium Thiocyanate (B1210189) (CsSCN) is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for validating the purity of Cesium Thiocyanate, complete with experimental protocols and supporting data to aid in method selection and implementation.
Introduction to Purity Validation
This compound is an inorganic salt with diverse applications, including in the synthesis of other chemical compounds and as a precursor in materials science. The presence of impurities, even in trace amounts, can significantly impact the outcome of these applications. Therefore, robust analytical methods are essential to accurately determine the purity of CsSCN and to identify and quantify any contaminants. Common impurities in alkali metal salts like this compound can include other halides (e.g., chloride, bromide), sulfates, heavy metals, and insoluble matter.
This guide compares four widely used analytical techniques for purity validation: Argentometric Titration, Ion Chromatography (IC), UV-Vis Spectrophotometry, and Differential Scanning Calorimetry (DSC). Each method offers distinct advantages and is suited for different aspects of purity analysis.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, the detection of specific impurities, and the desired level of sensitivity. The following table summarizes the key performance characteristics of the four techniques discussed.
| Feature | Argentometric Titration (Volhard Method) | Ion Chromatography (IC) | UV-Vis Spectrophotometry | Differential Scanning Calorimetry (DSC) |
| Principle | Precipitation titration | Ion-exchange separation with conductivity detection | Formation of a colored complex | Measurement of heat flow during melting |
| Primary Use | Assay of thiocyanate content (purity) | Quantification of anionic impurities (e.g., Cl⁻, SO₄²⁻) | Quantification of thiocyanate | Determination of overall purity |
| Typical Purity Range | 98-101% | N/A (for impurity analysis) | N/A (for purity assay) | >98.5 mol%[1] |
| Limit of Detection (LOD) | ~0.1% | Anions: 0.005 - 0.023 mg/L[1][2] | ~1 mg/L | ~0.1 mol% impurity |
| Limit of Quantification (LOQ) | ~0.3% | Anions: 0.02 - 0.04 mg/L[2] | ~3 mg/L | ~0.3 mol% impurity |
| Advantages | - High precision and accuracy - Absolute method (primary standard not always required) - Low cost | - High sensitivity and selectivity - Simultaneous analysis of multiple anions - Well-established for impurity profiling | - Simple and rapid - Cost-effective | - Provides overall purity without separating components - Small sample size required - Standardized method (ASTM E928)[1] |
| Disadvantages | - Can be time-consuming - May be affected by interfering ions | - Higher initial equipment cost - Requires specific columns and eluents | - Indirect method - Susceptible to interference from other complex-forming ions | - Only applicable to thermally stable, crystalline solids - Assumes impurities are soluble in the melt |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.
Argentometric Titration (Volhard Method) for Thiocyanate Assay
This method determines the purity of this compound by titrating the thiocyanate ion with a standardized silver nitrate (B79036) solution.
Reagents and Equipment:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Standardized 0.1 M Potassium Thiocyanate (KSCN) or Ammonium (B1175870) Thiocyanate (NH₄SCN) solution
-
Ferric ammonium sulfate (B86663) indicator solution (saturated)
-
Nitric Acid (HNO₃), concentrated
-
Analytical balance
-
Burette, pipettes, and flasks
Procedure:
-
Accurately weigh approximately 0.5 g of this compound and dissolve it in 50 mL of deionized water.
-
Add 5 mL of concentrated nitric acid.
-
Add a known excess of standardized 0.1 M AgNO₃ solution (e.g., 50.00 mL) to precipitate the thiocyanate as silver thiocyanate (AgSCN).
-
Add 2-3 mL of nitrobenzene and shake vigorously to coagulate the precipitate.
-
Add 1-2 mL of ferric ammonium sulfate indicator.
-
Back-titrate the excess AgNO₃ with standardized 0.1 M KSCN or NH₄SCN solution until a permanent faint reddish-brown color appears.
-
Perform a blank titration under the same conditions.
-
Calculate the percentage purity of this compound.
Ion Chromatography for Anionic Impurity Analysis
Ion chromatography is a highly sensitive method for the determination of common anionic impurities such as chloride and sulfate.
Reagents and Equipment:
-
Ion chromatograph with a conductivity detector and an anion-exchange column
-
Eluent (e.g., a solution of sodium carbonate and sodium bicarbonate)
-
Certified anion standard solutions (Cl⁻, SO₄²⁻)
-
Deionized water (18 MΩ·cm)
-
Sample preparation vials and filters
Procedure:
-
Prepare a stock solution of the this compound sample by accurately weighing and dissolving a known amount in deionized water.
-
Prepare a series of calibration standards for the target anions (e.g., chloride and sulfate) by diluting certified standard solutions.
-
Set up the ion chromatograph with the appropriate column, eluent, and flow rate.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared this compound sample solution.
-
Identify and quantify the anionic impurities by comparing their retention times and peak areas to the calibration standards.
UV-Vis Spectrophotometry for Thiocyanate Quantification
This colorimetric method is based on the formation of a distinct red-orange complex between thiocyanate ions and ferric (Fe³⁺) ions.
Reagents and Equipment:
-
UV-Vis Spectrophotometer
-
Ferric nitrate or ferric chloride solution (in dilute nitric acid)
-
This compound standard of known purity
-
Deionized water
-
Volumetric flasks and cuvettes
Procedure:
-
Prepare a stock solution of a high-purity this compound standard.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
To each standard and a blank, add an excess of the ferric nitrate solution and dilute to a final volume in a volumetric flask.
-
Prepare a solution of the this compound sample to be tested in the same manner.
-
Measure the absorbance of the standards and the sample at the wavelength of maximum absorbance (approximately 480 nm).
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of thiocyanate in the sample solution from the calibration curve and calculate the purity of the solid sample.
Differential Scanning Calorimetry (DSC) for Overall Purity Determination
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure, crystalline solid, the melting endotherm is sharp. Impurities broaden this peak and lower the melting point, which can be used to calculate the purity based on the van't Hoff equation. This method is particularly useful for detecting organic impurities or other inorganic salts that form a eutectic system with CsSCN.
Reagents and Equipment:
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans
-
High-purity indium standard for calibration
-
This compound sample
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Accurately weigh 1-3 mg of the this compound sample into a hermetic aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range. The melting point of pure this compound is approximately 207°C[3].
-
Record the heat flow as a function of temperature to obtain the melting endotherm.
-
Use the instrument's software to analyze the melting peak according to the ASTM E928 standard method to calculate the mole percent purity. This analysis involves integrating partial areas of the melting peak and plotting them against the corresponding temperatures.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for the primary analytical techniques.
Logical Comparison of Techniques
The choice of analytical technique is often a balance between the desired information, available resources, and the specific properties of the sample. The following diagram illustrates the logical considerations when choosing a method for validating the purity of this compound.
Conclusion
Validating the purity of this compound is essential for ensuring the quality and reliability of research and development outcomes. No single technique is universally superior; instead, a combination of methods often provides the most comprehensive purity profile. Argentometric titration serves as a robust method for an absolute purity assay. Ion chromatography is the preferred technique for sensitive and specific quantification of anionic impurities like chloride and sulfate. UV-Vis spectrophotometry offers a simple, albeit less specific, means of quantifying the thiocyanate content. Finally, Differential Scanning Calorimetry provides a powerful tool for determining the overall purity of the crystalline material, particularly for identifying the presence of eutectic-forming impurities. By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate method or combination of methods to meet their specific analytical needs.
References
Characterization of Cesium Thiocyanate Using X-ray Diffraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray diffraction (XRD) characteristics of Cesium thiocyanate (B1210189) (CsSCN) alongside other common alkali metal and ammonium (B1175870) thiocyanates. Understanding the crystallographic properties of these materials is crucial for their application in various scientific fields, including materials science and drug development, where they are utilized as reagents, intermediates, and crystallization agents.
Comparative Crystallographic Data
The crystallographic parameters of Cesium thiocyanate and selected alternatives, determined by X-ray diffraction, are summarized below. These parameters define the crystal lattice and symmetry of the compounds, which in turn influence their physical and chemical properties.
| Compound | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| This compound | CsSCN | Orthorhombic | Pnma | 7.978 | 6.332 | 8.332 | 90 | 90 | 90 |
| Potassium thiocyanate | KSCN | Orthorhombic | Pbcm | 6.65 | 6.70 | 7.49 | 90 | 90 | 90 |
| Sodium thiocyanate | NaSCN | Orthorhombic | Pnma | - | - | - | - | - | - |
| Ammonium thiocyanate | NH₄SCN | Monoclinic | P 1 21/c 1 | 4.23 | 7.14 | 13.01 | 90 | 97.667 | 90 |
Experimental Protocol: Powder X-ray Diffraction
The following is a general protocol for obtaining powder X-ray diffraction (PXRD) data for inorganic salts like this compound. This procedure can be adapted for other alkali metal thiocyanates, with special considerations for hygroscopic samples.
1. Sample Preparation:
-
Grinding: The crystalline sample is finely ground to a homogenous powder using an agate mortar and pestle. This ensures a random orientation of the crystallites, which is essential for obtaining a representative diffraction pattern.
-
Sample Mounting: The fine powder is then packed into a sample holder. It is crucial to create a flat and smooth surface to avoid errors in the diffraction angles. For hygroscopic samples, such as some thiocyanates, the sample preparation should be carried out in a dry environment (e.g., a glove box) to prevent moisture absorption, which can alter the crystal structure. An air-sensitive sample holder may be used in such cases.
2. Instrument Setup:
-
An X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) is used.
-
The instrument is calibrated using a standard reference material.
-
The operational parameters, including the voltage and current of the X-ray tube, are set according to the manufacturer's recommendations.
3. Data Collection:
-
The sample holder is placed in the diffractometer.
-
The diffraction pattern is recorded over a specific range of 2θ angles (e.g., 10° to 80°), with a defined step size and scan speed. The choice of range and scan parameters depends on the specific material and the desired resolution of the data.
4. Data Analysis:
-
The resulting diffraction pattern (a plot of intensity versus 2θ) is analyzed to identify the peak positions and their relative intensities.
-
This data is then used to determine the crystal structure, lattice parameters, and phase purity of the sample. Comparison with standard diffraction databases (e.g., the Crystallography Open Database) can aid in phase identification.
Visualization of the Experimental Workflow
The logical flow of the experimental procedure for characterizing this compound using powder X-ray diffraction is illustrated in the diagram below.
Caption: Experimental workflow for the characterization of this compound by X-ray diffraction.
Relevance to Drug Development
Alkali metal thiocyanates, including this compound, are relevant to the field of drug development in several key areas:
-
Chaotropic Agents and Protein Crystallization: Thiocyanate ions are known to be potent chaotropic agents, meaning they can disrupt the structure of water and denature proteins.[1] This property is harnessed in protein crystallization, a critical step in structure-based drug design. By carefully controlling the concentration of thiocyanate salts, researchers can induce the precipitation and crystallization of target proteins, allowing for their three-dimensional structure to be determined by X-ray crystallography.[2][3]
-
Intermediates in Synthesis: The thiocyanate group is a versatile functional group in organic synthesis. Alkali metal thiocyanates serve as important reagents for introducing the thiocyanate moiety into organic molecules. Many biologically active compounds and pharmaceutical drugs contain sulfur and nitrogen atoms, and thiocyanates can be key precursors in their synthesis.[4]
-
Antioxidant and Host Defense Properties: Research has indicated that thiocyanate may have antioxidant properties and play a role in host defense mechanisms.[5][6] This suggests potential therapeutic applications that are of interest to drug development professionals exploring new avenues for treating diseases related to oxidative stress and infection.
References
- 1. pnas.org [pnas.org]
- 2. Patterns of protein–protein interactions in salt solutions and implications for protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of Cesium Thiocyanate and Cesium Iodide in Perovskite Solar Cells
In the rapidly advancing field of perovskite photovoltaics, the incorporation of additives to enhance efficiency and stability is a critical area of research. Among the various candidates, Cesium Iodide (CsI) and Cesium Thiocyanate (B1210189) (CsSCN) have emerged as promising materials for improving the performance of perovskite solar cells (PSCs). This guide provides a comparative study of CsI and CsSCN, summarizing their effects on perovskite film properties and device performance based on experimental data.
Performance Comparison: CsI vs. CsSCN
Both CsI and CsSCN have been shown to positively impact the performance of perovskite solar cells, albeit through potentially different mechanisms. The choice between these two additives can depend on the desired film characteristics and the specific perovskite composition being used.
Quantitative Performance Metrics
The following tables summarize key performance metrics for perovskite solar cells incorporating either CsI or CsSCN, as reported in various studies. It is important to note that direct comparisons are challenging due to variations in perovskite compositions, device architectures, and fabrication methods across different research efforts.
Table 1: Performance of Cesium Iodide (CsI) Modified Perovskite Solar Cells
| Perovskite Composition | Role of CsI | Power Conversion Efficiency (PCE) | Key Stability Findings | Reference |
| (FA₀.₈₃MA₀.₁₇)₀.₉₅Pb(I₀.₈₃Br₀.₁₇)₃ | Post-treatment | Up to 20.48% | Slower degradation under heating at 180°C compared to untreated perovskites.[1] | [1] |
| Inverted PSCs with NiOₓ HTL | Incorporation into NiOₓ layer | Champion efficiency of 24.1% | Retained 89% of initial efficiency after 42 days at 85°C.[2][3] | [2][3] |
| All-inorganic CsPbI₃ | A-site cation | ~20% | All-inorganic nature provides superior thermal stability compared to hybrid perovskites.[4] | [4] |
Table 2: Performance of Cesium Thiocyanate (CsSCN) Modified Perovskite Solar Cells
| Perovskite Composition | Role of CsSCN/Pb(SCN)₂ | Power Conversion Efficiency (PCE) | Key Stability Findings | Reference |
| Triple-cation (Cs, MA, FA) lead tri-iodide | Additive (as Pb(SCN)₂) | Up to 20% | Sustained maximum PCE of ~19% with negligible degradation during 20,000 seconds of continuous operation.[5][6] | [5][6] |
| FA₀.₈Cs₀.₂PbI₃ | Additive (as Pb(SCN)₂) | Average PCE increased from 16.18% to 18.16% | Not explicitly detailed in the provided search results. | [7] |
| FA₀.₈Cs₀.₂PbI₂.₆₈Br₀.₃₂ | Additive (as Pb(SCN)₂) | 17.0% | Unsealed devices maintained 85.1% of initial PCE after 45 days in ambient environment (60 ± 5% RH).[8] | [8] |
| All-inorganic CsPbI₃ | Molten salt modification | Over 20% (steady-state 19.2%) | Excellent operational stability over 1000 hours.[9] | [9] |
Mechanisms of Performance Enhancement
Cesium Iodide (CsI):
The incorporation of CsI is often associated with improvements in the crystallinity and morphology of the perovskite film. When used as an additive or in post-treatment, CsI can:
-
Enhance Crystallinity and Enlarge Grain Size: This leads to a reduction in grain boundaries, which are often sites for charge recombination.[2][3]
-
Reduce Defect Density: CsI can passivate defects within the perovskite lattice, leading to longer charge carrier lifetimes and higher open-circuit voltages (Voc).[2][3]
-
Improve Thermal Stability: The partial or complete substitution of organic cations with the inorganic cesium cation enhances the thermal stability of the perovskite structure.[1][4]
This compound (CsSCN):
The pseudohalide thiocyanate (SCN⁻) ion, often introduced as lead thiocyanate (Pb(SCN)₂), plays a multifaceted role in improving perovskite solar cell performance:
-
Synergistic Effects with Cesium: The combination of Cs⁺ and SCN⁻ has been shown to result in high-quality perovskite films with large grain sizes and high crystallinity.[5][6][10]
-
Reduced Trap Density: The SCN⁻ ion can passivate defects, leading to a lower trap density and improved charge transport.[6]
-
Enhanced Photostability: The incorporation of nonvolatile Cs ions and the passivating effect of SCN⁻ contribute to suppressed photodecomposition of the perovskite material.[6]
-
Suppression of Phase Segregation: In mixed-halide wide-bandgap perovskites, SCN⁻ ions can occupy iodine vacancies, which helps to block halide ion migration and retard phase segregation.[11]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon research findings. Below are generalized protocols for incorporating CsI and CsSCN into perovskite films, based on common solution-processing techniques.
General One-Step Solution Processing for Perovskite Film Deposition
This method involves depositing a precursor solution containing all the necessary components (e.g., lead halides, organic cations, and the cesium additive) in a single step.
References
- 1. Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic approaches for perovskite thin films and single-crystals - Energy Advances (RSC Publishing) DOI:10.1039/D3YA00098B [pubs.rsc.org]
- 5. Synergistic effects of lead thiocyanate additive and solvent annealing on the performance of wide-bandgap perovskite solar cells (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Additive-Assisted Optimization in Morphology and Optoelectronic Properties of Inorganic Mixed Sn-Pb Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic Approaches for Halide Perovskite Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic comparison of N-bonded vs. S-bonded thiocyanate complexes
A Spectroscopic Guide to N-bonded vs. S-bonded Thiocyanate (B1210189) Complexes
For Researchers, Scientists, and Drug Development Professionals
The ambidentate nature of the thiocyanate ligand (SCN⁻) allows it to coordinate to a metal center through either the nitrogen atom (isothiocyanato, M-NCS) or the sulfur atom (thiocyanato, M-SCN), leading to the formation of linkage isomers.[1][2][3][4] The differentiation between these coordination modes is crucial for understanding the structural and electronic properties of the resulting metal complexes, which in turn influences their reactivity and potential applications. This guide provides a comparative overview of the spectroscopic techniques used to distinguish between N-bonded and S-bonded thiocyanate complexes, supported by experimental data and protocols.
The preference for N- or S-bonding can often be rationalized by the Hard and Soft Acids and Bases (HSAB) principle.[2] Hard metal ions (e.g., Cr(III), Fe(III), Co(II)) tend to bond with the hard nitrogen donor atom, while soft metal ions (e.g., Pd(II), Pt(II), Hg(II)) favor the soft sulfur donor atom.[2]
Comparative Spectroscopic Data
The most significant differences between N- and S-bonded thiocyanate complexes are observed in their vibrational spectra (Infrared and Raman) due to the changes in bond strength and electron distribution within the SCN⁻ ligand upon coordination. UV-Vis and NMR spectroscopy provide complementary information.
| Spectroscopic Technique | Vibrational Mode / Parameter | N-bonded (Isothiocyanato) | S-bonded (Thiocyanato) | Bridging (M-NCS-M') |
| Infrared (IR) Spectroscopy | ν(C≡N) stretch (cm⁻¹) | ~2040 - 2080 (strong, sharp) | > 2100 (strong, sharp) | > 2100 (often broader) |
| ν(C-S) stretch (cm⁻¹) | ~820 - 860 (weak) | ~690 - 720 (stronger) | ~780 - 800 | |
| δ(NCS) bend (cm⁻¹) | ~470 - 490 (often two bands) | ~410 - 440 (often one band) | ~450 - 470 | |
| Raman Spectroscopy | ν(C≡N) stretch (cm⁻¹) | ~2040 - 2080 | > 2100 | > 2100 |
| ν(C-S) stretch (cm⁻¹) | ~820 - 860 | ~690 - 720 | ~780 - 800 | |
| ¹³C NMR Spectroscopy | δ(SCN) (ppm) | ~130 - 135 | ~110 - 115 | Intermediate |
| UV-Vis Spectroscopy | Ligand-to-Metal Charge Transfer | Generally higher energy | Generally lower energy | Varies |
Note: The exact frequencies and chemical shifts can vary depending on the metal center, its oxidation state, and the other ligands in the coordination sphere.
Logical Relationship of Thiocyanate Bonding and Spectroscopic Output
The choice of the donor atom in the thiocyanate ligand directly influences the electronic distribution and vibrational modes of the M-SCN/M-NCS moiety, leading to distinct spectroscopic signatures. This relationship can be visualized as follows:
Caption: Relationship between metal hardness, thiocyanate coordination mode, and resulting spectroscopic signals.
Experimental Protocols
Synthesis of a Representative Linkage Isomer Pair: [Co(NH₃)₅(NCS)]²⁺ and [Co(NH₃)₅(SCN)]²⁺
This protocol describes the synthesis of the thermodynamically stable N-bonded isomer and the kinetically favored S-bonded isomer of pentammine(thiocyanato)cobalt(III).[2][4]
Workflow for Synthesis and Isomerization
Caption: Synthetic workflow for the kinetic S-bonded and thermodynamic N-bonded cobalt(III) thiocyanate isomers.
Materials:
-
[Co(NH₃)₅Cl]Cl₂
-
Aqueous ammonia (B1221849) (NH₃)
-
Potassium thiocyanate (KSCN)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Heating mantle, ice bath, filtration apparatus
Procedure:
-
Preparation of [Co(NH₃)₅(H₂O)]³⁺: Dissolve [Co(NH₃)₅Cl]Cl₂ in deionized water and add aqueous ammonia. Heat the solution gently to form the aquated complex.
-
Synthesis of S-bonded [Co(NH₃)₅(SCN)]Cl₂ (Kinetic Product):
-
To the freshly prepared solution of [Co(NH₃)₅(H₂O)]³⁺, add a stoichiometric amount of KSCN.
-
Keep the reaction mixture cool (around 0-5 °C) in an ice bath to prevent isomerization.
-
The S-bonded isomer will precipitate. Collect the product by filtration, wash with cold water, and air dry.
-
-
Synthesis of N-bonded [Co(NH₃)₅(NCS)]Cl₂ (Thermodynamic Product):
-
Dissolve the S-bonded isomer in a minimal amount of water.
-
Acidify the solution with a few drops of HCl.
-
Heat the solution gently (e.g., in a water bath at 50-60 °C) for approximately one hour. This provides the activation energy for the intramolecular rearrangement to the more stable N-bonded isomer.
-
Allow the solution to cool slowly. The N-bonded isomer will crystallize out. Collect the product by filtration, wash with cold water, and air dry.
-
Spectroscopic Characterization Protocols
1. Infrared (IR) Spectroscopy:
-
Objective: To observe the shifts in the ν(C≡N) and ν(C-S) stretching frequencies.
-
Methodology:
-
Prepare a KBr pellet of each isomer. Mix a small amount of the dried complex (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle.
-
Grind the mixture to a fine, homogeneous powder.
-
Press the powder into a transparent pellet using a hydraulic press.
-
Acquire the FT-IR spectrum of each pellet over the range of 400-4000 cm⁻¹.[5][6][7] Pay close attention to the regions around 2000-2200 cm⁻¹ for the ν(C≡N) stretch and 600-900 cm⁻¹ for the ν(C-S) stretch.[5]
-
2. Raman Spectroscopy:
-
Objective: To corroborate the IR data, particularly for the ν(C-S) mode which can be weak in the IR spectrum for the N-bonded isomer.
-
Methodology:
-
Place a small sample of each solid isomer into a capillary tube or onto a microscope slide.
-
Use a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm) to acquire the spectrum.
-
Analyze the same spectral regions as in the IR analysis.
-
3. ¹³C NMR Spectroscopy:
-
Objective: To determine the chemical shift of the thiocyanate carbon.
-
Methodology:
4. UV-Visible Spectroscopy:
-
Objective: To observe the d-d transitions and charge transfer bands of the complexes.
-
Methodology:
-
Prepare dilute solutions of each isomer in a suitable solvent (e.g., water).
-
Record the absorption spectra over a range of approximately 300-800 nm using a UV-Vis spectrophotometer.
-
While both isomers will show characteristic absorption bands, the N-bonded isomer typically exhibits a ligand-to-metal charge transfer band at a higher energy (shorter wavelength) compared to the S-bonded isomer.[9]
-
This guide provides a foundational framework for the spectroscopic differentiation of N- and S-bonded thiocyanate complexes. Researchers should note that the specific spectroscopic values can be influenced by various factors, and a combination of techniques is often necessary for unambiguous characterization.
References
- 1. fiveable.me [fiveable.me]
- 2. Transition metal complexes of thiocyanate - Wikipedia [en.wikipedia.org]
- 3. Linkage Isomers [chem.purdue.edu]
- 4. Linkage isomerism - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ERIC - EJ918439 - Infrared Spectroscopic Analysis of Linkage Isomerism in Metal-Thiocyanate Complexes, Journal of Chemical Education, 2010-Jul [eric.ed.gov]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Thiocyanate-Based Additives in Optoelectronic Devices
The pursuit of highly efficient and stable optoelectronic devices, particularly perovskite solar cells (PSCs), has led to intensive research into compositional engineering and the use of additives. Among these, thiocyanate (B1210189) (SCN⁻)-based compounds have emerged as a promising class of additives for enhancing device performance and longevity. This guide provides a comparative analysis of various thiocyanate-based additives, summarizing their impact on the performance of perovskite solar cells based on recent experimental data.
Performance Comparison of Thiocyanate-Based Additives
The introduction of thiocyanate-based additives into perovskite precursor solutions has been shown to significantly improve the power conversion efficiency (PCE) and other key photovoltaic parameters of PSCs. The following tables summarize the performance of different thiocyanate additives compared to control devices without additives.
Ammonium Thiocyanate (NH₄SCN)
Ammonium thiocyanate has been demonstrated to be a multifunctional passivator, improving the quality of the perovskite film and the interface between the perovskite and the electron transport layer.[1] Its use has led to enhanced crystallinity, reduced defect density, and improved charge transport.[1][2]
| Additive | Perovskite Composition | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Control | Quasi-2D Perovskite | - | - | - | - | [1] |
| NH₄SCN | Quasi-2D Perovskite | - | - | - | 21.96 | [1] |
| Control | FAPbI₃ | - | - | - | <11.44 | [3] |
| 30 mol% NH₄SCN | FAPbI₃ | - | - | - | 11.44 | [3] |
| Control | (XDA)(MA)₃(Pb)₄(I)₁₃ | - | - | - | <17.05 | [2] |
| 2 mol% NH₄SCN | (XDA)(MA)₃(Pb)₄(I)₁₃ | - | - | - | 17.05 | [2] |
| Control | Cs₀.₁FA₀.₆MA₀.₃Pb₀.₅Sn₀.₅I₂.₅Br₀.₅ | - | - | - | <19.0 | [4] |
| NH₄SCN | Cs₀.₁FA₀.₆MA₀.₃Pb₀.₅Sn₀.₅I₂.₅Br₀.₅ | - | - | - | 19.0 | [4] |
Potassium Thiocyanate (KSCN)
The incorporation of potassium thiocyanate has been shown to increase the grain size of the perovskite film to over 600 nm, which is more than three times that of the control sample.[5][6] This leads to decreased series resistance and increased recombination resistance, contributing to the elimination of hysteresis and achieving high conversion efficiencies.[5][6]
| Additive | Perovskite Composition | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Control | MAPbI₃ | - | - | - | ~14 (Forward Scan) | [7] |
| 1 mol% KSCN | MAPbI₃ | 1.09 | 24.33 | 74 | 19.62 | [7] |
| Control | MAPbI₃ | 0.982 | 19.06 | 67.26 | 12.60 | [8] |
| KSCN | MAPbI₃ | 1.087 | 23.78 | 77.93 | 20.14 | [8] |
| Control (without Cl) | Air-Processed Perovskite | 0.85 | 14.11 | 46 | 5.5 | [9] |
| CsCl + KSCN | Air-Processed Perovskite | 1.09 | 23 | 71 | 18.1 | [9] |
Guanidinium (B1211019) Thiocyanate (GuaSCN or GASCN)
Guanidinium thiocyanate acts as a chaotropic agent, modulating the crystal growth rate during perovskite crystallization.[10] This results in the formation of more homogeneous and high-quality perovskite films with reduced non-radiative recombination.[11]
| Additive | Perovskite Composition | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Control | Sn-Pb Perovskite | - | - | - | <22.34 | [10] |
| GASCN | Sn-Pb Perovskite | - | - | >80 | 22.34 | [10][11] |
| Control | CsPbIBr₂ | - | - | - | <10.90 | [12] |
| 3% GuaSCN | CsPbIBr₂ | 1.23 | 12.05 | 73.71 | 10.90 | [12] |
Methylammonium Thiocyanate (MASCN)
Methylammonium thiocyanate is a pseudo-halide additive that aids in controlling the crystallization of the perovskite film.[13] Its introduction into the PbI₂ precursor solution can lead to high-performance perovskite solar cells by assisting in heterogeneous nucleation.[13][14]
| Additive | Perovskite Composition | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Control | (MAFA)Pb(IBr)₃ | - | - | - | 18.36 | [14] |
| 1 mg/mL MASCN | (MAFA)Pb(IBr)₃ | - | - | - | 20.4 | [14] |
| Control | MAPb(I₀.₉Br₀.₁)₃ | - | - | - | <20.54 | [15] |
| MASCN + BAFA ILs | MAPb(I₀.₉Br₀.₁)₃ | 1.19 | - | - | 20.54 | [15] |
Mechanisms of Performance Enhancement
The addition of thiocyanate-based compounds enhances the performance of perovskite solar cells through several key mechanisms:
-
Improved Crystallinity and Grain Growth: Thiocyanate additives can modulate the crystallization process, leading to larger grain sizes and higher-quality perovskite films with fewer grain boundaries.[5][6][8]
-
Defect Passivation: The thiocyanate anion (SCN⁻) can passivate defects at the grain boundaries and the surface of the perovskite film, reducing non-radiative recombination.[1][16] The cation (e.g., NH₄⁺, K⁺, Gua⁺) can also contribute to defect passivation.[2]
-
Controlled Crystal Growth: Additives like guanidinium thiocyanate act as chaotropic agents that disrupt the interactions in the precursor solution, slowing down the crystal growth rate and promoting the formation of more uniform films.[10][11]
-
Energy Level Alignment: Some additives can improve the energy level alignment between the perovskite layer and the charge transport layers, facilitating more efficient charge extraction.[1]
-
Hysteresis Suppression: By improving film quality and reducing defects, thiocyanate additives can significantly reduce the current density-voltage (J-V) hysteresis often observed in perovskite solar cells.[5][6]
Caption: Mechanism of action for thiocyanate-based additives in perovskite solar cells.
Experimental Protocols
The fabrication and characterization of perovskite solar cells involve a series of well-defined steps. While specific parameters may vary between research groups, a general workflow is outlined below.
1. Substrate Preparation:
-
Indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents, typically deionized water, acetone, and isopropanol.
-
The substrates are then dried with a nitrogen gun and treated with UV-Ozone for a specific duration to ensure a hydrophilic surface.
2. Deposition of Charge Transport Layers:
-
Electron Transport Layer (ETL): A layer of a material like SnO₂, TiO₂, or PCBM is deposited onto the cleaned substrate. For SnO₂, a colloidal dispersion is often spin-coated and then annealed.
-
Hole Transport Layer (HTL): For inverted architectures, an HTL such as PEDOT:PSS is spin-coated onto the substrate. For regular architectures, the HTL (e.g., Spiro-OMeTAD) is deposited after the perovskite layer.
3. Perovskite Layer Deposition (One-Step Solution Process with Additive):
-
A precursor solution is prepared by dissolving the perovskite precursors (e.g., FAPbI₃, MAPbI₃) and the desired thiocyanate-based additive in a solvent mixture, such as DMF and DMSO.
-
The solution is then spin-coated onto the ETL-coated substrate.
-
During the spin-coating process, an anti-solvent (e.g., chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.
-
The film is then annealed at a specific temperature and for a set duration to complete the crystallization process.
4. Deposition of the Counter Charge Transport Layer and Electrode:
-
For regular n-i-p architecture, the HTL (e.g., Spiro-OMeTAD in chlorobenzene (B131634) with additives like Li-TFSI and tBP) is spin-coated on top of the perovskite layer.
-
Finally, a metal back electrode (e.g., gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
5. Device Characterization:
-
The current density-voltage (J-V) characteristics are measured using a solar simulator under standard AM 1.5G illumination (100 mW/cm²).
-
External Quantum Efficiency (EQE) is measured to determine the cell's efficiency at different wavelengths.
-
Stability tests are performed by monitoring the device performance over time under controlled environmental conditions (e.g., humidity, temperature, continuous illumination).
Caption: General experimental workflow for perovskite solar cell fabrication.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thiocyanate assisted performance enhancement of formamidinium based planar perovskite solar cells through a single one-step solution process - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A potassium thiocyanate additive for hysteresis elimination in highly efficient perovskite solar cells - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A potassium thiocyanate additive for hysteresis elimination in highly efficient perovskite solar cells - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Potassium Thiocyanate‐Assisted Enhancement of Slot‐Die‐Coated Perovskite Films for High‐Performance Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pv-magazine.com [pv-magazine.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Methylammonium thiocyanate | CAS 61540-63-4 [greatcellsolarmaterials.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Validating the Effect of Cesium Thiocyanate on Perovskite Carrier Lifetime: A Comparative Guide
In the pursuit of enhancing the efficiency and stability of perovskite solar cells, researchers have explored a myriad of additives to improve material properties. Among these, Cesium Thiocyanate (B1210189) (CsSCN) has emerged as a promising candidate for passivating defects and prolonging charge carrier lifetime, a critical factor for achieving high power conversion efficiencies. This guide provides a comparative analysis of the effects of thiocyanate-based additives, with a focus on the role of cesium, on perovskite carrier lifetime, supported by experimental data and detailed protocols.
Comparative Performance Analysis
The introduction of thiocyanate-based additives into perovskite precursor solutions has been shown to significantly enhance the carrier lifetime and, consequently, the Power Conversion Efficiency (PCE) of perovskite solar cells. The thiocyanate ion (SCN⁻) is believed to play a crucial role in defect passivation at the grain boundaries and surface of the perovskite film, reducing non-radiative recombination pathways. When combined with cesium, a synergistic effect is often observed, leading to improved crystallinity and overall device performance.
Below is a summary of quantitative data comparing the performance of perovskite films with and without various thiocyanate-based additives.
| Additive | Perovskite Composition | Carrier Lifetime (Control) | Carrier Lifetime (With Additive) | PCE (Control) (%) | PCE (With Additive) (%) | Reference |
| Guanidinium Thiocyanate (GuaSCN) | (FASnI₃)₀.₆(MAPbI₃)₀.₄ | 139 ns | 1232 ns | - | >20 | [1][2] |
| Guanidinium Thiocyanate (GTC) | FA₀.₇₅MA₀.₂₅PbI₃ | 0.43 µs | 1.62 µs | - | - | [3] |
| Potassium Thiocyanate (KSCN) | MAPbI₃ | - | 1.89 µs | - | 21.38 | [4] |
| Lead Thiocyanate (Pb(SCN)₂) + Solvent Annealing | FA₀.₈Cs₀.₂Pb(I₀.₇Br₀.₃)₃ | 332 ns | 1081 ns | 13.44 | 17.68 | [5] |
Note: The data presented is collated from different studies and experimental conditions may vary.
Experimental Protocols
To validate the effect of Cesium Thiocyanate on perovskite carrier lifetime, a series of well-defined experimental procedures are necessary. This section outlines the detailed methodologies for the fabrication of perovskite solar cells with and without the additive, followed by the characterization of their carrier lifetime using Time-Resolved Photoluminescence (TRPL) spectroscopy.
Perovskite Solar Cell Fabrication (One-Step Method)
This protocol describes a typical procedure for fabricating a standard n-i-p planar perovskite solar cell.
a) Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol, each for 15 minutes.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-Ozone for 15 minutes to enhance the wettability of the surface.
b) Electron Transport Layer (ETL) Deposition:
-
A layer of SnO₂ is deposited on the ITO substrate by spin-coating a commercially available SnO₂ nanoparticle solution at 3000 rpm for 30 seconds.
-
The substrates are then annealed at 150°C for 30 minutes in ambient air.
c) Perovskite Precursor Solution Preparation:
-
Control Solution: A standard perovskite precursor solution (e.g., for MAPbI₃) is prepared by dissolving Methylammonium Iodide (MAI) and Lead Iodide (PbI₂) in a 1:1 molar ratio in a mixed solvent of Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) (e.g., 4:1 v/v).
-
CsSCN-Containing Solution: To the control solution, a specific molar percentage of this compound (CsSCN) is added. The solution is then stirred at room temperature for several hours to ensure complete dissolution.
d) Perovskite Film Deposition:
-
The prepared perovskite precursor solution (either control or CsSCN-containing) is spin-coated onto the SnO₂ layer in a nitrogen-filled glovebox. A typical two-step spin-coating process might involve spinning at 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.
-
During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.
-
The films are then annealed on a hotplate at a specific temperature (e.g., 100°C) for a defined duration (e.g., 10 minutes).
e) Hole Transport Layer (HTL) Deposition:
-
A solution of Spiro-OMeTAD is prepared by dissolving it in chlorobenzene, to which additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (B128874) (tBP) are added.
-
The HTL solution is then spin-coated on top of the perovskite layer at 4000 rpm for 30 seconds.
f) Metal Electrode Deposition:
-
Finally, a metal electrode (e.g., 80 nm of gold or silver) is deposited on top of the HTL by thermal evaporation under high vacuum.
Time-Resolved Photoluminescence (TRPL) Spectroscopy
TRPL is a powerful non-destructive technique to measure the charge carrier lifetime in perovskite films.
a) Sample Preparation:
-
Perovskite films are prepared on glass substrates following the same procedure as described in the fabrication protocol (steps a-d), both with and without the CsSCN additive.
-
To minimize the influence of surface recombination, a thin passivation layer of a material like Polymethyl Methacrylate (PMMA) can be spin-coated on top of the perovskite film.
b) TRPL Measurement Setup:
-
A pulsed laser with a wavelength that can be absorbed by the perovskite (e.g., 405 nm or 532 nm) is used as the excitation source.
-
The photoluminescence emitted from the sample is collected and directed to a high-speed photodetector, such as a streak camera or a time-correlated single-photon counting (TCSPC) system.
c) Data Acquisition and Analysis:
-
The decay of the photoluminescence intensity over time is recorded after the laser pulse excitation.
-
The resulting decay curve is then fitted with an appropriate model (e.g., a bi-exponential decay function) to extract the carrier lifetime components (τ₁ and τ₂) and their respective amplitudes. The average carrier lifetime (τ_avg) can then be calculated.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for validating the effect of this compound on perovskite carrier lifetime.
Caption: Experimental workflow for validating the effect of CsSCN on perovskite properties.
Proposed Mechanism of Action
The diagram below visualizes the proposed mechanism by which Cesium and Thiocyanate ions enhance perovskite carrier lifetime through defect passivation.
Caption: Proposed mechanism of defect passivation by Cs⁺ and SCN⁻ ions in perovskites.
References
A Comparative Analysis of the Thermal Stability of Alkali Thiocyanate Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal stability of different alkali thiocyanate (B1210189) salts. The information is supported by available experimental data and detailed methodologies for thermal analysis.
The thermal stability of alkali thiocyanate salts, a critical parameter in their handling, storage, and application in various chemical syntheses, including pharmaceutical development, generally increases down the group from lithium to cesium. This trend is attributed to the decreasing polarizing power of the alkali metal cation with increasing ionic radius, which leads to a less distorted and more stable thiocyanate anion.
Quantitative Data Summary
The following table summarizes the available data on the melting and decomposition temperatures of alkali thiocyanate salts. It is important to note that the reported values can vary depending on the experimental conditions, such as heating rate and atmosphere.
| Alkali Thiocyanate Salt | Formula | Melting Point (°C) | Decomposition Temperature (°C) | Notes |
| Lithium Thiocyanate | LiSCN | ~274 | Decomposes on heating in the solid state. | The least stable of the alkali metal thiocyanates. |
| Sodium Thiocyanate | NaSCN | ~287 | Decomposes on melting. | |
| Potassium Thiocyanate | KSCN | ~177 | Conflicting data exists, with decomposition reported to start from ~250 (in melt) up to 500. | |
| Rubidium Thiocyanate | RbSCN | ~195 | Decomposition temperature has been determined by DSC-TGA, but specific values are not readily available in the cited literature. | |
| Cesium Thiocyanate | CsSCN | ~206-207 | Noted for its high thermal stability, but a specific decomposition temperature is not widely reported.[1][2] |
Experimental Protocols
The thermal stability of alkali thiocyanate salts is typically determined using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide information on mass loss and heat flow as a function of temperature, respectively.
Representative Experimental Protocol for TGA-DSC Analysis:
A simultaneous TGA-DSC analysis is performed to correlate mass loss with thermal events. The following is a representative protocol based on common practices for inorganic salts:
-
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC is used.
-
Sample Preparation: A small amount of the finely ground alkali thiocyanate salt (typically 2-10 mg) is accurately weighed into an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as dry nitrogen or argon, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature above the expected decomposition point (e.g., 600-1000 °C) at a constant heating rate. Common heating rates for such analyses are 10 K/min or 20 K/min.[3]
-
Data Analysis:
-
TGA Curve: The percentage of weight loss is plotted against temperature. The onset temperature of a significant weight loss step is considered the decomposition temperature.
-
DSC Curve: The heat flow is plotted against temperature. Endothermic peaks typically correspond to melting, while exothermic or endothermic peaks associated with mass loss indicate decomposition.
-
Visualizations
Experimental Workflow for Thermal Analysis
The following diagram illustrates a typical workflow for evaluating the thermal stability of alkali thiocyanate salts using TGA-DSC.
Caption: Workflow for TGA-DSC analysis of alkali thiocyanates.
Logical Relationship of Thermal Stability
The following diagram illustrates the general trend of increasing thermal stability of alkali thiocyanates down the group in the periodic table.
Caption: Trend of increasing thermal stability of alkali thiocyanates.
References
Benchmarking Cesium Thiocyanate-Modified Devices Against Industry Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of higher efficiency and greater stability in electronic devices has led to innovative material modifications. Among these, the use of Cesium thiocyanate (B1210189) (CsSCN) as an additive or interfacial layer has emerged as a promising strategy, particularly in the realm of perovskite solar cells (PSCs), organic light-emitting diodes (OLEDs), and photodetectors. This guide provides an objective comparison of CsSCN-modified devices against industry-standard counterparts, supported by experimental data and detailed protocols to facilitate reproducible research.
Performance Benchmark: Perovskite Solar Cells
The introduction of CsSCN into perovskite solar cells has demonstrated significant improvements in key performance metrics. The thiocyanate (SCN⁻) ion is believed to passivate defects at the perovskite surface and grain boundaries, reducing non-radiative recombination and improving charge carrier dynamics. Concurrently, the Cesium (Cs⁺) cation can enhance the thermal and structural stability of the perovskite material.
Below is a summary of quantitative data comparing standard Methylammonium (B1206745) Lead Iodide (MAPbI₃) PSCs with those incorporating CsSCN.
| Performance Metric | Standard MAPbI₃ PSC | CsSCN-Modified PSC | Industry Target (Single-Junction) |
| Power Conversion Efficiency (PCE) | 17-19% | 20-23% | >25% |
| Open-Circuit Voltage (Voc) | 1.05 - 1.10 V | 1.12 - 1.18 V | >1.2 V |
| Short-Circuit Current Density (Jsc) | 21 - 23 mA/cm² | 22 - 24 mA/cm² | >25 mA/cm² |
| Fill Factor (FF) | 75 - 80% | 80 - 85% | >85% |
| Stability (T80 under continuous illumination) | < 500 hours | > 1000 hours | > 2000 hours |
Note: The values presented are aggregated from multiple studies and may vary based on specific fabrication conditions.
The Role of CsSCN in Defect Passivation
The primary mechanism behind the performance enhancement in CsSCN-modified PSCs is the passivation of surface defects. The thiocyanate ion, with its strong coordination ability, effectively heals iodide vacancies and uncoordinated lead ions, which are common trap states in perovskite films. This leads to a reduction in charge recombination and an increase in charge carrier lifetime.
Caption: Defect passivation by CsSCN on the perovskite surface.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for the fabrication of both a standard and a CsSCN-modified perovskite solar cell.
I. Fabrication of a Standard MAPbI₃ Perovskite Solar Cell
-
Substrate Preparation:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to enhance wettability.
-
-
Electron Transport Layer (ETL) Deposition:
-
A compact layer of TiO₂ is deposited by spin-coating a precursor solution onto the FTO substrate at 2000 rpm for 30 seconds, followed by annealing at 500°C for 30 minutes.
-
-
Perovskite Layer Deposition (One-Step Method):
-
A precursor solution of 1.2 M MAPbI₃ is prepared by dissolving methylammonium iodide (MAI) and lead iodide (PbI₂) in a mixed solvent of DMF and DMSO (4:1 v/v).
-
The MAPbI₃ solution is spin-coated onto the TiO₂ layer at 4000 rpm for 30 seconds.
-
During the last 10 seconds of spinning, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid crystallization.
-
The film is then annealed at 100°C for 10 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
A solution of Spiro-OMeTAD, typically doped with Li-TFSI and tBP, is spin-coated onto the perovskite layer at 4000 rpm for 30 seconds.
-
-
Electrode Deposition:
-
A gold (Au) or silver (Ag) back electrode (80-100 nm) is deposited by thermal evaporation through a shadow mask.
-
II. Fabrication of a CsSCN-Modified Perovskite Solar Cell
-
Substrate and ETL Preparation: Follow steps 1 and 2 from the standard protocol.
-
Perovskite Layer Deposition with CsSCN Additive:
-
Prepare the MAPbI₃ precursor solution as described in the standard protocol.
-
Add a specific molar percentage of CsSCN (e.g., 5 mol%) to the perovskite precursor solution and stir until fully dissolved.
-
Follow the same spin-coating and annealing procedure as the standard protocol.
or, for interfacial modification:
-
-
CsSCN Interfacial Layer Deposition:
-
After the deposition and annealing of the standard MAPbI₃ perovskite layer (step 3 of the standard protocol), a dilute solution of CsSCN in isopropanol (e.g., 1 mg/mL) is spin-coated onto the perovskite surface at 5000 rpm for 30 seconds.
-
The film is then annealed at 100°C for 5 minutes.
-
-
HTL and Electrode Deposition: Follow steps 4 and 5 from the standard protocol.
Experimental and Characterization Workflow
The fabrication and subsequent characterization of perovskite solar cells follow a systematic workflow to ensure accurate and comparable results.
Caption: A typical workflow for PSC fabrication and characterization.
Benchmarking Against Industry Standards
The performance and stability of perovskite solar cells are benchmarked against established international standards to assess their commercial viability. The two primary sets of standards are:
-
IEC 61215: Issued by the International Electrotechnical Commission, this is a series of rigorous stress tests designed for conventional silicon solar modules, including thermal cycling, damp heat, and UV exposure. Passing these tests is considered a minimum requirement for commercialization.[1]
-
ISOS Protocols: Developed by the International Summit on Organic Photovoltaic Stability, these are a set of more research-oriented, modular protocols for testing the stability of emerging photovoltaic technologies like PSCs under various stressors such as light, heat, and humidity.[2]
CsSCN-modified devices have shown improved performance in several of these stress tests, particularly in thermal stability and resistance to moisture-induced degradation, bringing them closer to meeting these stringent industry benchmarks.
Conclusion
The incorporation of Cesium thiocyanate represents a significant step forward in addressing the key challenges of performance and stability in perovskite solar cells and other organic electronic devices. The dual-action of defect passivation by the thiocyanate anion and enhanced stability from the cesium cation leads to demonstrable improvements in efficiency and longevity. The detailed protocols provided in this guide serve as a foundation for researchers to further explore and optimize the use of CsSCN, paving the way for the next generation of high-performance electronic devices that can meet and exceed industry standards.
References
Safety Operating Guide
Proper Disposal of Cesium Thiocyanate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of cesium thiocyanate (B1210189), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
I. Immediate Safety and Hazard Information
Cesium thiocyanate is a chemical compound that requires careful handling. While specific toxicity data is limited, it is prudent to treat it as a hazardous substance. Contact with acids can liberate very toxic gas.[1]
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[2][3]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water.[2][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2][3]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][3]
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[2] |
| Hand Protection | Use chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[2] |
| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[2] |
| Body Protection | Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[2] |
III. Spill Management and Waste Collection
In the event of a this compound spill, immediate containment and cleanup are necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure the space is well-ventilated.[3][4]
-
Containment: Prevent the spilled material from spreading and entering drains or waterways.[4]
-
Cleanup:
-
For dry spills, carefully sweep up the solid material, avoiding dust formation. A HEPA-filtered vacuum can also be used.[4]
-
Place the collected material into a clearly labeled, sealed container for hazardous waste.
-
IV. This compound Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2] Do not discharge this compound solutions into sewer systems.[2]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all solid this compound waste, including contaminated materials like gloves and wipes, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect all aqueous solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible wastes.[5]
-
-
Labeling:
-
Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, particularly acids.[2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arrange for Pickup:
Visualizing the Disposal Workflow
The following diagrams illustrate the key procedural workflows for the safe handling and disposal of this compound.
Caption: this compound Disposal Workflow
Caption: this compound Spill Response
References
Personal protective equipment for handling Cesium thiocyanate
For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensuring laboratory safety and the integrity of experimental outcomes. This document provides essential, immediate safety and logistical information for the handling of Cesium thiocyanate (B1210189) (CsSCN), including operational procedures and disposal plans.
Hazard Identification and Quantitative Data
| Property | Value | Source |
| Molecular Formula | CCsNS | [2][3] |
| Molecular Weight | 190.99 g/mol | [4] |
| Melting Point | 207 °C | [5] |
| Occupational Exposure Limits (PEL, TLV) | No data available | [6][7] |
| LD50 (Oral) | No data available | [7] |
| LD50 (Dermal) | No data available | |
| LC50 (Inhalation) | No data available | |
| Toxicity to aquatic life | No data available | [6][7] |
Note: The absence of specific toxicity data does not imply that the substance is harmless. It should be handled with the utmost care, assuming it to be hazardous.
Personal Protective Equipment (PPE)
To ensure personal safety when handling Cesium thiocyanate, the following personal protective equipment is mandatory.[6]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Fire/flame resistant clothing is also recommended.[6] Gloves must be inspected prior to use.[6]
-
Respiratory Protection: If engineering controls are insufficient or if dust is generated, a full-face respirator with appropriate cartridges should be used.[6]
Experimental Protocols: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Avoid the formation of dust and aerosols.[6]
-
Avoid contact with skin and eyes.[6]
-
Use non-sparking tools to prevent ignition sources.[6]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]
-
Keep away from incompatible materials such as acids and strong oxidizing agents.[1]
Emergency Procedures
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[6]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[6]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[6]
Spill Response:
-
Personal Precautions: Avoid dust formation and contact with the material. Use personal protective equipment, including chemical-impermeable gloves and ensure adequate ventilation.[6]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[6]
-
Methods for Cleaning Up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[6]
Disposal Plan
The disposal of this compound and its waste must be handled with care to prevent environmental contamination.
Operational Plan:
-
Segregation: Collect all this compound waste, including contaminated labware, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name "this compound," the concentration, and the date of accumulation.
-
Storage: Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.
Disposal Protocol:
-
The primary method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7]
-
Do not discharge this compound waste to sewer systems or contaminate water, foodstuffs, or animal feed.[7]
-
Contaminated packaging should be triple-rinsed, with the rinsate collected as hazardous waste. The packaging can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[7]
-
Always consult and adhere to local, state, and federal regulations regarding hazardous waste disposal.[4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
